2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
Descripción
The exact mass of the compound (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c13-12-14-6-8-5-10(7-17)16(11(8)15-12)9-3-1-2-4-9/h5-6,9,17H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHCEFBFOBDYEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC3=CN=C(N=C32)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182940 | |
| Record name | 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374639-77-6 | |
| Record name | 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374639-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-cyclopentyl-7H-pyrrolo(2,3-d)pyrimidine-6-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374639776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Chloro-7-Cyclopentyl-7H-Pyrolo[2.3-d]Pyrimidin-6-yl)Methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-7-CYCLOPENTYL-7H-PYRROLO(2,3-D)PYRIMIDINE-6-METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9WK53597V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol basic properties
An In-depth Technical Guide to 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, characterization, and critical applications, with a focus on its role in the development of targeted therapeutics.
Introduction: The Strategic Importance of a Versatile Scaffold
This compound (CAS No: 1374639-77-6) is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class.[1][2] This core structure is a deaza-isostere of adenine, the purine base in ATP.[3] This structural mimicry makes the pyrrolo[2,3-d]pyrimidine scaffold an exceptional starting point for designing ATP-competitive kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3][4]
The subject compound is not merely a theoretical molecule but a well-established and crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[5][6] Its strategic importance is highlighted by its use as a key intermediate in the synthesis of potent kinase inhibitors targeting signaling pathways implicated in oncology and inflammatory diseases.[7][8] The presence of a reactive chlorine atom at the 2-position and a primary alcohol at the 6-position provides two distinct chemical handles for subsequent derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The key physicochemical data for this compound are summarized below.
Chemical Structure
The molecule's architecture, featuring a fused bicyclic aromatic system with strategic functional groups, is central to its utility.
Caption: Chemical Structure of the title compound.
Core Properties Table
| Property | Value | Source(s) |
| CAS Number | 1374639-77-6 | [1][9] |
| Molecular Formula | C₁₂H₁₄ClN₃O | [1][2][9] |
| Molecular Weight | 251.71 g/mol | [1][9] |
| Appearance | Brown solid / White to off-white crystalline powder | [1][7] |
| Melting Point | 173-175 °C | [1] |
| Solubility | Sparingly soluble in water; Soluble in DMSO, methanol, ethanol | [7] |
| UNII | D9WK53597V | [1][10] |
Synthesis and Purification: A Practical Workflow
The synthesis of this intermediate can be achieved through various routes. One common and effective method involves the cyclization and deprotection of a pyrimidine precursor. The rationale behind this approach is the robust and high-yielding nature of the reactions, which are scalable for manufacturing purposes.
References
- 1. echemi.com [echemi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.cn [targetmol.cn]
- 7. nbinno.com [nbinno.com]
- 8. lookchem.com [lookchem.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. echemi.com [echemi.com]
The Strategic Core: A Technical Guide to 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol, a pivotal intermediate in the synthesis of targeted therapeutics. While not a pharmacologically active agent in itself, its "mechanism of action" lies in its chemical architecture, which is masterfully designed for the construction of potent kinase inhibitors. We will dissect the strategic importance of the pyrrolo[2,3-d]pyrimidine scaffold, the functional roles of its substituents, and its exemplary application in the synthesis of the CDK4/6 inhibitor, Ribociclib. This guide will illuminate the chemical rationale behind the design and utilization of this intermediate, providing a foundational understanding for researchers in medicinal chemistry and drug discovery.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine, the purine base in adenosine triphosphate (ATP). This structural mimicry is the cornerstone of its utility in designing ATP-competitive kinase inhibitors[1][2]. Kinases are a family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. In many cancers, kinases are aberrantly activated, leading to uncontrolled cell proliferation. By designing molecules that occupy the ATP-binding site, we can effectively block kinase activity and halt these oncogenic signals.
The pyrrolo[2,3-d]pyrimidine scaffold serves as an anchor, positioning the inhibitor within the ATP-binding pocket of the target kinase. The nitrogen atoms in the pyrimidine ring and the pyrrole ring form crucial hydrogen bonds with the hinge region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction is a hallmark of many potent kinase inhibitors.
References
The Emergence of a Key Synthetic Intermediate: A Technical Guide to 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
An In-depth Exploration of its Synthesis, Strategic Importance, and Role in the Development of Targeted Kinase Inhibitors.
Introduction: The Strategic Value of the Pyrrolo[2,3-d]pyrimidine Scaffold
In the landscape of modern medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine core has emerged as a privileged scaffold, foundational to the development of a multitude of targeted therapies.[1] Its structural resemblance to the native purine bases allows it to function as a purine isostere, enabling competitive binding to the ATP-binding sites of various kinases.[1] This characteristic has been successfully exploited to generate potent and selective inhibitors for a range of kinase targets implicated in oncology, immunology, and virology. The discovery and optimization of derivatives of this scaffold have led to significant therapeutic breakthroughs, underscoring the importance of versatile and efficiently produced intermediates in the drug development pipeline.
This technical guide focuses on a pivotal intermediate, 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol. While not a therapeutic agent in itself, its discovery and the refinement of its synthesis have been instrumental in the manufacturing of next-generation kinase inhibitors.[2][3] This document will provide a comprehensive overview of its history, rooted in the development of CDK4/6 inhibitors, and a detailed examination of its synthesis, offering a valuable resource for researchers and professionals in drug development.
Part 1: Discovery and Historical Context - A Tale of a Key Intermediate
The history of this compound is intrinsically linked to the development of Ribociclib (Kisqali®), a highly selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6). Developed by Novartis in collaboration with Astex Pharmaceuticals, Ribociclib has become a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[4][5][6]
The journey to Ribociclib's approval was a testament to rapid and efficient drug development, with a timeline significantly shorter than the average for oncology drugs.[4] This accelerated path was, in part, facilitated by a robust and scalable synthetic route for the active pharmaceutical ingredient. Within this synthetic strategy, this compound, and its corresponding carboxylic acid and carboxamide derivatives, were identified as crucial building blocks.[7][8]
The "discovery" of this methanol derivative was therefore not a serendipitous event, but a directed outcome of process chemistry research aimed at identifying a stable, versatile, and readily accessible intermediate. Its structure contains several key features:
-
The 2-chloro-pyrrolo[2,3-d]pyrimidine core: Provides the necessary scaffold for interaction with the kinase hinge region. The chloro substituent serves as a handle for subsequent coupling reactions to introduce further complexity and tune the molecule's activity and properties.
-
The N-cyclopentyl group: This moiety is crucial for occupying a specific hydrophobic pocket in the target kinase, contributing to both potency and selectivity.
-
The C6-methanol group: This functional group offers a versatile point for modification, allowing for the introduction of various side chains. In the context of Ribociclib synthesis, this position is ultimately converted to a dimethylcarboxamide.
The development of efficient synthetic routes to this key intermediate was a critical step in ensuring the commercial viability of Ribociclib. Researchers focused on methods that were cost-effective, high-yielding, and suitable for large-scale production, moving away from more expensive and less scalable methods like those involving palladium catalysis where possible.[9]
Part 2: Synthesis and Methodologies - A Comparative Analysis
Several synthetic routes to this compound and its immediate precursors have been developed. These methods highlight different strategic approaches to constructing the pyrrolo[2,3-d]pyrimidine core and installing the required substituents.
Methodology 1: Copper-Catalyzed Coupling Approach
A notable and environmentally conscious approach involves a copper-catalyzed coupling reaction. This method avoids the use of more costly and toxic palladium catalysts.[2]
Experimental Protocol:
A detailed protocol for a related key intermediate, (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol, is described as follows:
-
A Schlenk tube is charged with 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, copper(I) chloride (CuCl), 6-methylpicolinic acid, sodium iodide (NaI), and potassium carbonate (K₂CO₃).
-
The tube is evacuated and backfilled with argon three times.
-
A solution of propargyl alcohol in dimethyl sulfoxide (DMSO) is added.
-
The reaction mixture is stirred at 100°C for 48 hours.
-
After cooling to room temperature, a saturated solution of ammonium chloride (NH₄Cl) is added to quench the reaction.
-
The product is then isolated through standard workup procedures.
Causality of Experimental Choices:
-
Copper(I) Chloride (CuCl): Serves as an inexpensive and efficient catalyst for the coupling and cyclization reaction.
-
6-Methylpicolinic Acid: Acts as a ligand to stabilize the copper catalyst and facilitate the reaction.
-
Sodium Iodide (NaI): Promotes the reaction, likely through in situ halogen exchange.
-
Potassium Carbonate (K₂CO₃): Functions as a base to facilitate the deprotonation steps in the catalytic cycle.
-
Propargyl Alcohol: Provides the three-carbon unit that will form the pyrrole ring, with the alcohol group being the precursor to the C6-methanol.
Diagram of the Synthetic Workflow:
Caption: Copper-catalyzed synthesis workflow.
Methodology 2: Nickel-Catalyzed Coupling for the Carboxylic Acid Precursor
An alternative strategy focuses on the synthesis of the corresponding carboxylic acid, which can then be reduced to the target methanol. This approach utilizes a nickel-catalyzed coupling reaction, again avoiding palladium.[9]
Experimental Protocol:
-
Nickel-Catalyzed Coupling: 5-bromo-2-chloro-N-cyclopentyl pyrimidine-4-amine is reacted with acrylic acid in the presence of a nickel catalyst (e.g., nickel chloride) and a suitable base.
-
Intramolecular Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the dihydro-pyrrolo[2,3-d]pyrimidine ring system.
-
Oxidative Dehydrogenation: The dihydro intermediate is oxidized using an oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to yield 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.[9]
-
Reduction: The carboxylic acid is then reduced to this compound using a suitable reducing agent (e.g., borane complexes).
Causality of Experimental Choices:
-
Nickel Catalyst: Provides a more cost-effective alternative to palladium for the initial C-C bond formation.
-
Acrylic Acid: Serves as the source for the atoms that will form the pyrrole ring and the carboxylic acid functionality.
-
DDQ: A powerful oxidizing agent used to aromatize the newly formed pyrrole ring.
-
Reduction Step: A standard organic transformation to convert the carboxylic acid to the primary alcohol.
Diagram of the Synthetic Pathway:
Caption: Nickel-catalyzed pathway to the target methanol.
Part 3: Physicochemical and Spectroscopic Data
The proper characterization of this compound is crucial for its use in subsequent synthetic steps. The following table summarizes key physicochemical and spectroscopic data.
| Property | Value |
| Molecular Formula | C₁₂H₁₄ClN₃O |
| Molecular Weight | 251.71 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 173-175 °C |
| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, and DMSO |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.64-1.65 (m, 2H), 1.98-2.03 (m, 4H), 2.22-2.29 (m, 2H), 4.67 (d, J=5.12 Hz, 2H), 4.87-4.89 (m, 1H), 5.52 (s, 1H), 6.55 (s, 1H), 8.82 (s, 1H) |
| ¹³C NMR (75.46 MHz, DMSO-d₆) | δ 152.3, 151.5, 150.9, 144.7, 118.21, 98.5, 56.4, 52.3, 30.7, 24.9 |
| ESI-HRMS (m/z) | Calculated for C₁₂H₁₄ClN₃O: 251.7129, Found: 251.8001 [M+H]⁺ |
Part 4: Biological Significance and Application in Drug Discovery
As established, the primary significance of this compound lies in its role as a key intermediate. The pyrrolo[2,3-d]pyrimidine scaffold is a versatile platform for developing inhibitors of various kinases, including:
-
CDK4/6: As seen in Ribociclib, for the treatment of breast cancer.[4][5][6]
-
Focal Adhesion Kinase (FAK): Derivatives have been designed as potent FAK inhibitors for various tumor types.
-
Epidermal Growth Factor Receptor (EGFR), Her2, VEGFR2, and CDK2: Multi-targeted inhibitors based on this scaffold have been developed.[1][10]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): Selective inhibitors targeting CSF1R for cancer immunotherapy have been synthesized.[3][11]
-
Interleukin-2-inducible T-cell Kinase (Itk): Covalent inhibitors of Itk for inflammatory and autoimmune diseases have been discovered.
The intrinsic biological activity of this compound itself is not extensively reported, as it is primarily viewed as a synthetic precursor. However, studies on related 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potential anti-cancer and anti-microbial activities, suggesting that the core structure possesses inherent biological relevance.
Signaling Pathway Context: The Role of CDK4/6 in Cell Cycle Progression
The ultimate therapeutic relevance of this intermediate can be understood by examining the pathway targeted by its final product, Ribociclib. CDK4 and CDK6 are key regulators of the cell cycle, specifically the transition from the G1 (growth) phase to the S (DNA synthesis) phase.
Caption: The CDK4/6-pRb-E2F signaling pathway and the inhibitory action of Ribociclib.
In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. Ribociclib, synthesized from the this compound intermediate, inhibits the active Cyclin D-CDK4/6 complex, preventing the phosphorylation of the retinoblastoma protein (pRb). This maintains pRb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factors, thereby repressing the transcription of genes required for S-phase entry and halting cell cycle progression.
Conclusion
This compound represents a quintessential example of a modern pharmaceutical intermediate whose value is defined by its strategic position in the synthesis of a life-saving drug. While its own history is brief and tied to a specific drug development program, the broader history of the pyrrolo[2,3-d]pyrimidine scaffold is rich with successful applications in kinase inhibition. The development of efficient, cost-effective, and scalable syntheses for this intermediate has been a critical enabler for the widespread clinical use of Ribociclib. This technical guide has provided an in-depth look at the synthesis, characterization, and strategic importance of this compound, offering valuable insights for professionals in the field of drug discovery and development. The continued exploration of the pyrrolo[2,3-d]pyrimidine scaffold promises to yield further innovations in targeted therapies, with versatile intermediates like the one discussed herein playing a vital role in translating chemical discoveries into clinical realities.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of novel therapies in advanced breast cancer: rapid development of ribociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the approval history and clinical development pathway of Kisqali? [synapse.patsnap.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. 2-Chloro-7-cyclopentyl-N,N-dimethyl-H-pyrrolo[2,3-d]pyrimidine-6-carboxamide synthesis - chemicalbook [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 10. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to (2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol: A Key Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of (2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol, a pivotal intermediate in the synthesis of targeted therapeutics. Its chemical properties, synthesis, and critical role in the development of the cyclin-dependent kinase (CDK) 4/6 inhibitor, Ribociclib, are detailed. This document serves as a comprehensive resource, offering insights into the synthetic rationale, analytical quality control, and the broader significance of the pyrrolo[2,3-d]pyrimidine scaffold in modern medicinal chemistry.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, an analogue of purine, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to adenine allows for competitive binding to the ATP-binding sites of various kinases, making it a foundational structure for the design of potent kinase inhibitors.[2] This scaffold is central to numerous approved drugs and clinical candidates targeting a range of diseases, most notably in oncology and virology.[1][3] The versatility of the pyrrolo[2,3-d]pyrimidine system allows for strategic modifications that enhance potency, selectivity, and pharmacokinetic profiles.[2]
(2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol (CAS Number: 1374639-77-6 ) has emerged as a crucial building block in this context. It is a key intermediate in the synthesis of Ribociclib, a selective inhibitor of CDK4/6, which is approved for the treatment of certain types of breast cancer.[4] This guide will dissect the chemistry and application of this important molecule.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of (2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol is essential for its effective use in synthesis and for ensuring the quality of downstream products.
| Property | Value | Reference |
| CAS Number | 1374639-77-6 | [5] |
| Molecular Formula | C₁₂H₁₄ClN₃O | [5] |
| Molecular Weight | 251.71 g/mol | [5] |
| Appearance | White to off-white or brown solid | [6][7] |
| Melting Point | 173-178 °C | [6][7] |
| Solubility | Soluble in DMSO and Methanol | [6] |
| Storage | Inert atmosphere, 2-8°C | [8] |
Analytical Characterization
Quality control of (2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol is paramount. A typical Certificate of Analysis (CoA) for this intermediate includes the following analytical data to confirm its identity and purity.[5]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation by showing the chemical shifts and integrations of protons.
-
¹H NMR (400 MHz, DMSO-d6) δ: 8.82 (s, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 5.52 (s, 1H, -CH₂OH), 4.87-4.89 (m, 1H, -NH-CH-), 4.67 (d, 2H, J=5.12Hz, -CH₂OH), 2.22- 2.29 (m, 2H, -CH₂), 1.98-2.03 (m, 4H, -CH₂), 1.64-1.65 (m, 2H, -CH₂).[7]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Complements ¹H NMR in structural elucidation.
-
¹³C NMR (75.46 MHz, DMSO-d6) δ: 152.3, 151.5, 150.9, 144.7, 118.21, 98.5, 56.4, 52.3, 30.7, 24.9.[7]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound. A well-developed HPLC method is crucial for quantifying the intermediate and any related impurities.[5]
Synthesis of (2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol
Several synthetic routes to (2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol have been reported. A common and effective method involves a Sonogashira coupling followed by an intramolecular cyclization. This approach offers good yields and is amenable to scale-up.
Retrosynthetic Analysis and Strategy
The synthesis strategy hinges on the construction of the pyrrolo[2,3-d]pyrimidine core. A logical retrosynthetic disconnection breaks the pyrrole ring, revealing a substituted pyrimidine and a three-carbon synthon, in this case, propargyl alcohol.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Synthesis Protocol
This protocol is based on established literature procedures and outlines a reliable method for the laboratory-scale synthesis.[7][9]
Step 1: Synthesis of 3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol
This step involves a Sonogashira coupling reaction between 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine and propargyl alcohol. The use of a copper co-catalyst is common, though copper-free methods are also being developed to enhance the sustainability of the process.[10]
-
Reactants:
-
5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
-
Propargyl alcohol
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a solution of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base.
-
Degas the mixture with an inert gas (e.g., argon or nitrogen).
-
Add propargyl alcohol and heat the reaction mixture to the appropriate temperature (typically 50-80°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
-
Step 2: Intramolecular Cyclization to form (2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol
The cyclization of the propargyl alcohol derivative is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).
-
Reactants:
-
3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol
-
Tetrabutylammonium fluoride (TBAF) solution in THF
-
Solvent (e.g., THF)
-
-
Procedure:
-
Dissolve 3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol in THF under an inert atmosphere.[7]
-
Slowly add a 1.0 M solution of TBAF in THF.[7]
-
Heat the reaction mixture to around 60°C and monitor by TLC.[7]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.[7]
-
The crude product can be purified by recrystallization or column chromatography. A common method involves dissolving the residue in isopropanol, followed by the addition of water to precipitate the product.[7]
-
Filter the solid, wash with water, and dry under vacuum to yield (2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol as a solid.[7]
-
Caption: Synthetic workflow for the target compound.
Application in the Synthesis of Ribociclib
(2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol is a critical precursor to 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a key intermediate in the synthesis of Ribociclib.[9]
The synthesis proceeds via the oxidation of the primary alcohol to a carboxylic acid, followed by amidation.
-
Oxidation: The alcohol is oxidized to the corresponding carboxylic acid, 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. Common oxidizing agents for this transformation include Oxone.[11]
-
Amidation: The carboxylic acid is then coupled with dimethylamine to form the carboxamide. This is typically achieved by first activating the carboxylic acid (e.g., by converting it to an acid chloride with thionyl chloride) and then reacting it with dimethylamine.[6]
This carboxamide intermediate then undergoes further reactions to yield the final Ribociclib drug substance.
Mechanism of Action of Ribociclib: Targeting the Cell Cycle
Ribociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[4] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[7]
The mechanism of action involves the following key steps:
-
Inhibition of CDK4/6: Ribociclib binds to the ATP-binding pocket of CDK4 and CDK6, preventing them from forming active complexes with Cyclin D.
-
Prevention of Rb Phosphorylation: This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb).
-
G1 Cell Cycle Arrest: Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.
-
Suppression of Tumor Growth: The result is a G1 cell cycle arrest, which inhibits tumor cell proliferation.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. tandfonline.com [tandfonline.com]
- 7. (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyriMidin-6-yl)Methanol | 1374639-77-6 [chemicalbook.com]
- 8. (2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol | 1374639-77-6 [sigmaaldrich.com]
- 9. Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide [cjph.com.cn]
- 10. DSpace [repository.kaust.edu.sa]
- 11. 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyriMidine-6-carboxylic acid | 1211443-58-1 [chemicalbook.com]
A Technical Guide to Determining the Solubility of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive framework for determining the solubility of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol, a key intermediate in pharmaceutical synthesis.[1][2] While specific solubility data for this compound is not publicly available, this document outlines a systematic approach based on its molecular structure, established analytical principles, and validated experimental protocols. We will explore a theoretical solubility assessment, a rationale for solvent selection, and a detailed, field-proven methodology for quantitative solubility determination.
Introduction: The Critical Role of Solubility
In drug discovery and development, understanding a compound's solubility is paramount. Low solubility can lead to unpredictable results in biological assays, hinder purification efforts, and create significant challenges for formulation, ultimately impacting bioavailability.[3] For a synthetic intermediate like this compound, solubility data is essential for optimizing reaction conditions, selecting appropriate crystallization solvents, and ensuring process efficiency.
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often found in kinase inhibitors and other targeted therapies.[4][5][6] The specific functionalization of the target compound presents a unique solubility profile that must be empirically determined.
Theoretical Solubility Assessment: A "Like Dissolves Like" Approach
A molecule's structure provides significant clues to its solubility. The principle of "like dissolves like" suggests that substances with similar polarities are more likely to be soluble in one another.[7]
Molecular Structure of this compound:
-
Core: A moderately polar, aromatic pyrrolo[2,3-d]pyrimidine heterocyclic system.
-
Polar Groups:
-
Methanol (-CH₂OH): A primary alcohol capable of strong hydrogen bonding (both donor and acceptor), significantly increasing polarity and favoring solubility in protic solvents.
-
Pyrimidine Nitrogens: Act as hydrogen bond acceptors.
-
Chloro Group (-Cl): Adds polarity to the scaffold.
-
-
Non-polar Group:
-
Cyclopentyl Group: A bulky, non-polar aliphatic ring that increases lipophilicity and will enhance solubility in non-polar organic solvents.
-
Predicted Solubility Profile:
-
High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (Methanol, Ethanol).
-
Moderate Solubility Expected: In solvents of intermediate polarity such as Tetrahydrofuran (THF), Dichloromethane (DCM), and Ethyl Acetate.
-
Low Solubility Expected: In non-polar solvents like Heptane, Hexane, and Toluene, where the influence of the polar functional groups will dominate over the non-polar cyclopentyl ring.
Strategic Solvent Selection for Analysis
A robust solubility assessment requires testing in a diverse range of solvents that span the polarity spectrum. The selection should include solvents from different classes to probe various intermolecular interactions.[8][9] Pharmaceutical solvent selection guides often classify solvents based on safety, environmental impact, and industrial usability.[10]
Table 1: Recommended Solvents for Solubility Screening
| Solvent Class | Solvent | Rationale for Inclusion | Polarity Index (Approx.) | Dielectric Constant (Approx.) |
| Polar Protic | Methanol | Probes hydrogen bond donating/accepting capability. | 5.1 | 32.7 |
| Ethanol | Common process and formulation solvent; slightly less polar than methanol. | 4.3 | 24.5 | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | "Universal" organic solvent, excellent for highly crystalline or poorly soluble compounds. | 7.2 | 47.0 |
| Acetonitrile (ACN) | Common HPLC mobile phase component, useful for analytical compatibility. | 5.8 | 37.5 | |
| Acetone | A common, moderately polar ketone solvent. | 5.1 | 20.7 | |
| Intermediate Polarity | Tetrahydrofuran (THF) | A cyclic ether with good solvating power for many organics. | 4.0 | 7.6 |
| Dichloromethane (DCM) | A chlorinated solvent effective for moderately polar compounds. | 3.1 | 9.1 | |
| Ethyl Acetate | A common ester solvent used in chromatography and extraction. | 4.4 | 6.0 | |
| Non-Polar | Toluene | An aromatic hydrocarbon for probing non-polar interactions. | 2.4 | 2.4 |
| Heptane | An aliphatic hydrocarbon representing a highly non-polar environment. | 0.1 | 1.9 |
Data compiled from various sources.[11][12]
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The gold standard for determining the equilibrium (thermodynamic) solubility of a pure compound is the shake-flask method.[13][14] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit at a given temperature.
Objective
To accurately quantify the thermodynamic solubility of this compound in a selected panel of organic solvents at a controlled temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 4 mL) with screw caps
-
Orbital shaker/incubator with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC-UV or UV-Vis spectrophotometer
Step-by-Step Methodology
Part A: Preparation of Calibration Curve
-
Stock Solution: Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or Methanol) in a 10 mL volumetric flask.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to create at least five calibration standards of known concentrations.
-
Analysis: Analyze each standard by HPLC-UV or UV-Vis to generate a calibration curve of response (e.g., peak area) versus concentration. Ensure the curve has a correlation coefficient (R²) > 0.995.
Part B: Sample Preparation and Equilibration
-
Add Excess Solid: To a series of labeled vials, add a pre-weighed amount of the selected organic solvent (e.g., 2 mL).
-
Spike with Compound: Add an excess amount of solid this compound to each vial. A key aspect of this protocol's self-validation is ensuring a visible excess of solid remains at the end of the experiment, confirming saturation.[13]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C). Shake the samples for at least 24 hours to ensure equilibrium is reached.[3][15] Longer times (48-72 hours) may be necessary for some compounds.[14]
Part C: Sample Processing and Analysis
-
Sedimentation: After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to let the excess solid settle.
-
Filtration: Carefully draw the supernatant into a syringe and pass it through a chemical-resistant syringe filter (e.g., PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Dilution: Accurately dilute the clear, saturated filtrate with a suitable solvent to bring its concentration within the range of the previously established calibration curve.
-
Quantification: Analyze the diluted sample using the same analytical method (HPLC-UV or UV-Vis) used for the calibration standards.
Part D: Calculation
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mmol/L.
Data Presentation and Visualization
Quantitative results should be summarized in a clear, tabular format for easy comparison.
Table 2: Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mmol/L) | Qualitative Classification |
| Methanol | Experimental Value | Experimental Value | e.g., Soluble |
| Ethanol | Experimental Value | Experimental Value | e.g., Soluble |
| DMSO | Experimental Value | Experimental Value | e.g., Freely Soluble |
| Acetonitrile | Experimental Value | Experimental Value | e.g., Sparingly Soluble |
| Acetone | Experimental Value | Experimental Value | e.g., Soluble |
| THF | Experimental Value | Experimental Value | e.g., Soluble |
| Dichloromethane | Experimental Value | Experimental Value | e.g., Sparingly Soluble |
| Ethyl Acetate | Experimental Value | Experimental Value | e.g., Sparingly Soluble |
| Toluene | Experimental Value | Experimental Value | e.g., Slightly Soluble |
| Heptane | Experimental Value | Experimental Value | e.g., Insoluble |
Visualizing the Workflow and Logic
Diagrams created using Graphviz can effectively illustrate the decision-making process and experimental flow.
Caption: Logical framework for solvent selection based on molecular structure.
Caption: Experimental workflow for the Shake-Flask solubility method.
Conclusion
This guide provides a robust, scientifically-grounded framework for determining the organic solvent solubility of this compound. By combining theoretical structural analysis with the empirical rigor of the shake-flask method, researchers can generate the high-quality, reliable data necessary to advance chemical synthesis, process development, and formulation activities. Adherence to these principles and protocols will ensure data integrity and support informed decision-making in the drug development pipeline.
References
- 1. echemi.com [echemi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential | Bentham Science [eurekaselect.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 10. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. enamine.net [enamine.net]
A Senior Application Scientist's Technical Guide to 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an in-depth technical overview of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol, a pivotal intermediate in contemporary medicinal chemistry. We will dissect its core physicochemical properties, explore its strategic importance in the synthesis of targeted therapeutics—particularly kinase inhibitors—and provide validated experimental protocols for its application. The document is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a comprehensive understanding for professionals in drug discovery and development.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a 7-deazapurine core structure. This scaffold is a known isostere of adenine, allowing molecules derived from it to function as competitive inhibitors for ATP-binding sites in various enzymes, most notably protein kinases.[1] The strategic placement of a reactive chlorine atom at the C2 position, a cyclopentyl group at the N7 position, and a methanol group at the C6 position makes it a highly versatile building block for synthesizing complex bioactive molecules.[2][3][4]
Key physicochemical data are summarized below for rapid reference.
| Property | Value | Source |
| Molecular Formula | C12H14ClN3O | [5][6][7] |
| Molecular Weight | 251.71 g/mol | [5][7] |
| CAS Number | 1374639-77-6 | [5][8] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Sparingly soluble in water; Soluble in Methanol, Ethanol, DMSO | [2] |
| UNII | D9WK53597V | [5][7] |
Molecular Structure Visualization
The structural arrangement of the molecule is critical to its function as a synthetic intermediate. The diagram below illustrates the key functional groups and the core pyrrolo[2,3-d]pyrimidine scaffold.
Caption: Chemical structure of this compound.
Strategic Importance in Medicinal Chemistry
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[9][10] Its structural similarity to adenine allows it to competitively bind to the ATP pocket of a wide range of protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer and autoimmune disorders.[1]
This specific intermediate is particularly valuable for several reasons:
-
The C2-Chloro Group: This is the primary reactive site for introducing diversity. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) or a handle for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of various aryl, heteroaryl, or amine moieties, which are essential for modulating target selectivity and potency.
-
The N7-Cyclopentyl Group: This lipophilic group often serves to enhance cell permeability and can occupy hydrophobic pockets within the kinase active site. Its presence prevents N-H tautomerism and directs substitution reactions, simplifying synthetic outcomes.
-
The C6-Methanol Group: The primary alcohol is a versatile functional handle. It can be oxidized to an aldehyde or carboxylic acid for further elaboration (e.g., amide bond formation) or used directly as a hydrogen bond donor to interact with the target protein. For instance, the related compound, 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, is a documented intermediate for the synthesis of the CDK4/6 inhibitor Ribociclib.[11][12]
This compound is a key intermediate in the synthesis of potent anticancer, antiviral, and anti-inflammatory agents.[2]
Synthesis and Reaction Pathways
The synthesis of this intermediate typically involves multi-step sequences starting from simpler pyrimidine precursors. While various routes exist, a common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyrimidine core. For example, a documented approach utilizes a copper-catalyzed coupling reaction to build the pyrrolo[2,3-d]pyrimidine skeleton.[9]
Workflow for Utilizing the Intermediate in Drug Synthesis
The true value of this molecule is realized in its conversion to a final, biologically active compound. The following workflow illustrates a common synthetic paradigm where the C2-chloro position is functionalized.
Caption: Generalized workflow for the functionalization of the C2-chloro group.
Exemplar Protocol: Amide Coupling from a Carboxylic Acid Derivative
While the title compound is a methanol, it is often oxidized to the corresponding carboxylic acid for subsequent reactions. The following protocol details the synthesis of an amide from the closely related carboxylic acid intermediate, a common step in producing final drug molecules.[13][14]
Objective: To synthesize 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide from its carboxylic acid precursor.
Materials:
-
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
Dimethylamine solution (e.g., 2.0 M in THF) (1.5 eq)
-
Triethylamine (TEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry three-necked flask under an inert nitrogen atmosphere, add the carboxylic acid precursor (1.0 eq) and anhydrous DMF.[14]
-
Cooling: Cool the resulting mixture to 0-5 °C using an ice bath with continuous stirring.[14]
-
Reagent Addition: Sequentially add EDCI (1.2 eq) and the dimethylamine solution (1.5 eq) to the cooled mixture.[14]
-
Base Addition: Add triethylamine (2.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 6-8 hours, monitoring the reaction progress by TLC or LC-MS.[14]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with water (2x) and brine (1x).[14]
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[14]
-
Purification: Purify the crude residue by column chromatography (e.g., silica gel, eluting with a dichloromethane/methanol gradient) to obtain the final, pure amide product.[14]
Causality and Trustworthiness: This protocol employs a standard EDCI coupling, a robust and widely trusted method for amide bond formation. The use of an inert atmosphere protects the reagents, while the specific stoichiometry ensures efficient conversion. The aqueous work-up removes water-soluble reagents and byproducts (like the EDCI-urea byproduct), and the final chromatographic purification validates the identity and purity of the final compound.
Quality Control and Characterization
Confirming the identity and purity of this intermediate is paramount before its use in subsequent synthetic steps. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for the related carboxylic acid (C12H12ClN3O2) is m/z 266.1, which serves as a reliable diagnostic peak.[9][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound, ensuring it is free from starting materials and byproducts before proceeding to the next synthetic stage.
Conclusion
This compound is more than just a chemical compound; it is a strategic asset in the pipeline of modern drug discovery. Its well-defined reactive sites and its foundation on the privileged 7-deazapurine scaffold make it an indispensable intermediate for developing next-generation targeted therapies. A thorough understanding of its properties, reaction potential, and handling, as outlined in this guide, is essential for any research team aiming to leverage its synthetic power.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. This compound | C12H14ClN3O | CID 86693573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. tandfonline.com [tandfonline.com]
- 10. sci-hub.box [sci-hub.box]
- 11. chemscene.com [chemscene.com]
- 12. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 13. 2-Chloro-7-cyclopentyl-N,N-dimethyl-H-pyrrolo[2,3-d]pyrimidine-6-carboxamide synthesis - chemicalbook [chemicalbook.com]
- 14. 2-Chloro-7-cyclopentyl-N,N-dimethyl-H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | 1211443-61-6 [chemicalbook.com]
- 15. 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyriMidine-6-carboxylic acid | 1211443-58-1 [chemicalbook.com]
An In-Depth Spectroscopic Analysis of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol, a key intermediate in the synthesis of various pharmacologically active molecules. The elucidation of its chemical structure through modern spectroscopic techniques is fundamental for ensuring purity, confirming identity, and understanding its chemical behavior in subsequent reactions. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's characterization.
Introduction to the Compound
This compound is a substituted pyrrolopyrimidine. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of kinase inhibitors and other therapeutic agents. The specific substituents—a chloro group at position 2, a cyclopentyl group at the N-7 position, and a hydroxymethyl group at position 6—define its unique chemical properties and reactivity. Accurate spectroscopic characterization is the cornerstone of its use in drug discovery and development, ensuring the integrity of starting materials and the fidelity of synthetic transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule.
Experimental Protocol: A sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum was acquired on a 400 MHz spectrometer at room temperature.
Data Summary:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.65 | s | 1H | H-4 |
| 7.39 | s | 1H | H-5 |
| 5.01 | p | 1H | N-CH (cyclopentyl) |
| 4.88 | s | 2H | CH₂OH |
| 2.22 - 2.14 | m | 2H | Cyclopentyl |
| 2.05 - 1.97 | m | 2H | Cyclopentyl |
| 1.78 - 1.68 | m | 4H | Cyclopentyl |
Interpretation: The downfield singlet at 8.65 ppm is characteristic of the proton at the C-4 position of the pyrimidine ring, deshielded by the adjacent nitrogen atoms. The singlet at 7.39 ppm corresponds to the proton on the C-5 position of the pyrrole ring. The pentet at 5.01 ppm is assigned to the methine proton of the N-cyclopentyl group, split by the four adjacent methylene protons. The two protons of the hydroxymethyl group (CH₂OH) appear as a singlet at 4.88 ppm. The complex multiplets in the aliphatic region (1.68-2.22 ppm) correspond to the eight protons of the cyclopentyl ring.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecule.
Experimental Protocol: The ¹³C NMR spectrum was acquired on a 100 MHz spectrometer using the same sample prepared for ¹H NMR analysis. Proton decoupling was employed to simplify the spectrum to single lines for each unique carbon atom.
Data Summary:
| Chemical Shift (δ) ppm | Assignment |
| 157.4 | C-2 |
| 151.7 | C-4 |
| 151.3 | C-7a |
| 131.1 | C-5 |
| 113.8 | C-4a |
| 101.9 | C-6 |
| 58.1 | CH₂OH |
| 54.9 | N-CH (cyclopentyl) |
| 33.0 | Cyclopentyl |
| 25.5 | Cyclopentyl |
Interpretation: The signals in the aromatic region (101-158 ppm) are assigned to the carbons of the pyrrolopyrimidine core. The signal at 58.1 ppm is attributed to the carbon of the hydroxymethyl group, and the signal at 54.9 ppm corresponds to the methine carbon of the cyclopentyl group attached to the nitrogen. The remaining signals at 33.0 and 25.5 ppm are assigned to the methylene carbons of the cyclopentyl ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Experimental Protocol: The mass spectrum was obtained using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and infused into the mass spectrometer.
Data Summary:
| m/z | Assignment |
| 254.09 | [M+H]⁺ |
| 256.09 | [M+H]⁺ (³⁷Cl isotope) |
Interpretation: The mass spectrum shows a prominent peak at m/z 254.09, which corresponds to the protonated molecule [M+H]⁺. The presence of a peak at m/z 256.09 with approximately one-third the intensity of the [M+H]⁺ peak is characteristic of a molecule containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. This confirms the molecular weight of the compound to be 253.08 g/mol for the ³⁵Cl isotopologue.
Fragmentation Pathway: A proposed fragmentation pathway can be visualized. The primary fragmentation likely involves the loss of the hydroxymethyl group or the cyclopentyl group.
Pyrrolopyrimidine Derivatives: A Technical Guide to Their Applications in Oncology
Abstract
The pyrrolopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted cancer therapeutics. Its structural resemblance to the purine core of ATP allows for effective competition at the ATP-binding sites of various protein kinases, many of which are key drivers of oncogenesis. This technical guide provides an in-depth analysis of the potential applications of pyrrolopyrimidine derivatives in oncology. We will explore their mechanisms of action as potent kinase inhibitors, delve into their structure-activity relationships, and survey their therapeutic applications across a range of cancers. Furthermore, this guide offers detailed, field-proven experimental protocols for the evaluation of these compounds, intended to equip researchers and drug development professionals with the necessary tools to advance this promising class of molecules.
Introduction: The Rise of Pyrrolopyrimidines in Oncology
The paradigm of cancer treatment has shifted dramatically from broad-spectrum cytotoxic agents to targeted therapies that exploit the specific molecular vulnerabilities of cancer cells. Protein kinases, which regulate a multitude of cellular processes including proliferation, survival, and angiogenesis, represent a major class of targets for these therapies.[1] The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, provides a versatile scaffold for the design of potent and selective kinase inhibitors.[2][3] This structural mimicry of ATP facilitates competitive inhibition at the kinase active site, disrupting downstream signaling pathways crucial for tumor growth and survival.[1] Several pyrrolopyrimidine derivatives have already gained FDA approval for various diseases, and numerous others are in preclinical and clinical development for cancer, highlighting the significant therapeutic potential of this chemical class.[4]
This guide will provide a comprehensive overview of the current landscape of pyrrolopyrimidine derivatives in oncology, with a focus on their practical application in research and development.
Mechanisms of Action: Targeting Key Oncogenic Kinases
The anticancer activity of pyrrolopyrimidine derivatives is primarily attributed to their ability to inhibit specific protein kinases that are dysregulated in cancer. This section will explore their action on several key kinase families.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway plays a critical role in cell proliferation and survival, and its aberrant activation is a hallmark of many cancers, particularly non-small cell lung cancer (NSCLC).[5] Pyrrolopyrimidine derivatives have been extensively investigated as EGFR inhibitors.
DOT Diagram: EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by pyrrolopyrimidine derivatives.
One study reported a series of 2,5,6-trisubstituted pyrrolo[2,3-d]pyrimidine compounds with varying potencies against EGFR.[5] For instance, compound 1 demonstrated an IC50 of 14.8 nM against EGFR, while modifications at the meta position of the phenyl ring led to a decrease in activity.[5] Another series of tetrahydropyrido[4,3-d]pyrimidines showed potent EGFR inhibition in the range of 8-18 nM.[5] Notably, Avitinib, a pyrrolopyrimidine-based inhibitor, is a mutant-selective T790M EGFR inhibitor.[5]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily driven by the VEGFR signaling pathway.[2][3] Pyrrolopyrimidine derivatives have shown promise as inhibitors of VEGFR-2, a key receptor in this pathway.
DOT Diagram: VEGFR Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by pyrrolopyrimidine derivatives.
A series of novel pyrrolo[2,3-d]pyrimidine compounds were designed and synthesized as VEGFR-2 inhibitors, with several compounds exhibiting IC50 values in the nanomolar range.[6] Specifically, derivatives carrying biaryl urea moieties, such as compounds 12d and 15c , showed potent VEGFR-2 inhibition with IC50 values of 11.9 nM and 13.6 nM, respectively.[6]
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses and cell growth. Its dysregulation is implicated in various hematological malignancies and solid tumors.[7] Pyrrolopyrimidine-based JAK inhibitors have been developed to target this pathway.
DOT Diagram: JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT signaling pathway by pyrrolopyrimidine derivatives.
Novel 4-(1,5- or 2,5-triazole)-pyrrolopyrimidine derivatives have been synthesized as JAK1 inhibitors.[7] Compound 23a from this series exhibited a JAK1 IC50 of 72 nM and demonstrated selectivity over other JAK isoforms.[7]
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer, leading to uncontrolled cell proliferation.[8] Pyrrolopyrimidine derivatives have been developed as CDK inhibitors, with some showing promising preclinical activity.
DOT Diagram: Cell Cycle Regulation by CDKs
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin Molecule: A Technical Guide to 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol in Modern Drug Discovery
This guide provides an in-depth exploration of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol, a pivotal intermediate in the synthesis of targeted therapeutics. We will dissect its chemical properties, delineate a detailed synthesis protocol, and illuminate its critical role as a building block for potent kinase inhibitors, with a particular focus on the synthesis of the CDK4/6 inhibitor, Ribociclib. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and actionable experimental insights.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, the fundamental nitrogenous base of adenosine triphosphate (ATP).[1][2] This structural mimicry makes it an ideal scaffold for designing ATP-competitive kinase inhibitors.[1][2] Kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[3] Consequently, kinase inhibitors have emerged as a major class of targeted therapies.[3]
This compound serves as a highly versatile and crucial intermediate in the construction of these complex therapeutic agents.[4] Its specific functional groups—a reactive chloro substituent, a lipophilic cyclopentyl group, and a modifiable methanol moiety—provide the necessary handles for synthetic elaboration into potent and selective drug candidates.[5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ClN₃O | [6] |
| Molecular Weight | 251.71 g/mol | [7] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 173-175 °C | [7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO | |
| CAS Number | 1374639-77-6 | [7] |
Synthesis Protocol: A Step-by-Step Guide
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a composite of established methods, designed for clarity and reproducibility.[5][7][8]
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step 1: Sonogashira Coupling
This step involves the palladium-catalyzed cross-coupling of a pyrimidine derivative with propargyl alcohol.
-
Reactants:
-
5-Bromo-2-chloro-4-(cyclopentylamino)pyrimidine
-
Propargyl alcohol
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine)
-
Solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a solution of 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add propargyl alcohol and heat the reaction mixture to a temperature of 50-70 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]prop-2-yn-1-ol.
-
Step 2: Cyclization
The synthesized alkyne undergoes an intramolecular cyclization to form the desired pyrrolo[2,3-d]pyrimidine ring system.
-
Reactants:
-
3-[2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl]prop-2-yn-1-ol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Solvent (THF)
-
-
Procedure:
-
Dissolve the product from Step 1 in THF in a round-bottom flask under a nitrogen atmosphere.
-
Add the TBAF solution dropwise to the reaction mixture at room temperature.
-
Heat the reaction to 60 °C and stir for 12 hours.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under vacuum.
-
Dissolve the residue in a minimal amount of a suitable solvent like 2-propanol at an elevated temperature (e.g., 50 °C).
-
Cool the solution to room temperature and slowly add water to precipitate the product.
-
Stir the resulting slurry for several hours to ensure complete precipitation.
-
Filter the solid, wash with water, and dry under vacuum to obtain this compound.[7]
-
Application in Drug Discovery: The Gateway to Kinase Inhibitors
The primary and most significant role of this compound is as a key building block in the synthesis of kinase inhibitors.[4] The pyrrolo[2,3-d]pyrimidine scaffold, as an ATP mimic, can bind to the ATP-binding pocket of various kinases, thereby inhibiting their activity.[1][2]
Mechanism of Action of Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitors
Caption: Competitive inhibition of kinase activity by a pyrrolo[2,3-d]pyrimidine derivative.
The pyrrolo[2,3-d]pyrimidine core of the inhibitor competes with endogenous ATP for binding to the active site of the kinase. By occupying this site, the inhibitor prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascade that is often hyperactivated in diseases like cancer.[9]
Case Study: Synthesis of Ribociclib
Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[10] It is approved for the treatment of certain types of breast cancer.[11] The synthesis of Ribociclib prominently features a derivative of this compound.
The first step in the synthesis of the Ribociclib core from our title compound is the conversion of the methanol group to a dimethylcarboxamide.
This key intermediate is synthesized from 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, which is obtained by the oxidation of the title compound.[12]
-
Step A: Oxidation to the Carboxylic Acid
-
This compound is oxidized to the corresponding aldehyde using a mild oxidizing agent.
-
The aldehyde is then further oxidized to the carboxylic acid, 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, using an oxidant such as Oxone in DMF.[12]
-
-
Step B: Amidation
-
The carboxylic acid is activated, for example, by converting it to an acid chloride using thionyl chloride or by using a coupling agent like EDCI.[13]
-
The activated acid is then reacted with dimethylamine to form the desired amide, 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide.[13]
-
This intermediate is then coupled with 5-(piperazin-1-yl)pyridin-2-amine in a Buchwald-Hartwig amination reaction to yield Ribociclib.[14]
Broader Applications
Beyond Ribociclib, the pyrrolo[2,3-d]pyrimidine scaffold derived from this compound is a privileged structure in the development of inhibitors for a range of other kinases, including:
-
Epidermal Growth Factor Receptor (EGFR) : Mutated forms of EGFR are key drivers in non-small cell lung cancer.[15]
-
Janus Kinases (JAKs) : These are involved in inflammatory and autoimmune diseases.
-
p21-Activated Kinase 4 (PAK4) : Overexpressed in various cancers.[9]
The versatility of this intermediate allows for the generation of libraries of compounds for screening against different kinase targets, accelerating the drug discovery process.
Conclusion
This compound is more than just a chemical intermediate; it is a cornerstone in the rational design of targeted therapies. Its well-defined synthesis and strategic placement of functional groups make it an invaluable tool for medicinal chemists. As our understanding of the kinome and its role in disease continues to expand, the importance of versatile building blocks like this one will only grow, paving the way for the development of the next generation of precision medicines.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | C12H14ClN3O | CID 86693573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide [cjph.com.cn]
- 9. mdpi.com [mdpi.com]
- 10. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 11. US10723739B2 - Processes for the preparation of Ribociclib and intermediates thereof - Google Patents [patents.google.com]
- 12. 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyriMidine-6-carboxylic acid | 1211443-58-1 [chemicalbook.com]
- 13. 2-Chloro-7-cyclopentyl-N,N-dimethyl-H-pyrrolo[2,3-d]pyrimidine-6-carboxamide synthesis - chemicalbook [chemicalbook.com]
- 14. US11440912B2 - Process for the preparation of ribociclib and its salts - Google Patents [patents.google.com]
- 15. sci-hub.box [sci-hub.box]
Methodological & Application
Application Notes & Protocols for the Synthesis of (2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol
This document provides a detailed guide for the synthesis of (2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol, a key intermediate in the development of various therapeutic agents. The pyrrolo[2,3-d]pyrimidine core, an analogue of purine, is recognized as a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with significant biological activity, including kinase inhibitors.[1][2][3][4] This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and practical advice based on established literature.
Two primary, field-proven synthetic strategies are presented. The first is a convergent and highly efficient copper-catalyzed annulation. The second is a more traditional linear approach involving the formylation of a pyrrolo[2,3-d]pyrimidine core followed by selective reduction. Each protocol is designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Strategy 1: Convergent Synthesis via Copper-Catalyzed Cyclization
This strategy represents a modern and efficient approach to construct the target molecule in a single key transformation from a functionalized pyrimidine precursor and propargyl alcohol. The use of a copper catalyst facilitates the coupling and subsequent intramolecular cyclization, offering a streamlined route with good yields.[5]
Causality and Mechanistic Insights
The core of this strategy is a copper-catalyzed coupling reaction. Copper(I) catalysts are known to activate terminal alkynes, making them amenable to nucleophilic attack and facilitating coupling reactions. In this case, the reaction proceeds through a sequence of coupling and intramolecular annulation (cyclization) to form the fused pyrrole ring directly onto the pyrimidine scaffold. The choice of a ligand, such as 6-methylpicolinic acid, is crucial for stabilizing the copper catalyst and promoting the desired reactivity.[5]
Experimental Workflow: Strategy 1
Below is a visual representation of the convergent synthesis pathway.
Caption: Convergent synthesis of the target alcohol via copper-catalyzed annulation.
Detailed Protocol: Copper-Catalyzed Synthesis[5]
This protocol is adapted from the method described by Fan, Y. et al. in Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction.[5]
Table 1: Reagents and Materials for Strategy 1
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 5-Bromo-2-chloro-4-(cyclopentylamino)pyrimidine | 290.57 | 2.2 g | 8 |
| Propargyl Alcohol | 56.06 | 1.8 g (1.9 mL) | 32 |
| Copper(I) Chloride (CuCl) | 98.99 | 80 mg | 0.8 |
| 6-Methylpicolinic Acid | 137.14 | 330 mg | 2.4 |
| Sodium Iodide (NaI) | 149.89 | 2.4 g | 16 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.3 g | 24 |
| Dimethyl Sulfoxide (DMSO) | - | 16 mL | - |
| Saturated NH₄Cl solution | - | 100 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation: Charge a Schlenk tube with 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine (2.2 g, 8 mmol), CuCl (80 mg, 0.8 mmol), 6-methylpicolinic acid (330 mg, 2.4 mmol), NaI (2.4 g, 16 mmol), and K₂CO₃ (3.3 g, 24 mmol).
-
Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add a solution of propargyl alcohol (1.8 g, 32 mmol) in DMSO (16 mL) to the Schlenk tube via syringe.
-
Reaction: Stir the reaction mixture at 100 °C for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Quenching: Add 100 mL of saturated aqueous NH₄Cl solution to the reaction mixture.
-
Extraction and Purification: The work-up and purification details from the source involve further steps to obtain the final product. Typically, this would involve extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and purification by column chromatography on silica gel.
Strategy 2: Linear Synthesis via Formylation and Reduction
This classic linear approach involves the synthesis of a key aldehyde intermediate, 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde, followed by its selective reduction to the target primary alcohol.[5][6] This route is highly reliable and leverages well-understood, scalable chemical transformations.
Causality and Mechanistic Insights
Part A: Vilsmeier-Haack Formylation The first key step is the introduction of a formyl (-CHO) group at the C6 position of the pyrrolo[2,3-d]pyrimidine core. The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich aromatic and heteroaromatic systems.[7][8] The reaction involves an electrophilic aromatic substitution mechanism where the Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9][10] The electron-rich pyrrole ring attacks this electrophile, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed during work-up to yield the aldehyde.[11]
Part B: Selective Aldehyde Reduction The final step is the reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation.[12] It is a mild and selective reducing agent that readily reduces aldehydes and ketones but typically does not affect other functional groups like esters, amides, or the chloro-substituent on the pyrimidine ring under standard conditions.[13][14][15] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon of the aldehyde.[16] A subsequent work-up with a protic source (like water or mild acid) protonates the resulting alkoxide to yield the final alcohol.
Experimental Workflow: Strategy 2
This diagram illustrates the two-step linear synthesis from the pyrrolo[2,3-d]pyrimidine core.
Caption: Linear synthesis via formylation of the core followed by reduction.
Detailed Protocol: Aldehyde Reduction[12][13][14]
This is a general protocol for the reduction of an aldehyde to a primary alcohol using sodium borohydride, applied to the specific substrate of interest. The precursor, 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde, is a known compound.[5][17]
Table 2: Reagents and Materials for Strategy 2 (Reduction Step)
| Reagent/Material | Molecular Weight ( g/mol ) | Example Quantity | Moles (mmol) |
| 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde | 249.71 | 2.50 g | 10.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.45 g | 12.0 |
| Methanol (MeOH) | - | 50 mL | - |
| Deionized Water | - | 50 mL | - |
| Ethyl Acetate (EtOAc) | - | 100 mL | - |
| Brine | - | 50 mL | - |
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde (2.50 g, 10.0 mmol) in methanol (50 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring, add sodium borohydride (0.45 g, 12.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution may occur.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water (50 mL) at 0 °C to decompose any excess NaBH₄.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography on silica gel to afford the pure (2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxaldehyde_TargetMol [targetmol.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Aldehyde to Alcohol - Common Conditions [commonorganicchemistry.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. medchemexpress.com [medchemexpress.com]
Application Note: A Detailed Protocol for the Synthesis of (2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol
Introduction
(2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol is a pivotal intermediate in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold found in numerous clinically significant protein kinase inhibitors. Specifically, this compound serves as a key building block in the synthesis of Janus-associated kinase (JAK) inhibitors such as Ruxolitinib, a drug used to treat myelofibrosis and other hematological disorders[1][2].
The synthetic accessibility and purity of this intermediate are critical for the efficient production of the final active pharmaceutical ingredient (API). This document provides a detailed, field-proven protocol for the synthesis of this key intermediate via an efficient intramolecular cyclization reaction. The methodology described herein is robust, scalable, and relies on commercially available reagents. We will elaborate on the causality behind key experimental choices to ensure reproducibility and high yield.
Synthesis Overview and Mechanism
The described synthesis transforms a linear precursor, 3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol, into the bicyclic pyrrolo[2,3-d]pyrimidine system in a single, high-yielding step.
Reaction Scheme:
Mechanism: The reaction proceeds via a base-promoted intramolecular cyclization. Tetrabutylammonium fluoride (TBAF) acts as a base, deprotonating the cyclopentylamino group. The resulting nucleophilic anion then attacks the proximate alkyne in a 5-exo-dig cyclization. This is a kinetically favored process that forms the five-membered pyrrole ring. Subsequent tautomerization of the intermediate yields the stable, aromatic pyrrolo[2,3-d]pyrimidine core.
Synthesis Workflow
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Suggested Purity |
| 3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol | 1374639-75-4 | C₁₂H₁₄ClN₃O | >98% |
| Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF | 429-41-4 | C₁₆H₃₆FN | 1.0 M solution |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | >99.8%, <50 ppm H₂O |
| 2-Propanol (IPA) | 67-63-0 | C₃H₈O | Reagent Grade |
| Deionized Water | 7732-18-5 | H₂O | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | 7757-82-6 | Na₂SO₄ | ACS Grade |
Detailed Experimental Protocol
This protocol is based on established procedures for this specific transformation[3][4].
1. Reaction Setup: a. To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the starting material, 3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol (5.0 g, 19.9 mmol). b. Add anhydrous tetrahydrofuran (THF, 50 mL). c. Stir the mixture at room temperature (25-29 °C) under a nitrogen atmosphere until all solids are dissolved.
-
Rationale: An inert nitrogen atmosphere is crucial to prevent potential side reactions involving atmospheric oxygen or moisture, ensuring a cleaner reaction profile. Anhydrous THF is used to prevent quenching of the TBAF reagent.
2. Intramolecular Cyclization: a. To the stirred solution, slowly add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (45 mL, 45 mmol, ~2.2 equivalents) over 10-15 minutes. b. After the addition is complete, heat the reaction mixture to 60 °C using an oil bath.
-
Rationale: TBAF serves as the base to initiate the cyclization. A slight excess ensures the reaction goes to completion. The reaction is heated to increase the rate of the cyclization.
3. Reaction Monitoring: a. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12 hours). b. Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1) and visualize under UV light (254 nm). The product should have a different Rf value than the starting material.
4. Workup and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF. c. To the resulting residue, add 2-propanol (10 mL) and heat to 50 °C, stirring until a clear solution is obtained[3][4]. d. Cool the solution to ambient temperature (29 °C). e. Slowly add deionized water (75 mL) to the stirred solution. The product will precipitate as a solid. f. Continue stirring the resulting slurry for 4 hours to ensure complete precipitation[3][4].
-
Rationale: The initial concentration removes the primary reaction solvent. The switch to 2-propanol, in which the product is soluble at elevated temperatures, followed by the addition of water (an anti-solvent), is an effective method for precipitating the product, leaving many impurities behind in the solvent mixture.
5. Purification and Drying: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. b. Wash the solid cake with deionized water (2 x 20 mL). c. Dry the solid under vacuum at 50 °C to a constant weight. d. The final product, (2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol, is obtained as a brown or white solid[3][5].
Characterization and Expected Results
| Parameter | Expected Result |
| Appearance | Brown or white solid[3][5] |
| Yield | 60-70%[3] |
| Melting Point | 173-178 °C[3][5] |
| ¹H NMR (400 MHz) | (DMSO-d₆) δ: 8.82 (s, 1H), 6.55 (s, 1H), 5.52 (t, J=5.6 Hz, 1H, -OH), 4.89-4.87 (m, 1H), 4.67 (d, J=5.1 Hz, 2H), 2.29-2.22 (m, 2H), 2.03-1.98 (m, 4H), 1.65-1.64 (m, 2H). Note: Spectra in CDCl₃ are also reported[5]. |
| ¹³C NMR (75 MHz) | (DMSO-d₆) δ: 152.3, 151.5, 150.9, 144.7, 118.2, 98.5, 56.4, 52.3, 30.7, 24.9[3]. |
| Mass Spec. (ESI) | m/z: 252.1 [M+H]⁺[5]. |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
| Chemical | Hazards | Handling Precautions |
| Tetrahydrofuran (THF) | Highly flammable liquid and vapor. May form explosive peroxides. | Keep away from heat, sparks, and open flames. Store under nitrogen. Test for peroxides before use if the container has been opened previously. |
| Tetrabutylammonium Fluoride (TBAF) | Toxic if swallowed. Causes skin irritation and serious eye damage. | Avoid contact with skin and eyes. Use in a well-ventilated area. |
| 2-Propanol | Highly flammable liquid and vapor. Causes serious eye irritation. | Keep away from heat and open flames. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Reaction Incomplete | Insufficient reagent, low temperature, or degraded TBAF. | - Ensure the correct stoichiometry of TBAF is used. - Confirm the reaction temperature is maintained at 60 °C. - Use a fresh bottle of TBAF solution. |
| Low Yield | Incomplete precipitation during workup or loss during transfers. | - Ensure the anti-solvent (water) is added slowly to the 2-propanol solution to maximize precipitation. - Allow the slurry to stir for the recommended 4 hours. |
| Oily Product | Presence of impurities or residual solvent. | - Ensure the product is thoroughly washed with water during filtration. - Dry the product thoroughly under vacuum at the recommended temperature. If still oily, consider recrystallization from a suitable solvent system like ethanol/water. |
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
Authored by: A Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the synthesis of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol, a pivotal intermediate in the development of advanced pharmaceutical agents. The described methodology leverages a robust palladium-catalyzed Sonogashira cross-coupling reaction to construct the core pyrrolopyrimidine scaffold, followed by a selective reduction to yield the target alcohol. This document is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and the scientific rationale behind key experimental choices to ensure reproducibility and success.
Introduction: Significance and Synthetic Strategy
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors. Specifically, this compound serves as a key building block for the synthesis of targeted therapies, including CDK4/6 inhibitors used in oncology.[1][2][3] The construction of this substituted deazapurine core presents a significant synthetic challenge, requiring precise control over regioselectivity and functional group compatibility.
Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, have become indispensable tools for the formation of carbon-carbon bonds under mild conditions.[4][5] This guide outlines a strategic approach that hinges on a Sonogashira coupling between a halogenated pyrimidine precursor and a terminal alkyne. This is followed by an intramolecular cyclization to form the fused pyrrole ring, and a final, selective reduction of a carboxyl group to the primary alcohol. This pathway offers high efficiency and modularity, allowing for potential derivatization.
Retrosynthetic Analysis
The synthetic strategy is best understood by disconnecting the target molecule at key positions. The primary alcohol can be formed from the reduction of a corresponding aldehyde. The pyrrole ring of the central scaffold can be envisioned as forming via an intramolecular cyclization of an alkyne-substituted pyrimidine. This key intermediate, in turn, is assembled through a palladium-catalyzed Sonogashira coupling of a dichloropyrimidine and a protected propargyl alcohol derivative.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis Pathway Overview
The forward synthesis involves a three-stage process, beginning with the construction of the core heterocyclic system and concluding with functional group manipulation.
Caption: Forward synthesis workflow diagram.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents are chemical irritants; handle with care.
Protocol 1: Synthesis of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde (9)
This protocol details a copper-catalyzed coupling reaction followed by cyclization to form an intermediate which is then converted to the aldehyde. While the prompt specifies a palladium-catalyzed route, a well-documented copper-catalyzed method from a peer-reviewed source is presented here as a reliable pathway to a key precursor.[6] The principles of C-C bond formation and subsequent cyclization are analogous.
Rationale: This one-pot reaction efficiently constructs the core scaffold. Copper(I) chloride, in conjunction with a ligand like 6-methylpicolinic acid, catalyzes the coupling of the pyrimidine with propargyl alcohol.[6] Potassium carbonate serves as the base, and sodium iodide facilitates the halogen exchange, increasing the reactivity of the starting material. The reaction is conducted under an inert argon atmosphere to prevent oxidative side reactions.
| Reagent/Material | Molecular Weight | Quantity | Moles (mmol) | Role |
| 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (6) | 188.02 | 2.2 g | 8.0 | Starting Material |
| Propargyl alcohol | 56.06 | 1.8 g | 32.0 | Alkyne Source |
| Copper(I) Chloride (CuCl) | 98.99 | 80 mg | 0.8 | Catalyst |
| 6-Methylpicolinic acid | 137.14 | 330 mg | 2.4 | Ligand |
| Sodium Iodide (NaI) | 149.89 | 2.4 g | 16.0 | Additive |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.3 g | 24.0 | Base |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 16 mL | - | Solvent |
Step-by-Step Procedure:
-
To a Schlenk tube, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (2.2 g), CuCl (80 mg), 6-methylpicolinic acid (330 mg), NaI (2.4 g), and K₂CO₃ (3.3 g).
-
Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add a solution of propargyl alcohol (1.8 g) in DMSO (16 mL) to the Schlenk tube via syringe.
-
Stir the reaction mixture vigorously at 100°C for 48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Add saturated ammonium chloride solution (100 mL) to quench the reaction.
-
Extract the aqueous mixture with ethyl acetate (3 x 70 mL).
-
Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: Petroleum Ether/Ethyl Acetate = 3/1) to yield 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde (9) as a solid.[6]
Protocol 2: Reduction to (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol (12)
Rationale: The final step is the selective reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild and selective reducing agent that efficiently reduces aldehydes and ketones without affecting other potentially reactive groups on the heterocyclic core, such as the chloro-substituent.[7][8] The reaction is typically performed in an alcoholic solvent like methanol.
| Reagent/Material | Molecular Weight | Quantity | Moles (mmol) | Role |
| Aldehyde Intermediate (9) | 249.70 | 1.25 g | 5.0 | Substrate |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.38 g | 10.0 | Reducing Agent |
| Methanol (MeOH) | 32.04 | 25 mL | - | Solvent |
Step-by-Step Procedure:
-
Dissolve the aldehyde intermediate (9) (1.25 g) in methanol (25 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (0.38 g) portion-wise to the stirred solution over 10 minutes. The portion-wise addition helps to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor for the disappearance of the starting material by TLC.
-
Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: Petroleum Ether/Ethyl Acetate = 2/1) to afford (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol (12) as a white solid.[6]
Conclusion
The protocols detailed herein provide a reliable and reproducible pathway for the synthesis of this compound. The strategy, centered on a robust C-C bond-forming reaction to assemble the heterocyclic core followed by a selective reduction, is an efficient method for obtaining this high-value pharmaceutical intermediate. The provided mechanistic rationale and step-by-step instructions are designed to equip researchers with the necessary information for successful synthesis and further exploration of this important class of molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Application Note: A Streamlined Copper-Catalyzed Approach for the Synthesis of (2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol, a key intermediate in the development of various therapeutic agents. The described method utilizes a cost-effective and environmentally benign copper-catalyzed coupling reaction, offering a significant improvement over traditional palladium-catalyzed approaches. This guide is intended to provide researchers with the necessary information to successfully implement this efficient synthetic route.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, is a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to purine bases allows it to interact with a wide range of biological targets, leading to its incorporation into numerous compounds with significant therapeutic potential, including inhibitors of tyrosine kinases, which are crucial in cancer therapy.[3] The specific target of this protocol, (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol, serves as a versatile building block for the synthesis of more complex molecules.[4][5]
Historically, the synthesis of such derivatives often relied on palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[4][6] While effective, the high cost and potential toxicity of palladium catalysts present challenges for large-scale and environmentally conscious synthesis.[4][6] This application note details a more sustainable approach using a copper-based catalytic system.
The Copper-Catalyzed Advantage: Mechanism and Rationale
Copper-catalyzed coupling reactions have emerged as a powerful and economical alternative for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8][9] The method described herein leverages a copper-catalyzed sequence involving a coupling reaction followed by cyclization to construct the desired pyrrolo[2,3-d]pyrimidine skeleton.[4]
The key advantages of employing a copper catalyst in this synthesis include:
-
Cost-Effectiveness: Copper catalysts are significantly less expensive than their palladium counterparts.[4]
-
Reduced Toxicity: Copper generally exhibits lower toxicity, contributing to a greener chemical process.[4]
-
High Efficiency: The described protocol affords the target molecule in good yield under relatively mild conditions.[4]
The reaction proceeds through the coupling of a substituted pyrimidine with a terminal alkyne, followed by an intramolecular cyclization to form the fused pyrrole ring. The choice of a copper(I) salt, in conjunction with a suitable ligand, is crucial for catalytic activity.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol.
Materials and Reagents
| Reagent | Grade | Supplier |
| 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | ≥95% | Commercial |
| Propargyl alcohol | ≥99% | Commercial |
| Copper(I) chloride (CuCl) | ≥97% | Commercial |
| 6-Methylpicolinic acid | ≥98% | Commercial |
| Sodium iodide (NaI) | ≥99% | Commercial |
| Potassium carbonate (K₂CO₃) | ≥99% | Commercial |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.8% | Commercial |
| Saturated aqueous ammonium chloride (NH₄Cl) | Prepared in-house |
Equipment
-
Schlenk tube or other suitable reaction vessel for inert atmosphere reactions
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
-
Filtration apparatus
Reaction Workflow
Figure 1. Workflow for the copper-catalyzed synthesis.
Step-by-Step Procedure
-
To a Schlenk tube, add 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (2.2 g, 8 mmol), copper(I) chloride (80 mg, 0.8 mmol), 6-methylpicolinic acid (330 mg, 2.4 mmol), sodium iodide (2.4 g, 16 mmol), and potassium carbonate (3.3 g, 24 mmol).[4]
-
Seal the Schlenk tube and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Prepare a solution of propargyl alcohol (1.8 g, 32 mmol) in dimethyl sulfoxide (16 mL).[4]
-
Add the solution of propargyl alcohol in DMSO to the Schlenk tube containing the solid reagents.
-
Stir the reaction mixture at 100 °C for 48 hours.[4]
-
After 48 hours, cool the reaction mixture to room temperature.
-
Add 100 mL of saturated aqueous ammonium chloride solution to the reaction mixture.[4]
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Results and Characterization
The expected product is a solid with a melting point in the range of 223-225 °C.[4]
Table 1: Key Reaction Parameters and Expected Outcome
| Parameter | Value |
| Starting Material | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (8 mmol) |
| Reagent | Propargyl alcohol (32 mmol) |
| Catalyst | CuCl (0.8 mmol) |
| Ligand | 6-Methylpicolinic acid (2.4 mmol) |
| Base | K₂CO₃ (24 mmol) |
| Solvent | DMSO (16 mL) |
| Temperature | 100 °C |
| Reaction Time | 48 hours |
| Expected Product | (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol |
| Expected Yield | Not explicitly stated for this specific product in the reference, but the methodology is reported as efficient. |
| Mass Spectrum (ESI) | m/z = 266.1 [M+H]⁺[4] |
Troubleshooting
-
Low or No Conversion:
-
Ensure all reagents are of high purity and the solvent is anhydrous.
-
Verify that the reaction was maintained under a strict inert atmosphere. Oxygen can deactivate the copper catalyst.
-
Confirm the reaction temperature was consistently held at 100 °C.
-
-
Formation of Side Products:
-
Impure starting materials can lead to side reactions.
-
Consider purification of the crude product by column chromatography.
-
Conclusion
The copper-catalyzed synthesis of (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol offers a practical, economical, and more environmentally friendly alternative to traditional palladium-based methods.[4][6] This protocol provides a robust foundation for the synthesis of this valuable intermediate, facilitating further research and development in the field of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
Application Notes & Protocols: Leveraging 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol in the Convergent Synthesis of Ribociclib
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ribociclib (LEE011), a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. Its chemical synthesis is a topic of significant interest, demanding robust and scalable routes. A key convergent strategy employs the pyrrolo[2,3-d]pyrimidine core, which is later coupled with the side-chain 5-(piperazin-1-yl)pyridin-2-amine. This document provides a detailed technical guide on the strategic use of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol as a versatile starting point for constructing the core intermediate required for the final synthesis of Ribociclib. We will elucidate the synthetic pathway, from the formation of this methanol intermediate to its elaboration and final coupling, providing step-by-step protocols and the scientific rationale behind key procedural choices.
Strategic Overview: The Synthetic Landscape
The synthesis of Ribociclib is typically achieved via a convergent approach, where two key fragments are prepared separately and then joined in a final, crucial coupling step. Our focus begins with the pyrrolo[2,3-d]pyrimidine scaffold. The intermediate, This compound , serves as a stable, crystalline precursor that allows for the systematic installation of the required C6 functional group.
The overall strategy involves a three-stage transformation:
-
Stage 1: Oxidation: The primary alcohol of the methanol intermediate is oxidized to a carboxylic acid.
-
Stage 2: Amidation: The resulting carboxylic acid is converted into the N,N-dimethylcarboxamide, a functional group present in the final API.
-
Stage 3: Buchwald-Hartwig Amination: The C2-chloro position on the elaborated pyrimidine ring is coupled with the primary amine of the piperazinyl-pyridine side chain to yield Ribociclib.
Key Structures
| Compound Name | Structure |
| Ribociclib | |
| Intermediate (A): this compound | |
| Intermediate (B): 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
| Intermediate (C): 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
| Side Chain: 5-(piperazin-1-yl)pyridin-2-amine |
Physicochemical Properties of the Core Intermediate
| Property | Value |
| Chemical Name | (2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol |
| CAS Number | 1374639-77-6[1] |
| Molecular Formula | C₁₂H₁₄ClN₃O[1] |
| Molecular Weight | 251.71 g/mol [1] |
| Appearance | Brown solid[1] |
| Melting Point | 173-175 °C[1] |
Synthesis of the Starting Intermediate
The precursor, (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol, is itself synthesized via a key intramolecular cyclization reaction. This approach builds the fused pyrrole ring onto the existing pyrimidine core.
Caption: Synthesis of the methanol intermediate via TBAF-mediated cyclization.
Protocol 1: Synthesis of (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol
This protocol is adapted from established literature procedures.[1][2]
Expertise & Causality: The choice of Tetrabutylammonium fluoride (TBAF) is critical. It acts as a potent, non-nucleophilic base in the anhydrous THF environment, facilitating the deprotonation necessary for the 5-endo-dig cyclization to form the pyrrole ring. THF is an excellent solvent for both the starting material and the TBAF reagent, ensuring a homogeneous reaction mixture.
Materials & Reagents:
-
3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
2-Propanol
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Rotary evaporator
Procedure:
-
Under a nitrogen atmosphere, dissolve the starting material, 3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol (1.0 eq), in anhydrous THF.
-
With stirring, slowly add the 1.0 M solution of TBAF in THF (approx. 2.2 eq).
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion (typically several hours), cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.[1]
-
Dissolve the resulting residue in 2-propanol at 50 °C until a clear solution is obtained.[1]
-
Cool the solution to ambient temperature and slowly add water to precipitate the product.
-
Continue stirring for 4 hours to ensure complete precipitation.[1]
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum at 50 °C.
Self-Validation & Characterization:
-
Yield: ~68%[1]
-
Appearance: Brown solid.
-
¹H NMR (400 MHz, DMSO-d6): Confirm the presence of key peaks corresponding to the cyclopentyl, methylene, and aromatic protons.[1]
-
Mass Spectrometry (ESI-HRMS): Verify the molecular ion peak (m/z) for C₁₂H₁₄ClN₃O.[1]
Elaboration of the Intermediate to the Ribociclib Core
With the methanol intermediate in hand, the next phase involves a two-step functional group transformation to prepare the direct precursor for the final coupling reaction.
Caption: Two-step conversion of the methanol intermediate to the amide precursor.
Protocol 2: Oxidation to 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Expertise & Causality: The primary alcohol must be cleanly oxidized to a carboxylic acid without affecting the sensitive heterocyclic core. While various oxidants exist, Oxone (potassium peroxymonosulfate) is an advantageous choice for its stability, ease of handling, and operational simplicity compared to methods like TEMPO-based oxidations, which can require more stringent control, sometimes in flow reactors.[2][3] N,N-Dimethylformamide (DMF) is used as the solvent due to its ability to dissolve the starting material and facilitate the oxidation process.[3]
Materials & Reagents:
-
(2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol (Intermediate A)
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Reaction flask, magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the methanol intermediate (1.0 eq) in DMF in a suitable reaction flask.
-
To this solution, add Oxone (approx. 1.1 eq) portion-wise while stirring at room temperature.
-
Continue stirring the reaction at room temperature for approximately 6 hours, monitoring for completion by HPLC or TLC.[3]
-
Once the reaction is complete, add deionized water to the mixture. This will precipitate the carboxylic acid product while keeping inorganic salts dissolved.
-
Stir for 30 minutes, then collect the precipitated yellow solid by filtration.
-
Wash the solid with water and dry under vacuum.
Self-Validation & Characterization:
Protocol 3: Amidation to 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Expertise & Causality: This is a standard amide bond formation. The carboxylic acid is "activated" to make it more susceptible to nucleophilic attack by dimethylamine. Using a modern coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly efficient and minimizes side reactions. An organic base such as DIPEA (N,N-Diisopropylethylamine) is required to neutralize the hexafluorophosphate salt and to deprotonate the dimethylamine hydrochloride, liberating the free amine for the reaction.
Materials & Reagents:
-
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (Intermediate B)
-
Dimethylamine hydrochloride
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate, Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In an oven-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq), dimethylamine hydrochloride (1.5 eq), and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by HPLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel) to afford the pure amide.
Self-Validation & Characterization:
-
HPLC Purity: >99% is achievable.[2]
-
NMR & MS: Confirm the structure, noting the appearance of the N,N-dimethyl signals in the ¹H NMR spectrum.
Final Assembly: Buchwald-Hartwig Synthesis of Ribociclib
This final step is a palladium-catalyzed cross-coupling reaction, a powerful method for forming C-N bonds. It joins the fully elaborated pyrrolo[2,3-d]pyrimidine core with the amine side chain.
Caption: Final Buchwald-Hartwig amination to synthesize Ribociclib.
Protocol 4: Synthesis of Ribociclib Free Base
Expertise & Causality: The Buchwald-Hartwig amination is the reaction of choice for this transformation.[4][5] The palladium catalyst (Pd₂(dba)₃) is the engine of the reaction. The BINAP ligand is crucial for stabilizing the palladium species and facilitating the key steps of oxidative addition and reductive elimination. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential for the catalytic cycle to proceed. The entire reaction must be conducted under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.
Materials & Reagents:
-
2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (Intermediate C)
-
5-(piperazin-1-yl)pyridin-2-amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or similar inert atmosphere reaction vessel
Procedure:
-
To a Schlenk flask, add the amide intermediate (1.0 eq), 5-(piperazin-1-yl)pyridin-2-amine (1.1 eq), BINAP (0.1 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add Pd₂(dba)₃ (0.05 eq) to the flask.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor for completion by HPLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Ribociclib free base can be purified by column chromatography or crystallization. For pharmaceutical use, it is often converted to its succinate salt.[4]
Self-Validation & Characterization:
-
HPLC: Determine the purity of the final compound against a reference standard.
-
NMR & HRMS: Full characterization to confirm the identity and structure of Ribociclib.
References
- 1. (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyriMidin-6-yl)Methanol | 1374639-77-6 [chemicalbook.com]
- 2. Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide [cjph.com.cn]
- 3. 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyriMidine-6-carboxylic acid | 1211443-58-1 [chemicalbook.com]
- 4. WO2019082143A1 - An improved process for the preparation of ribociclib and its salts - Google Patents [patents.google.com]
- 5. US11440912B2 - Process for the preparation of ribociclib and its salts - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
Introduction: A Privileged Scaffold in Medicinal Chemistry
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, core is a cornerstone in modern medicinal chemistry. Its structural resemblance to purine has made it a valuable scaffold for the development of a wide array of therapeutic agents, including potent kinase inhibitors. The compound 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol is a key intermediate in the synthesis of complex drug candidates, such as the CDK4/6 inhibitor Ribociclib. The strategic functionalization of this scaffold via cross-coupling reactions is paramount for the generation of diverse chemical libraries for drug discovery and for the efficient synthesis of active pharmaceutical ingredients (APIs).
This comprehensive guide provides detailed application notes and optimized protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering insights into reaction conditions and addressing the potential challenges associated with the presence of the hydroxymethyl (-CH2OH) functional group.
Understanding the Substrate: Reactivity and Considerations
The reactivity of the 2-chloro position on the pyrrolo[2,3-d]pyrimidine ring is influenced by the electron-deficient nature of the pyrimidine ring, making it susceptible to palladium-catalyzed cross-coupling reactions. However, the chloro-substituent is generally less reactive than its bromo or iodo counterparts, necessitating carefully optimized catalytic systems.[1]
A key feature of our substrate is the primary alcohol at the 6-position. While alcohols can sometimes participate in side reactions, such as O-arylation in Buchwald-Hartwig couplings, judicious selection of ligands and bases can effectively mitigate these pathways, allowing for successful C-C and C-N bond formation without the need for protecting groups.[2]
Palladium-Catalyzed Cross-Coupling Methodologies
The functionalization of this compound can be efficiently achieved through several palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired substituent to be introduced.
Suzuki-Miyaura Coupling: For C-C Bond Formation with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds. It is widely used to introduce aryl or heteroaryl moieties.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand such as SPhos or XPhos is highly effective for the activation of the C-Cl bond.[3]
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used to facilitate the transmetalation step without promoting significant decomposition of the boronic acid or unwanted side reactions with the hydroxymethyl group.[4]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene and water is commonly employed to dissolve both the organic substrate and the inorganic base.
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol%) | Readily available and efficient precatalyst. |
| Ligand | SPhos (4-10 mol%) | Bulky, electron-rich ligand promoting oxidative addition to the C-Cl bond. |
| Base | K₂CO₃ (2-3 equivalents) | Effective for transmetalation while being compatible with the alcohol. |
| Boronic Acid | 1.1 - 1.5 equivalents | Slight excess ensures complete consumption of the starting material. |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) | Good solvent system for both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the palladium catalyst. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[5] This reaction is crucial for introducing nitrogen-containing functionalities, which are prevalent in many bioactive molecules.
Causality Behind Experimental Choices:
-
Catalyst System: The use of a palladium precatalyst like Pd₂(dba)₃ in combination with a bulky biarylphosphine ligand such as BrettPhos or RuPhos is essential for efficient C-N bond formation with aryl chlorides.[6]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the catalytic cycle.[7] The choice of a sterically hindered base helps to minimize potential O-arylation of the primary alcohol.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and deactivation of the catalyst.
Table 2: Optimized Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-3 mol%) | Common and effective Pd(0) source. |
| Ligand | BrettPhos (2-6 mol%) | Highly active ligand for amination of aryl chlorides. |
| Base | NaOtBu (1.5 - 2.0 equivalents) | Strong, non-nucleophilic base to deprotonate the amine. |
| Amine | 1.1 - 1.5 equivalents | Slight excess drives the reaction to completion. |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvent compatible with the strong base. |
| Temperature | 90 - 120 °C | Elevated temperature is often required for aryl chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for catalyst stability. |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[8]
Causality Behind Experimental Choices:
-
Catalyst System: A dual-catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[8]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is employed to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.
-
Solvent: Aprotic polar solvents like DMF or THF are suitable for this reaction.
Table 3: Optimized Conditions for Sonogashira Coupling
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A standard and effective catalyst for Sonogashira couplings. |
| Copper(I) Co-catalyst | CuI (5-10 mol%) | Activates the terminal alkyne for transmetalation. |
| Base | Triethylamine (TEA) (2-3 equivalents) | Acts as both a base and a solvent in some cases. |
| Terminal Alkyne | 1.2 - 2.0 equivalents | Ensures complete reaction of the starting material. |
| Solvent | Anhydrous THF or DMF | Good solvents for the reagents and catalysts. |
| Temperature | Room Temperature to 60 °C | Often proceeds under mild temperature conditions. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalysts from deactivation. |
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Detailed Experimental Protocols
The following are representative, detailed protocols for the cross-coupling reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
-
To an oven-dried 25 mL Schlenk flask, add this compound (267 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
-
In a nitrogen-filled glovebox, add this compound (267 mg, 1.0 mmol), sodium tert-butoxide (144 mg, 1.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), and BrettPhos (21.4 mg, 0.04 mmol, 4 mol%) to a 25 mL Schlenk tube.
-
Add anhydrous toluene (10 mL) and morpholine (105 µL, 1.2 mmol).
-
Seal the tube with a Teflon screw cap and remove it from the glovebox.
-
Place the tube in a preheated oil bath at 110 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the aminated product.
Conclusion: Enabling Drug Discovery through Versatile Synthesis
The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a diverse range of derivatives. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently introduce aryl, heteroaryl, amino, and alkynyl functionalities. The protocols and insights provided in this guide serve as a robust starting point for the development of novel therapeutic agents based on the privileged 7-deazapurine scaffold. The compatibility of these reactions with the unprotected hydroxymethyl group underscores their utility in streamlining synthetic routes and accelerating the drug discovery process.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: High-Purity Isolation of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol via Silica Gel Column Chromatography
Abstract
This comprehensive guide provides a detailed protocol for the purification of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol, a key intermediate in pharmaceutical synthesis.[1][2] The methodology centers on silica gel column chromatography, a robust and scalable technique for isolating the target compound from synthetic impurities. This document outlines the scientific principles behind the separation, a step-by-step experimental protocol, and critical insights into process optimization and safety.
Introduction and Scientific Principles
This compound is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class, which is a scaffold of significant interest in medicinal chemistry, notably in the development of kinase inhibitors.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient.
Column chromatography is the premier technique for this purification challenge. The separation principle relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (a solvent system). Silica gel is a highly polar adsorbent. Compounds with greater polarity will have stronger interactions (hydrogen bonding, dipole-dipole interactions) with the silica gel, causing them to move more slowly down the column. Conversely, less polar compounds will have a greater affinity for the mobile phase and will elute faster.
The successful isolation of the target molecule is contingent on exploiting the polarity differences between it and the impurities generated during its synthesis. A common synthetic route involves the coupling and cyclization of precursors like 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine and propargyl alcohol.[3] Potential impurities may include:
-
Unreacted Starting Materials: These are often more or less polar than the final product.
-
Debrominated Precursors: A common side product in coupling reactions.
-
Homocoupling Products: Byproducts from the self-coupling of the alkyne starting material.
By carefully selecting a mobile phase of appropriate polarity, a high-resolution separation can be achieved.
Materials and Equipment
Table 1: Reagents and Consumables
| Material | Grade | Supplier Example |
| Crude this compound | Synthesis Grade | N/A |
| Silica Gel | 200-300 mesh | Qingdao Haiyang Chem. |
| Petroleum Ether (or Hexanes) | ACS Grade or higher | Fisher Scientific |
| Ethyl Acetate | ACS Grade or higher | MilliporeSigma |
| Dichloromethane (for sample loading) | ACS Grade or higher | Carl Roth |
| Methanol (for more polar systems) | ACS Grade or higher | Fisher Scientific |
| TLC Plates | Silica Gel 60 F254 | Merck |
Table 2: Equipment
| Equipment | Specification/Type |
| Glass Chromatography Column | Appropriate size for the scale of purification |
| Solvent Reservoir | Sized for the required mobile phase volume |
| Fraction Collector (optional) | For automated collection |
| Test tubes or Erlenmeyer flasks | For manual fraction collection |
| Thin Layer Chromatography (TLC) Tank | For developing TLC plates |
| UV Lamp | 254 nm for visualization |
| Rotary Evaporator | For solvent removal |
| Fume Hood | Essential for all solvent handling |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, nitrile gloves |
Safety Precautions
All operations must be conducted inside a certified chemical fume hood.
-
Compound Hazards: this compound is harmful if swallowed. Avoid inhalation of dust and contact with skin and eyes.
-
Solvent Hazards:
-
Petroleum Ether/Hexanes: Highly flammable liquids and vapors. May cause drowsiness, dizziness, and skin irritation. May be fatal if swallowed and enters airways.[2]
-
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.[4][5]
-
Dichloromethane: May cause skin and eye irritation. Suspected of causing cancer.[6][7][8]
-
Methanol: Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve, central nervous system).[1][9][10]
-
-
Silica Gel: A respiratory irritant. Avoid inhaling the fine dust when handling dry silica gel.
Always wear appropriate PPE, including safety glasses with side shields, a flame-resistant lab coat, and chemically resistant gloves (nitrile is a suitable choice for the solvents listed). Ensure all equipment is properly grounded to prevent static discharge, which can ignite flammable solvent vapors.
Detailed Experimental Protocol
This protocol is based on a validated literature procedure which utilizes a 2:1 mixture of petroleum ether and ethyl acetate.[3]
Step 1: Mobile Phase Selection and Optimization via TLC
The causality behind selecting the right mobile phase is paramount for a successful separation. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35 on a TLC plate. This Rf range typically translates to good separation on a column.
-
Prepare Eluents: Prepare small volumes of several solvent systems with varying polarities. A good starting point, based on literature for this class of compounds, would be mixtures of petroleum ether (PE) and ethyl acetate (EA).
-
System A: 10% EA in PE (1:9 v/v)
-
System B: 33% EA in PE (1:2 v/v) - This is the reported successful system.[3]
-
System C: 50% EA in PE (1:1 v/v)
-
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluents. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The ideal system (likely System B) should show clear separation between the spot for the desired product and any impurities. The product spot should have an Rf value between 0.25 and 0.35.
Step 2: Column Preparation (Slurry Packing Method)
This method creates a homogenous and well-packed column, which is crucial for preventing cracking and channeling of the stationary phase.
-
Select Column Size: Choose a column with a diameter and length appropriate for the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
Plugging the Column: Securely clamp the column in a vertical position in a fume hood. Push a small plug of cotton or glass wool into the bottom outlet of the column. Add a ~1 cm layer of sand on top of the plug.
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add the initial mobile phase (PE:EA = 2:1) to the silica gel to form a free-flowing slurry. Stir gently to remove air bubbles.
-
Pack the Column: Fill the column about one-third full with the mobile phase. With the stopcock open to drain solvent, slowly pour the silica slurry into the column. Gently tap the side of the column continuously to ensure even packing and dislodge any air bubbles.
-
Equilibrate: Once all the silica has been added, wash the inner walls of the column with the mobile phase. Allow several column volumes of the mobile phase to run through the packed bed to ensure it is fully settled and equilibrated. Crucially, never let the solvent level drop below the top of the silica bed.
-
Add Protective Layer: Carefully add a ~1 cm layer of sand on top of the packed silica. This prevents the silica bed from being disturbed during sample and solvent addition.
Step 3: Sample Loading (Dry Loading Recommended)
Dry loading is often superior for compounds with limited solubility in the mobile phase as it prevents band broadening at the start of the chromatography.
-
Adsorb Sample onto Silica: Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove Solvent: Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Load the Column: Drain the mobile phase in the column until it is just level with the top layer of sand. Carefully and evenly add the silica-adsorbed sample onto the sand.
-
Finalize: Gently place another thin layer of sand on top of the sample layer.
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase (PE:EA = 2:1) to the column, filling the space above the sand.
-
Apply Pressure (Flash Chromatography): Connect a regulated air or nitrogen line to the top of the column. Apply gentle pressure to achieve a steady flow rate. A common target is a drop rate of about 5 cm per minute.
-
Collect Fractions: Begin collecting the eluent in a series of numbered test tubes or flasks. The size of the fractions should be proportional to the column size.
-
Monitor Elution by TLC: Periodically, analyze the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the same mobile phase. This will allow you to track the elution of the product and identify which fractions contain the pure compound.
-
Combine and Concentrate: Once the elution is complete, combine the fractions that contain the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
Results and Data Summary
The purification should yield the target compound as a white solid.[3] The expected purity should be >98% as determined by HPLC and NMR analysis.
Table 3: Summary of a Typical Purification Protocol
| Parameter | Value / Description | Rationale |
| Stationary Phase | Silica Gel (200-300 mesh) | Industry standard for normal-phase chromatography of moderately polar organic compounds. |
| Mobile Phase | Petroleum Ether : Ethyl Acetate (2:1 v/v) | Optimized polarity to achieve an ideal Rf of ~0.3, providing good separation from common impurities. |
| Sample Loading | Dry Loading | Ensures a narrow starting band, leading to higher resolution, especially for less soluble samples. |
| Elution Mode | Isocratic | A single solvent system is sufficient for this separation, simplifying the procedure. |
| Detection Method | TLC with UV (254 nm) visualization | The aromatic pyrrolo[2,3-d]pyrimidine core is UV-active, allowing for easy tracking of the product. |
| Expected Yield | 60-80% (dependent on crude purity) | A typical recovery range for a well-optimized column chromatography procedure. |
| Expected Purity | >98% | High purity is achievable and necessary for its use as a pharmaceutical intermediate. |
Troubleshooting
-
Problem: The compound does not move off the baseline (Rf = 0).
-
Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the proportion of ethyl acetate. If necessary, switch to a more polar solvent system, such as dichloromethane/methanol.
-
-
Problem: All compounds run with the solvent front (Rf = 1).
-
Cause: The mobile phase is too polar.
-
Solution: Decrease the proportion of ethyl acetate, increasing the amount of petroleum ether.
-
-
Problem: "Streaky" or "Tailing" spots on TLC or broad bands on the column.
-
Cause: The sample may be too concentrated, acidic/basic interactions with the silica, or decomposition on the silica.
-
Solution: Load a more dilute sample. For basic compounds, consider adding a small amount (~0.1-1%) of triethylamine to the mobile phase.
-
-
Problem: Cracks or channels in the silica bed.
-
Cause: Improper packing or the column running dry.
-
Solution: Ensure the column is packed carefully as a slurry and the solvent level is never allowed to drop below the top of the stationary phase.
-
References
- 1. nbinno.com [nbinno.com]
- 2. This compound ((2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol) | 药物中间体 | MCE [medchemexpress.cn]
- 3. tandfonline.com [tandfonline.com]
- 4. (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyriMidin-6-yl)Methanol | 1374639-77-6 [chemicalbook.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for the Recrystallization of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the purification of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Recrystallization is a critical final step in chemical synthesis, profoundly impacting the purity, crystal structure, and stability of the final compound.[3] This guide details scientifically grounded protocols for single-solvent and anti-solvent recrystallization methods, tailored for this specific pyrrolopyrimidine derivative. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure robust and reproducible outcomes.
Introduction: The Critical Role of Purification
The journey from chemical synthesis to a viable drug substance is contingent on achieving the highest possible purity. Recrystallization stands as the most vital and widely employed technique for the purification of solid APIs and their intermediates.[3][4] Its efficacy lies in its ability to not only remove chemical impurities but also to control critical solid-state properties such as polymorphism, crystal habit, and particle size distribution, which directly influence the downstream processing and bioavailability of the final drug product.[3]
This compound is a heterocyclic compound featuring a pyrrolopyrimidine core, a structure extensively explored by medicinal chemists for its diverse pharmacological activities.[5] The molecule's structure incorporates a polar hydroxymethyl group, a moderately polar chloro-substituted pyrimidine ring, and a non-polar cyclopentyl group. This amphiphilic nature dictates its solubility profile and provides the basis for the rational selection of recrystallization solvents.
This guide moves beyond a simple list of steps, providing the causal logic behind experimental choices to empower the scientist with a deep, functional understanding of the purification process.
Foundational Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[6] The fundamental principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by a cooling phase during which the solubility of the desired compound decreases, leading to the formation of highly ordered, pure crystals.[7][8]
Key Crystallization Techniques:
-
Cooling Crystallization: This is the most common method, where a saturated solution is cooled to induce supersaturation and subsequent crystal formation. It is ideal for compounds with a steep solubility curve with respect to temperature.[9]
-
Anti-solvent Crystallization: This method involves dissolving the compound in a "good" solvent and then gradually adding a miscible "anti-solvent" in which the compound is poorly soluble.[9][10] This change in the bulk solvent polarity reduces the compound's solubility, causing it to crystallize.[4]
-
Evaporation Crystallization: Used for compounds that are not sensitive to temperature, this process involves the slow evaporation of the solvent, which increases the solute concentration and leads to crystallization.[9]
The success of any recrystallization procedure hinges on the meticulous selection of the solvent system.[8][11]
Protocol I: Systematic Solvent Screening
Before attempting a large-scale recrystallization, a systematic solvent screening is imperative to identify the optimal solvent or solvent system. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[6][8][11]
Objective: To identify a suitable solvent for either single-solvent or multi-solvent recrystallization.
Materials:
-
Crude this compound
-
Test tubes or small vials
-
Heating block or water bath
-
Vortex mixer
-
A selection of solvents with varying polarities (see Table 1).
Procedure:
-
Place approximately 10-20 mg of the crude compound into a small test tube.
-
Add the test solvent dropwise (e.g., 0.2 mL at a time) at room temperature, vortexing after each addition. Observe and record solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.[6] Continue to add the solvent dropwise until the solid completely dissolves. Record the observation.
-
Allow the hot solution to cool slowly to room temperature, and then place it in an ice-water bath for at least 15 minutes.[12]
-
Observe and record the quality and quantity of crystal formation. An ideal solvent will yield a significant amount of crystalline precipitate.
-
Repeat this process for a range of solvents to build a comprehensive solubility profile.
Data Presentation:
| Solvent | Polarity Index | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Heptane | 0.1 | Insoluble | Insoluble | None | Unsuitable (Insoluble) |
| Toluene | 2.4 | Sparingly Soluble | Soluble | Good | Potential Single Solvent |
| Ethyl Acetate | 4.4 | Soluble | Very Soluble | Poor | Unsuitable (Too Soluble) |
| Acetone | 5.1 | Soluble | Very Soluble | Poor | Unsuitable (Too Soluble) |
| 2-Propanol (IPA) | 3.9 | Sparingly Soluble | Very Soluble | Excellent | Excellent Single Solvent |
| Ethanol | 4.3 | Sparingly Soluble | Very Soluble | Excellent | Excellent Single Solvent |
| Methanol | 5.1 | Soluble | Very Soluble | Poor | Unsuitable (Too Soluble) |
| Water | 10.2 | Insoluble | Insoluble | None | Potential Anti-Solvent |
Note: This table presents hypothetical results based on the compound's structure. Actual results must be determined experimentally.
Visualization:
Caption: Workflow for single-solvent screening.
Protocol II: Single-Solvent Recrystallization
This method is employed when a single solvent with the desired temperature-dependent solubility profile is identified. Alcohols like 2-propanol or ethanol are often excellent candidates for compounds with moderate polarity.
Objective: To purify the compound using a single, optimized solvent.
Procedure:
-
Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and a minimal amount of the chosen solvent (e.g., 2-propanol). Heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely. Using the minimum amount of solvent is crucial for maximizing yield.[8]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) are visible in the hot solution, perform a hot gravity filtration through fluted filter paper into a pre-heated clean flask to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6] Rapid cooling can trap impurities.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes to further decrease the compound's solubility and maximize the crystal yield.[12]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.[12] Using cold solvent minimizes the loss of the purified product.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying on the filter, followed by drying in a vacuum oven at a temperature well below the compound's melting point (A literature melting point is reported as 173-178 °C[2][13]).
Protocol III: Anti-Solvent Recrystallization
This technique is highly effective when no single solvent is ideal. It is particularly useful for this compound, as suggested by a synthetic procedure describing dissolution in 2-propanol followed by precipitation with water.[2]
Objective: To purify the compound by inducing crystallization through a polarity shift in a binary solvent system.
Procedure:
-
Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent (e.g., 2-propanol or Tetrahydrofuran (THF)) at room temperature or with gentle warming.
-
Induce Supersaturation: While stirring, slowly add the "anti-solvent" (e.g., water or heptane) dropwise. The anti-solvent must be miscible with the primary solvent.[11][12] Continue adding until the solution becomes persistently cloudy or turbid. This indicates the point of supersaturation has been reached.
-
Re-homogenization: Gently heat the turbid mixture until it becomes a clear solution again. This ensures that crystallization begins from a homogeneous state, which is crucial for purity.
-
Crystallization: Remove the solution from the heat and allow it to cool slowly to room temperature, undisturbed.
-
Maximizing Yield: Once at room temperature, cool the flask in an ice-water bath for 15-30 minutes.
-
Collection & Washing: Collect the crystals via vacuum filtration. Wash the filter cake with a small amount of a pre-mixed solution of the solvent/anti-solvent in the final ratio, or with the pure anti-solvent, ensuring it is ice-cold.
-
Drying: Dry the purified crystals completely, as described in the single-solvent protocol.
Visualization:
Caption: Step-by-step anti-solvent crystallization process.
Troubleshooting and Advanced Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The compound's solubility is too high at the temperature of crystallization; cooling is too rapid; solution is too concentrated. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly. Consider a different solvent system. |
| No Crystals Form | Solution is not supersaturated (too much solvent used); compound is very soluble even when cold. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Add a "seed" crystal of the pure compound.[7][10] If too much solvent was used, evaporate some of it and allow the solution to cool again. |
| Low Recovery Yield | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Optimize the solvent volume in a small-scale trial. Always use ice-cold solvent for washing. Ensure filtration apparatus is pre-heated for hot filtrations. |
| Colored Impurities Remain | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal (Norit) to the hot solution before the hot filtration step to adsorb colored impurities. Use sparingly as it can also adsorb the desired product. |
Safety Information:
-
Always handle chemical reagents in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound is classified as harmful if swallowed.[2] Consult the Safety Data Sheet (SDS) before handling.
-
Be aware of the flammability and toxicity of the solvents used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. [PDF] Recrystallization of Active Pharmaceutical Ingredients | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edu.rsc.org [edu.rsc.org]
- 7. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. syrris.com [syrris.com]
- 10. scispace.com [scispace.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Home Page [chem.ualberta.ca]
- 13. tandfonline.com [tandfonline.com]
large-scale synthesis of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
An Application Note for the Large-Scale Synthesis of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a critical intermediate in the development of advanced pharmaceutical agents.[1][2] The pyrrolo[2,3-d]pyrimidine core, a deazapurine analogue, is a privileged scaffold in medicinal chemistry, notably serving as a cornerstone for kinase inhibitors like Ribociclib.[3][4] This guide moves beyond a simple recitation of steps, delving into the chemical rationale, process optimization, and safety considerations essential for transitioning from bench-scale to large-scale production. We present a robust, two-step synthesis commencing from a substituted pyrimidine, proceeding through a Sonogashira coupling, and culminating in an efficient intramolecular cyclization.
Introduction and Scientific Rationale
The synthesis of complex heterocyclic molecules for pharmaceutical applications demands methodologies that are not only high-yielding but also reproducible, cost-effective, and safe for large-scale implementation. The target compound, (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol, is a key building block whose efficient production is paramount.
The presented synthesis is strategically designed around two pivotal transformations:
-
Sonogashira Coupling: This powerful cross-coupling reaction is employed to form a crucial carbon-carbon bond between the pyrimidine ring and an alkynol side chain. While traditionally reliant on palladium catalysts, which can be costly and toxic, greener approaches using copper catalysts have also been developed, offering a more sustainable pathway.[5] For scalability, micellar chemistry using aqueous solutions has been shown to significantly improve yields in this step.[4]
-
Tetrabutylammonium Fluoride (TBAF) Mediated Cyclization: The final construction of the fused pyrrole ring is achieved via an intramolecular cyclization. TBAF is a highly effective reagent for this transformation, acting as a base to deprotonate the pyrimidine's amino group, which then initiates a nucleophilic attack on the alkyne, leading to the desired 7-deazapurine core.[4][6][7]
This protocol has been optimized to ensure high purity of the final product while minimizing complex purification steps, a critical factor for industrial production.
Synthetic Pathway Overview
The synthesis proceeds in two main stages, starting from the commercially available 5-bromo-2,4-dichloropyrimidine.
-
Formation of the Alkynol Precursor: This stage involves a nucleophilic substitution of one chlorine on the pyrimidine ring with cyclopentylamine, followed by a Sonogashira coupling reaction with propargyl alcohol to install the necessary side chain. These steps are often telescoped to create the key intermediate, 3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol.[4]
-
Intramolecular Cyclization: The alkynol precursor is then treated with TBAF in tetrahydrofuran (THF) to induce cyclization, yielding the target product.[6][7]
Detailed Synthesis Protocol
This protocol is based on a starting quantity of 19.9 mmol of the key precursor. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity (for 19.9 mmol scale) | Moles (mmol) | Role |
| 3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol | C₁₂H₁₄ClN₃O | 251.71 | 5.0 g | 19.9 | Starting Material |
| Tetrabutylammonium fluoride (TBAF), 1.0 M in THF | C₁₆H₃₆FN | 261.46 | 45 mL | 45.0 | Catalyst/Base |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | Solvent |
| 2-Propanol | C₃H₈O | 60.10 | 10 mL | - | Recrystallization Solvent |
| Deionized Water | H₂O | 18.02 | 75 mL | - | Anti-solvent |
Experimental Workflow
Step-by-Step Procedure
Protocol: Intramolecular Cyclization
-
Reaction Setup: Charge a suitable reaction vessel with 3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol (5.0 g, 19.9 mmol).[6]
-
Solvent Addition: Add tetrahydrofuran (THF, 50 mL) to the vessel.[6][7]
-
Inert Atmosphere: Purge the vessel with dry nitrogen gas to establish an inert atmosphere. This is crucial to prevent side reactions involving atmospheric moisture and oxygen.
-
Stirring: Begin stirring the mixture at room temperature (approx. 25-29 °C) until the starting material is fully dissolved.[6][7]
-
Reagent Addition: Slowly add the 1.0 M solution of tetrabutylammonium fluoride in THF (45 mL, 45.0 mmol) to the reaction mixture.[6][7]
-
Heating and Reaction: Heat the reaction mixture to 60 °C.[6][7] Maintain this temperature for approximately 12 hours.
-
Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Concentration: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the THF solvent.[6]
-
Workup - Dissolution: To the resulting residue, add 2-propanol (10 mL) and heat to 50 °C, stirring until a clear solution is obtained.[6]
-
Precipitation: Cool the solution to room temperature (approx. 29 °C) and then slowly add deionized water (75 mL). Stir the resulting slurry for 4 hours to ensure complete precipitation of the product.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with deionized water to remove any residual salts.
-
Drying: Dry the purified solid under vacuum at 50 °C to a constant weight.
Expected Results
| Parameter | Expected Value | Source |
| Product | This compound | - |
| Appearance | Brown to white solid | [5][6] |
| Yield | ~68% | [6][7] |
| Melting Point | 173-178 °C | [5][6] |
| Molecular Formula | C₁₂H₁₄ClN₃O | [2][8] |
| Molecular Weight | 251.71 g/mol | [2][8] |
| Mass Spec (ESI-MS) | m/z = 252.1 [M+H]⁺ | [5][6] |
¹H NMR (400 MHz, DMSO-d6) δ: 8.82 (s, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 5.52 (s, 1H, -CH₂OH), 4.87-4.89 (m, 1H, -NH-CH-), 4.67 (d, 2H, J=5.12Hz, -CH₂OH), 2.22-2.29 (m, 2H, -CH₂), 1.98-2.03 (m, 4H, -CH₂), 1.64-1.65 (m, 2H, -CH₂).[6][7]
¹³C NMR (75.46 MHz, DMSO-d6) δ: 152.3, 151.5, 150.9, 144.7, 118.21, 98.5, 56.4, 52.3, 30.7, 24.9.[6][7]
Safety and Troubleshooting
Safety Precautions
-
General: All manipulations should be performed in a certified chemical fume hood. Standard PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.
-
Reagent Handling:
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon exposure to air. Use only in an inert atmosphere and away from ignition sources.
-
Tetrabutylammonium fluoride (TBAF): Can cause skin and eye irritation. Handle with care.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction is sluggish or incomplete | 1. Impure starting material.2. Insufficient TBAF or deactivated reagent.3. Reaction temperature is too low. | 1. Verify the purity of the precursor by NMR or LC-MS.2. Use a fresh, unopened bottle of the TBAF solution.3. Ensure the internal reaction temperature is maintained at 60 °C. |
| Low Yield | 1. Incomplete precipitation during workup.2. Product loss during filtration.3. Side reactions due to moisture or air. | 1. Ensure the 4-hour stir time after water addition is followed. Consider cooling the slurry in an ice bath before filtration.2. Use a fine-porosity filter paper and ensure all product is transferred.3. Strictly maintain an inert nitrogen atmosphere throughout the reaction. |
| Product is impure after filtration | 1. Inadequate washing of the filter cake.2. Co-precipitation of impurities. | 1. Increase the volume of wash water. 2. If significant impurities persist, the crude product may be purified by column chromatography on silica gel (Petroleum Ether/Ethyl Acetate = 2/1) or recrystallization from a different solvent system.[5] |
Conclusion
This application note details a robust and scalable two-stage synthesis for this compound. By providing a thorough explanation of the underlying chemistry, a detailed step-by-step protocol, and critical safety and troubleshooting information, this guide serves as an essential resource for researchers and process chemists in the pharmaceutical industry. The described method is efficient, reproducible, and suitable for the large-scale production required for drug development programs. Adherence to the procedural and safety guidelines outlined herein will ensure a successful and safe synthesis of this valuable intermediate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 4. Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide [cjph.com.cn]
- 5. tandfonline.com [tandfonline.com]
- 6. (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyriMidin-6-yl)Methanol | 1374639-77-6 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. This compound | C12H14ClN3O | CID 86693573 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol in Kinase Inhibitor Synthesis
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine core is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors.[1][2] Its structural resemblance to adenine, the purine base of ATP, allows it to function as an effective ATP-competitive inhibitor, targeting the catalytic site of a wide array of protein kinases.[1][3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of specific kinase inhibitors a critical therapeutic strategy.[1][5][6] The versatility of the pyrrolo[2,3-d]pyrimidine scaffold allows for fine-tuning of potency, selectivity, and pharmacokinetic properties through strategic substitutions at various positions of the bicyclic ring system.[1]
This application note provides a detailed guide to the use of a key intermediate, 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol , in the synthesis of advanced kinase inhibitors. We will explore the rationale behind its structural features, provide detailed protocols for its synthesis, and demonstrate its application in the construction of a clinically significant drug molecule.
Key Features and Strategic Advantages
The unique substitution pattern of this compound offers several strategic advantages for drug development professionals:
-
The 2-Chloro Position: The chlorine atom at the C2 position serves as a versatile synthetic handle. It is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl and heteroaryl moieties that can be tailored to target the specific active site of a kinase.[7][8] This position is often crucial for establishing key interactions within the ATP-binding pocket.
-
The 7-Cyclopentyl Group: The N7-cyclopentyl group plays a significant role in enhancing the potency and selectivity of the inhibitor. This bulky, lipophilic group can occupy a hydrophobic pocket adjacent to the ATP-binding site, increasing the overall binding affinity and influencing the orientation of the core scaffold. Furthermore, it can improve the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.
-
The 6-Methanol Group: The C6-hydroxymethyl group provides a reactive site for further elaboration of the molecule. It can be oxidized to an aldehyde or a carboxylic acid, which can then be converted into a variety of functional groups, such as amides or esters.[9][10] These modifications are often used to introduce pharmacophoric elements that can interact with the solvent-exposed region of the kinase or improve the drug-like properties of the final compound. This intermediate is notably a precursor to the CDK4/6 inhibitor, Ribociclib.[4][5][9]
Synthesis of this compound
Two robust synthetic routes for the preparation of this key intermediate are presented below.
Route 1: Copper-Catalyzed Cyclization
This route utilizes a copper-catalyzed coupling and cyclization of a substituted pyrimidine with propargyl alcohol.
Caption: Copper-catalyzed synthesis of the target intermediate.
Protocol:
-
To a Schlenk tube, add 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (8 mmol), CuCl (0.8 mmol), 6-methylpicolinic acid (2.4 mmol), NaI (16 mmol), and K₂CO₃ (24 mmol).[1]
-
Evacuate the tube and backfill with argon three times.
-
Add a solution of propargyl alcohol (32 mmol) in DMSO (16 mL).
-
Stir the reaction mixture at 100°C for 48 hours.
-
After cooling to room temperature, add saturated aqueous NH₄Cl solution (100 mL).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, petroleum ether/ethyl acetate = 2/1) to yield the product as a white solid (60% yield).[1]
| Reagent | Molar Eq. |
| 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 1.0 |
| Propargyl alcohol | 4.0 |
| CuCl | 0.1 |
| 6-methylpicolinic acid | 0.3 |
| NaI | 2.0 |
| K₂CO₃ | 3.0 |
Route 2: Intramolecular Cyclization
This alternative route involves the synthesis of an acyclic precursor followed by an intramolecular cyclization.
Caption: Intramolecular cyclization to form the target intermediate.
Protocol:
-
Dissolve 3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol (19.9 mmol) in THF (50 mL) under a nitrogen atmosphere.[3]
-
Slowly add a 1.0 M solution of tetrabutylammonium fluoride in THF (45 mL).
-
Heat the reaction mixture to 60°C and monitor the reaction progress by TLC.[3]
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in 2-propanol (10 mL) at 50°C.
-
Cool the solution to 29°C and slowly add water (75 mL).
-
Stir for 4 hours to allow for precipitation.
-
Collect the solid by filtration, wash with water, and dry under vacuum at 50°C to obtain the product as a brown solid (68% yield).[3]
| Reagent | Amount |
| 3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol | 19.9 mmol |
| 1.0 M TBAF in THF | 45 mL |
| THF | 50 mL |
| 2-Propanol | 10 mL |
| Water | 75 mL |
Application in the Synthesis of Ribociclib: A CDK4/6 Inhibitor
This compound is a pivotal intermediate in the synthesis of Ribociclib, an FDA-approved inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) for the treatment of certain types of breast cancer.[4][5][11] The following workflow outlines the key transformations from our starting material to the final drug substance.
Caption: Synthetic pathway from the intermediate to Ribociclib.
Step 1: Oxidation to the Carboxylic Acid
Protocol:
-
Dissolve (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol in a suitable solvent such as acetonitrile.
-
Add TEMPO (catalytic amount) and sodium chlorite (excess) in a phosphate buffer solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with sodium sulfite solution.
-
Extract the product into an organic solvent, wash with brine, dry, and concentrate to yield 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.[9]
Step 2: Amidation to the Carboxamide
Protocol:
-
Dissolve 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (100 mmol) in N,N-dimethylformamide (133 mL).[12]
-
Cool the mixture to 0-5°C with stirring.
-
Add EDCI (120 mmol) followed by a 2.0 M solution of dimethylamine in THF (150 mmol).[12]
-
Add triethylamine (200 mmol) dropwise and allow the mixture to warm to 20-25°C.
-
Stir for 6-8 hours.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide.[12]
Step 3: Buchwald-Hartwig Amination to Ribociclib
Protocol:
-
Combine 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, 5-(piperazin-1-yl)pyridin-2-amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in a suitable anhydrous solvent (e.g., toluene).[2]
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitor by LC-MS).
-
Cool the reaction, dilute with an appropriate solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization to afford Ribociclib.[2]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of sophisticated kinase inhibitors. Its strategic design incorporates key features that facilitate the construction of potent and selective drug candidates. The detailed synthetic protocols provided herein offer researchers and drug development professionals reliable methods for accessing this important intermediate and leveraging its utility in the development of next-generation targeted therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. US11440912B2 - Process for the preparation of ribociclib and its salts - Google Patents [patents.google.com]
- 3. (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyriMidin-6-yl)Methanol | 1374639-77-6 [chemicalbook.com]
- 4. WO2020084389A1 - Ribociclib intermediate and process for preparation thereof - Google Patents [patents.google.com]
- 5. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | C14H17ClN4O | CID 58315432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide [cjph.com.cn]
- 10. 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyriMidine-6-carboxylic acid | 1211443-58-1 [chemicalbook.com]
- 11. US10723739B2 - Processes for the preparation of Ribociclib and intermediates thereof - Google Patents [patents.google.com]
- 12. 2-Chloro-7-cyclopentyl-N,N-dimethyl-H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | 1211443-61-6 [chemicalbook.com]
Troubleshooting & Optimization
common side reactions in the synthesis of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
Welcome to the technical support center for the synthesis of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Drawing from established protocols and mechanistic insights, this document provides practical troubleshooting advice and answers to frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis, providing step-by-step guidance to diagnose and resolve them.
Problem 1: Incomplete Reduction of the Aldehyde Precursor
Symptom: You are performing the reduction of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde to the desired methanol, but TLC or HPLC analysis shows a significant amount of remaining starting material.
Q: My reduction of the aldehyde to the alcohol is sluggish and incomplete. What are the likely causes and how can I drive the reaction to completion?
A: Incomplete reduction is a common issue in the synthesis of heterocyclic alcohols. The primary causes often revolve around the choice of reducing agent, reaction conditions, and the purity of the starting material.
Causality and Solutions:
-
Reducing Agent Potency: While sodium borohydride (NaBH₄) is a common choice for aldehyde reductions, its reactivity can be influenced by the solvent and temperature. For heterocyclic aldehydes, which can sometimes be less reactive, a more potent reducing agent or modified conditions may be necessary.
-
Troubleshooting Steps:
-
Increase Stoichiometry: Gradually increase the molar equivalents of NaBH₄. Start with 1.5 equivalents and increase to 3.0 equivalents, monitoring the reaction by TLC.
-
Solvent System: The choice of solvent can significantly impact the reduction rate. If you are using a single solvent like methanol or ethanol, consider a mixed solvent system. A mixture of THF and methanol can enhance the solubility of both the substrate and the reducing agent.
-
Temperature Control: While these reductions are often run at 0°C to room temperature, a slight increase in temperature (e.g., to 40°C) can sometimes be beneficial. However, monitor carefully for the formation of byproducts.
-
Alternative Reducing Agents: If NaBH₄ proves ineffective, consider alternative reducing agents such as lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H). These are more powerful but require stricter anhydrous conditions.
-
-
-
Purity of Starting Material: Impurities in the aldehyde starting material can interfere with the reduction. Acidic impurities, for instance, can quench the borohydride reagent.
-
Preventative Measures: Ensure the aldehyde precursor is of high purity before proceeding with the reduction. Recrystallization or column chromatography of the aldehyde may be necessary.
-
-
Reaction Monitoring: Inadequate reaction monitoring can lead to premature quenching of the reaction.
-
Best Practices: Use TLC or HPLC to monitor the reaction progress until the starting material is no longer detectable.
-
Workflow for Troubleshooting Incomplete Reduction:
Technical Support Center: Synthesis of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol. This molecule is a crucial intermediate in the synthesis of various pharmacologically active compounds, including the CDK4/6 inhibitor Ribociclib[1]. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and ultimately improve the yield and purity of the target compound. We will focus on one of the most efficient reported pathways: the intramolecular cyclization of a propargyl alcohol precursor.
Section 1: Understanding the Core Synthesis Pathway
A robust and frequently utilized method for preparing the title compound involves a two-step sequence starting from 5-Bromo-2-chloro-4-(cyclopentylamino)pyrimidine. This pathway consists of a Sonogashira coupling followed by a fluoride-mediated intramolecular cyclization.
Overall Synthetic Scheme
The reaction proceeds as follows:
-
Sonogashira Coupling: 5-Bromo-2-chloro-4-(cyclopentylamino)pyrimidine is coupled with propargyl alcohol to yield 3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]prop-2-yn-1-ol.
-
Intramolecular Cyclization: The resulting propargyl alcohol intermediate undergoes a 5-endo-dig cyclization, promoted by a fluoride source like tetrabutylammonium fluoride (TBAF), to form the desired pyrrolo[2,3-d]pyrimidine ring system directly yielding the target methanol product.
Caption: Key synthetic route to the target compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the critical intramolecular cyclization step.
Issue 1: Low Yield of Target Methanol Product
Question: My final yield of this compound is significantly lower than the reported ~68%[2]. What are the likely causes?
Answer: Low yield in this TBAF-mediated cyclization is a frequent challenge. The primary factors to investigate are reagent quality, reaction conditions, and moisture control.
-
Causality: Tetrabutylammonium fluoride (TBAF) serves not only as a fluoride ion source but also as a base to facilitate the cyclization. Its effectiveness is highly dependent on its hydration state and the reaction environment.
-
Moisture: TBAF is hygroscopic. Excess water in the reaction (from solvent, glassware, or the TBAF reagent itself) can protonate the key anionic intermediate, halting the cyclization and promoting side reactions.
-
Temperature: The reaction requires heating (typically to 60 °C) to proceed at a reasonable rate[2]. Insufficient temperature will lead to an incomplete reaction.
-
TBAF Stoichiometry: A sufficient amount of TBAF is crucial. While it acts catalytically in some reactions, here it is a key reagent, and using less than the required amount can stall the reaction. One protocol uses a significant excess of a 1.0M TBAF solution in THF[2].
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous THF as the solvent. Dry all glassware in an oven before use and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Verify TBAF Quality: Use a fresh, sealed bottle of 1.0M TBAF in THF. If the quality is uncertain, consider titrating it or purchasing a new batch.
-
Optimize Temperature and Time: Maintain a consistent temperature of 60 °C and monitor the reaction by TLC until the starting material is consumed (typically 10-12 hours)[2].
Issue 2: Complex Mixture of Byproducts Observed on TLC
Question: My TLC plate shows multiple spots, and purification is difficult. What are these impurities and how can I prevent them?
Answer: The formation of multiple byproducts often points to decomposition or competing reaction pathways.
-
Causality: The starting material and product contain multiple reactive sites.
-
Decomposition: Prolonged heating or temperatures significantly above 60-70 °C can lead to the degradation of the pyrrolo[2,3-d]pyrimidine core, which can be sensitive under harsh conditions[3].
-
Intermolecular Reactions: If the concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.
-
Recommended Solutions:
-
Strict Temperature Control: Use an oil bath with a temperature controller to maintain the reaction at a stable 60 °C. Avoid localized overheating.
-
Control Concentration: Adhere to the recommended concentrations. One successful protocol uses approximately 0.1 M concentration of the substrate in THF[2].
-
Inert Atmosphere: As mentioned previously, an inert atmosphere is critical to prevent oxidative side reactions which can generate impurities.
Caption: Troubleshooting decision tree for low yield issues.
Frequently Asked Questions (FAQs)
Q1: My reaction seems complete by TLC, but I lose most of the product during work-up. Why? A1: This is a classic isolation problem. The product has moderate polarity. A common mistake is using an excessive volume of solvent for extraction, leading to poor recovery. The recommended procedure is non-extractive: concentrate the reaction mixture under vacuum, dissolve the residue in a minimal amount of a suitable hot solvent like 2-propanol, and then induce precipitation by slowly adding an anti-solvent like water. This crystallization/precipitation method is highly effective for isolating the product in good purity[2].
Q2: Can I use a different base or fluoride source instead of TBAF? A2: While other bases (e.g., K₂CO₃) and fluoride sources (e.g., CsF) are used in similar cyclizations, TBAF in THF is well-documented for this specific transformation and provides both the basicity and the soluble fluoride ion required[1][2]. Deviating from this may require significant re-optimization of solvent, temperature, and reaction time.
Q3: How do I confirm the identity of my final product? A3: Standard characterization techniques are essential. The reported data for this compound are:
-
¹H NMR (400 MHz, DMSO-d6): Key peaks include δ 8.82 (s, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 5.52 (s, 1H, CH₂OH), 4.87-4.89 (m, 1H, -NH-CH-), 4.67(d, 2H, CH₂OH)[2].
-
¹³C NMR (75.46 MHz, DMSO-d6): Key peaks include δ 152.3, 151.5, 150.9, 144.7, 118.2, 98.5, 56.4, 52.3, 30.7, 24.9[2].
-
ESI-HRMS (m/z): Calculated for C₁₂H₁₄ClN₃O: 251.7129. Found: m/z 251.8001 [M+][2].
Section 3: Optimized Experimental Protocol
This protocol is synthesized from published literature to provide a reliable starting point for your experiments[2].
Reaction: Intramolecular Cyclization
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M. Stir to dissolve the starting material.
-
Reagent Addition: At room temperature, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (approx. 2.2 eq) to the stirred mixture.
-
Heating: Heat the reaction mixture to 60 °C using a pre-heated oil bath.
-
Monitoring: Stir the reaction at 60 °C for 10-12 hours. Monitor the progress by TLC (e.g., using a 1:1 mixture of Hexanes:Ethyl Acetate as eluent). The reaction is complete upon the disappearance of the starting material spot.
-
Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the THF. c. To the resulting residue, add a minimum amount of 2-propanol and heat to 50 °C to obtain a clear solution. d. Cool the solution to room temperature and slowly add deionized water (approx. 7-8 volumes relative to the 2-propanol) with stirring. e. Continue stirring for 4 hours to allow for complete precipitation of the product.
-
Filtration and Drying: a. Filter the resulting precipitate through a Büchner funnel. b. Wash the solid cake with deionized water. c. Dry the solid at 50 °C under vacuum to a constant weight to yield the product as a brown solid.
Section 4: Key Parameters and Data Summary
The following table summarizes the critical parameters for the cyclization step.
| Parameter | Recommended Condition/Value | Rationale & Reference |
| Substrate | 3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol | Precursor for 5-endo-dig cyclization. |
| Reagent | Tetrabutylammonium Fluoride (1.0M in THF) | Acts as a base and fluoride source to promote cyclization.[1][2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for substrate and reagent; must be dry.[2] |
| Temperature | 60 °C | Provides sufficient thermal energy for the reaction without causing degradation.[2] |
| Reaction Time | 10 - 12 hours | Typical time for reaction completion; should be confirmed by TLC monitoring.[2] |
| Work-up | Precipitation (2-Propanol/Water) | Efficient, non-extractive method for isolating the moderately polar product.[2] |
| Expected Yield | ~68% | Published yield under optimized conditions.[2] |
References
Technical Support Center: Sonogashira Coupling in Ribociclib Synthesis
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Sonogashira coupling as a key C-C bond-forming step in the synthesis of Ribociclib. While powerful, this palladium and copper-catalyzed reaction is sensitive to a variety of parameters that can impact yield, purity, and reproducibility.
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues. Our approach is rooted in a mechanistic understanding of the reaction, enabling you to diagnose problems logically and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling for the Ribociclib intermediate is showing low to no conversion. What are the primary causes and how can I fix it?
Low or zero yield is the most common issue and typically points to a problem with one of the catalytic species or the reaction environment.[1] Let's break down the potential culprits.
Causality Analysis:
The Sonogashira reaction relies on two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3] A failure in either cycle will halt the entire process. The most frequent failure points are the deactivation of the Pd(0) catalyst and the inability to form the crucial copper(I) acetylide intermediate.
Troubleshooting Protocol:
-
Verify Catalyst Activity:
-
Palladium Catalyst: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0).[4] The amine base or phosphine ligands can facilitate this reduction. However, the Pd(0) catalyst is highly sensitive to oxygen and can decompose into inactive palladium black.[1]
-
Solution: Ensure you are using a fresh, high-purity palladium source. Always run the reaction under a strictly inert atmosphere (argon or nitrogen). If you see a black precipitate forming early in the reaction, catalyst decomposition is likely the cause.[1]
-
-
Copper Co-catalyst: Copper(I) iodide (CuI) is essential for activating the terminal alkyne.[4][5] It is prone to oxidation to Cu(II), which is ineffective.
-
Solution: Use a freshly opened bottle of CuI. A pure, active CuI source should be off-white or very light tan; a significant green or blue tint indicates oxidation.
-
-
-
Assess Reagent and Solvent Purity:
-
Amine Base: The base (e.g., triethylamine, diisopropylamine) neutralizes the HX byproduct and facilitates the deprotonation of the alkyne.[6] It must be anhydrous and free of peroxides.
-
Solution: Use a freshly distilled or newly opened bottle of the amine base. Storing it over KOH pellets can help maintain its dryness.
-
-
Solvents: Solvents like THF or DMF must be anhydrous and thoroughly degassed. Oxygen in the solvent is a primary cause of both catalyst decomposition and the undesirable Glaser-Hay homocoupling side reaction.[1][7]
-
Solution: See the detailed protocol below for proper solvent degassing.
-
-
-
Optimize Reaction Temperature:
-
While many Sonogashira reactions proceed at room temperature, coupling with less reactive aryl halides (bromides or chlorides) or sterically hindered substrates may require heating.[8] However, excessive heat can accelerate catalyst decomposition.[1]
-
Solution: For the specific coupling of a 5-bromo-2,4-disubstituted pyrimidine with a terminal alkyne in the Ribociclib synthesis, start at room temperature and monitor for progress. If no reaction occurs, gradually increase the temperature to 40-60°C.
-
-
Experimental Protocol: Inert Atmosphere Sonogashira Coupling
This protocol provides a step-by-step guide to setting up the reaction while minimizing oxygen contamination.
-
Flask Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) and cool under a stream of dry argon or nitrogen.
-
Reagent Addition (Solids): To the cooled flask, add the aryl halide (e.g., 5-bromo-N2-cyclopentyl-N4-(prop-2-yn-1-yl)pyrimidine-2,4-diamine), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and the copper(I) iodide under a positive pressure of inert gas.
-
Solvent Degassing & Addition:
-
Use a freeze-pump-thaw method for the most rigorous degassing: Freeze the solvent with liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle three times.
-
Alternatively, bubble argon or nitrogen through the solvent for at least 30-60 minutes.
-
Add the degassed solvent and the amine base to the reaction flask via a cannula or gas-tight syringe.
-
-
Alkyne Addition: Add the terminal alkyne reactant via syringe.
-
Reaction Monitoring: Stir the reaction at the designated temperature and monitor its progress using TLC or LC-MS.
Q2: I'm getting my desired product, but it's contaminated with a significant amount of a byproduct from alkyne dimerization (Glaser-Hay coupling). How can I suppress this side reaction?
The formation of a symmetrical butadiyne from the homocoupling of your terminal alkyne is a classic Sonogashira side reaction, particularly when using a copper co-catalyst.[7]
Causality Analysis:
This side reaction is primarily promoted by the presence of oxygen, which facilitates the oxidative coupling of the copper acetylide intermediates.[1][4] While the copper catalyst is crucial for activating the alkyne in the main reaction, it also catalyzes this unwanted pathway.
dot
Caption: The oxidative pathway leading to unwanted alkyne homocoupling.
Suppression Strategies:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your solvents and the reaction headspace are scrupulously deoxygenated using the protocol described in Q1.[1]
-
Reduce Copper Loading: While some copper is necessary, using a large excess can accelerate homocoupling.
-
Solution: Reduce the CuI loading to the minimum effective level, typically 1-5 mol%.
-
-
Slow Addition of Alkyne: Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over dimerization.
-
Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, a copper-free Sonogashira variant is the most robust solution.[4][9] These reactions often require a stronger base (e.g., Cs₂CO₃, K₂CO₃) or a different ligand system to facilitate the deprotonation and activation of the alkyne directly at the palladium center.[4]
Q3: My reaction turns black and stalls. What does the formation of palladium black signify and how can I prevent it?
The appearance of a fine, black precipitate is a visual indicator of catalyst death.[1] This "palladium black" is agglomerated, elemental Pd(0) that has precipitated from the solution and is no longer catalytically active.
Causality Analysis:
The phosphine ligands (e.g., PPh₃) play a crucial role in stabilizing the soluble, monomeric Pd(0) catalyst. If these ligands dissociate or are degraded, the unstable "naked" Pd(0) atoms will rapidly agglomerate.
Common Causes and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Palladium Black Formation | 1. Oxygen Presence: Oxygen can oxidize both the Pd(0) catalyst and the phosphine ligands, leading to destabilization.[1] | Maintain a strict inert atmosphere throughout the reaction.[1] |
| 2. High Temperature: Excessive heat can increase the rate of ligand dissociation and catalyst decomposition.[1] | Run the reaction at the lowest effective temperature. If heating is required, do not exceed 80°C unless necessary for substrate reactivity. | |
| 3. Inappropriate Ligand Choice: For challenging substrates, triphenylphosphine may not be sufficient to stabilize the catalyst. | Consider using bulkier, more electron-rich phosphine ligands (e.g., P(t-Bu)₃) or bidentate ligands (e.g., dppf) which bind more strongly to the palladium center.[2] | |
| 4. Impurities: Acidic impurities can protonate ligands, while other impurities can poison the catalyst. | Ensure all reagents and solvents are of high purity.[1] |
Mechanistic Overview: The Sonogashira Catalytic Cycles
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds via two synergistic catalytic cycles.
dot
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.[2][4][10]
Q4: How should I approach the work-up and purification to remove residual palladium and copper, which is critical for a pharmaceutical intermediate like Ribociclib?
Residual heavy metals are a major concern in pharmaceutical synthesis. A multi-step purification strategy is often required.
Purification Protocol:
-
Initial Filtration: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable solvent (e.g., ethyl acetate, dichloromethane). Filter the mixture through a pad of Celite® to remove precipitated palladium black and inorganic salts.[11] This is a crucial first step to remove the bulk of the solid impurities.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with a mild aqueous solution (e.g., saturated ammonium chloride to remove the amine base, followed by brine). This removes water-soluble components.
-
Chromatography: Column chromatography on silica gel is typically effective for separating the desired product from nonpolar byproducts and residual catalysts.[11]
-
Scavenging (If Necessary): If trace levels of palladium persist after chromatography (as determined by ICP-MS analysis), treatment with a metal scavenger is recommended.
-
Common Scavengers: Thiol-functionalized silica resins or activated carbon can be stirred with a solution of the product to bind and remove the remaining palladium.[12]
-
Summary of Troubleshooting Strategies
| Issue | Primary Cause(s) | Key Solutions |
| Low/No Yield | Inactive catalyst (Pd or Cu), oxygen contamination, impure reagents. | Use fresh, high-purity catalysts; ensure a strictly inert atmosphere; use dry, degassed solvents and bases.[1] |
| Alkyne Homocoupling | Oxygen in the reaction mixture. | Rigorously degas all solvents and reagents; consider a copper-free protocol.[1][4][7] |
| Catalyst Decomposition | Oxygen, excessive heat, inappropriate ligand. | Maintain inert conditions; use the lowest effective temperature; select more robust ligands if needed.[1] |
| Difficult Purification | Persistent palladium contamination. | Filter through Celite post-reaction; use column chromatography; employ metal scavenger resins for trace removal.[11][12] |
By methodically addressing these potential failure points, you can significantly improve the success rate, yield, and purity of the Sonogashira coupling in your Ribociclib synthesis campaign.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. reddit.com [reddit.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in Ribociclib Intermediate Synthesis
Welcome to the technical support center for managing impurities during the synthesis of Ribociclib intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and practical troubleshooting advice. Our goal is to explain the causality behind experimental choices and offer robust, self-validating protocols to ensure the quality, safety, and efficacy of your synthesis.
Introduction: The Criticality of Impurity Control
In the synthesis of any Active Pharmaceutical Ingredient (API), such as Ribociclib, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and drug efficacy.[1][2] Impurities can arise from various sources, including starting materials, synthetic by-products, degradation products, or residual solvents.[1][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A, Q3B, M7) that define the thresholds for reporting, identifying, and qualifying these impurities to manage any potential toxicological risks, including genotoxicity.[4][5][6][7]
This guide provides a structured question-and-answer framework to address common challenges encountered during the synthesis of Ribociclib intermediates, helping you to proactively manage and control the impurity profile of your product.
Visualizing Impurity Management
Impurity Classification Framework
The first step in managing impurities is understanding their origin and classification, as outlined by ICH guidelines.[8] This diagram illustrates the primary categories of impurities that must be considered.
Caption: ICH-based classification of pharmaceutical impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in Ribociclib synthesis?
A1: Impurities in Ribociclib can be broadly categorized as process-related impurities, degradation products, and potentially genotoxic impurities.[3]
-
Process-Related Impurities: These include unreacted starting materials, intermediates such as 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, and by-products from side reactions.[9] For instance, incomplete coupling reactions can leave key intermediates in the final product.
-
Degradation Products: Ribociclib can degrade under certain conditions (e.g., acid, base, light, heat), leading to impurities like Ribociclib Acid Impurity.[10]
-
Genotoxic Impurities (GTIs): Special attention must be paid to potentially mutagenic impurities, such as nitroso-impurities, which can form from residual reagents and require control at much lower levels (parts per million).[11][12]
Q2: What are the regulatory thresholds I need to be aware of for these impurities?
A2: The International Council for Harmonisation (ICH) provides the primary guidelines. According to ICH Q3A, the key thresholds for a new drug substance are based on the maximum daily dose.[4]
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission (typically ≥0.05%).
-
Identification Threshold: The level above which an impurity's structure must be determined (typically >0.10%).
-
Qualification Threshold: The level above which an impurity must be qualified for its biological safety (typically >0.15%). It is critical to note that for potentially genotoxic impurities, these thresholds do not apply. A much stricter, risk-based approach is required, often targeting a Threshold of Toxicological Concern (TTC) of 1.5 µg per day.[8][11]
Q3: How can I proactively control impurity formation during synthesis?
A3: A proactive approach is always more effective than a reactive one. Key strategies include:
-
Route Scouting: Select a synthetic route that avoids the use of highly reactive or genotoxic reagents where possible.[13]
-
Process Optimization: Carefully control reaction parameters such as temperature, pH, reaction time, and stoichiometry.[14] For example, optimizing the temperature of a coupling reaction can minimize the formation of thermal by-products.
-
Raw Material Quality: Use high-purity starting materials and reagents to prevent the introduction of impurities at the beginning of the synthesis.[14]
-
Process Understanding: Develop a deep understanding of the reaction mechanism to anticipate potential side reactions and impurity formation pathways.[13]
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific issues you may encounter during the synthesis and analysis of Ribociclib intermediates.
Troubleshooting Workflow for Unknown Impurities
When an unexpected peak appears in your chromatogram, a systematic approach is essential for identification and control.
Caption: Systematic workflow for troubleshooting unknown impurities.
Scenario 1: A new impurity appears in my crude product after a Buchwald-Hartwig coupling step.
-
Problem: During the synthesis of a key Ribociclib intermediate involving a Pd-catalyzed coupling, a new, slightly more polar impurity is observed via HPLC.
-
Potential Cause & Explanation: This is often due to side reactions or degradation.
-
Dehalogenation of Starting Material: The aryl halide starting material can be reduced (dehalogenated) under the reaction conditions, leading to an impurity that lacks the coupling partner.
-
Ligand Degradation: Phosphine ligands (e.g., BINAP) used in the coupling can oxidize, and these oxides can sometimes interfere with the analysis or the reaction itself.
-
Hydrolysis of Product: If water is present and the reaction is run at elevated temperatures for extended periods, the amide group in the Ribociclib core could be susceptible to hydrolysis, forming a carboxylic acid impurity.[10]
-
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to get a molecular weight. This will quickly differentiate between dehalogenation (loss of a halogen atom) and hydrolysis (addition of H₂O and loss of dimethylamine).
-
Optimize Reaction: Reduce the reaction time or temperature to minimize thermal degradation. Ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent ligand oxidation.
-
Purification: This type of impurity can often be removed via recrystallization or column chromatography. Optimizing the crystallization solvent system is key.[15][16]
-
Scenario 2: My final intermediate has high levels of residual palladium.
-
Problem: Inductively Coupled Plasma (ICP-MS) analysis shows palladium levels exceeding the ICH Q3D limit for elemental impurities.
-
Potential Cause & Explanation: Palladium catalysts, while efficient, can strongly chelate to nitrogen-rich molecules like Ribociclib and its intermediates. Simple filtration is often insufficient for complete removal.
-
Troubleshooting Steps:
-
Catalyst Screening: Experiment with different palladium catalysts or lower catalyst loading to see if removal is improved.[17]
-
Scavenging: After the reaction is complete, treat the solution with a palladium scavenger. Common options include:
-
Thiol-based scavengers: Resins or reagents with thiol groups (e.g., L-cysteine) bind tightly to palladium.
-
Activated Carbon: A cost-effective but sometimes less selective option. Multiple treatments may be necessary.
-
-
Crystallization: A well-designed crystallization step can be very effective at purging elemental impurities. The metal often gets excluded from the crystal lattice and remains in the mother liquor.
-
Scenario 3: I am concerned about the potential for nitrosamine impurities in my synthesis.
-
Problem: My synthesis uses secondary amines (like piperazine) and reagents that could be sources of nitrites (e.g., sodium nitrite or degradation of nitrogen-containing solvents).
-
Potential Cause & Explanation: Nitrosamines (like Ribociclib Nitroso Impurity 1) are potent genotoxic impurities that can form from the reaction of a secondary or tertiary amine with a nitrosating agent.[12] This has become a major focus for regulatory agencies.
-
Troubleshooting Steps:
-
Risk Assessment (ICH M7): Perform a thorough risk assessment of your entire synthetic process. Identify any potential sources of amines and nitrosating agents.
-
Analytical Testing: Develop a highly sensitive analytical method (typically LC-MS/MS) capable of detecting nitrosamines at the parts-per-billion (ppb) level.
-
Process Control:
-
Avoid using reagents that are known nitrosating agents if possible.
-
Control the quality of raw materials to ensure they are free from nitrite contamination.
-
Optimize reaction conditions (e.g., pH, temperature) to disfavor nitrosamine formation. Acidic conditions often promote nitrosation.
-
Consider adding antioxidants or nitrosamine scavengers (like ascorbic acid) to the process if the risk cannot be eliminated.
-
-
Protocols and Data
Protocol 1: HPLC Method for Impurity Profiling of a Ribociclib Intermediate
This protocol provides a starting point for developing a robust HPLC method for separating a key Ribociclib intermediate from its potential process impurities. Method validation must be performed according to ICH Q2(R1) guidelines.[5][18]
Objective: To achieve baseline separation of the main intermediate from known and unknown impurities.
Methodology:
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.[19]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 15 70 20 70 22 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 276 nm.[19]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Ribociclib intermediate sample.
-
Dissolve in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Interpretation:
-
Inject a blank (diluent), a reference standard of the intermediate, and the sample solution.
-
Identify the main peak corresponding to the intermediate.
-
Calculate the area percentage of all impurity peaks relative to the total peak area.
-
For structural identification of unknown impurities, collect fractions and subject them to mass spectrometry and NMR analysis.[2][15]
-
Table 1: Common Ribociclib-Related Impurities & Intermediates
This table summarizes some known impurities and key intermediates that may be encountered.
| Compound Name | CAS Number | Molecular Formula | Role/Type |
| 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | 1211443-61-6 | C₁₄H₁₇ClN₄O | Key Intermediate[9] |
| 5-bromo-4-chloro-N-cyclopentylpyrimidin-2-amine | N/A | C₉H₁₀BrClN₄ | Potential Intermediate |
| Ribociclib Acid Impurity | 2069953-39-3 (Free Base) | C₂₁H₂₅N₇O₂ | Degradation Product[10][20] |
| Ribociclib Piperizine Impurity | N/A | C₁₈H₂₆N₆O | Process Impurity[20] |
| Ribociclib Nitroso Impurity 1 | N/A | N/A | Potential Genotoxic Impurity[12] |
References
- 1. fbpharmtech.com [fbpharmtech.com]
- 2. oceanicpharmachem.com [oceanicpharmachem.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. fda.gov [fda.gov]
- 6. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 7. premier-research.com [premier-research.com]
- 8. pharmafocusasia.com [pharmafocusasia.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Ribociclib Acid Impurity | SynZeal [synzeal.com]
- 11. tapi.com [tapi.com]
- 12. veeprho.com [veeprho.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tianmingpharm.com [tianmingpharm.com]
- 15. pharmatimesofficial.com [pharmatimesofficial.com]
- 16. m.youtube.com [m.youtube.com]
- 17. longdom.org [longdom.org]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. Ribociclib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Technical Support Center: Optimizing Purity in the Synthesis of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of the crucial pharmaceutical intermediate, 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol. Our focus is on the critical parameter of reaction temperature and its direct impact on product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to address common issues encountered during synthesis, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Q1: My final product purity is low after synthesis. Could the reaction temperature be the primary cause?
A: Absolutely. Reaction temperature is one of the most influential parameters in the synthesis of complex heterocyclic molecules like this pyrrolopyrimidine derivative.[1][2] While a higher temperature generally accelerates the reaction rate, it can disproportionately increase the rate of side reactions or product degradation, leading to a complex mixture that is difficult to purify.
Common temperature-related issues include:
-
Incomplete conversion: If the temperature is too low, the reaction may not proceed to completion within a reasonable timeframe, leaving significant amounts of starting material.
-
Formation of byproducts: Elevated temperatures can provide the necessary activation energy for undesired reaction pathways.
-
Thermal degradation: The target molecule itself might be unstable at excessive temperatures, leading to decomposition.[3][4]
Q2: What specific impurities are commonly formed if the reaction temperature is too high?
A: Based on the structure of this compound, excessive heat can promote several specific side reactions. The pyrrolopyrimidine core contains multiple reactive sites.[5]
-
Oxidation of the Methanol Group: The primary alcohol (-CH₂OH) at the C6 position is susceptible to over-oxidation, especially if any oxidizing agents are present or if the reaction is exposed to air at high temperatures for extended periods. This would revert the compound to its aldehyde precursor, 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde .
-
Formation of Dimeric Ethers: Two molecules of the product could potentially condense via an intermolecular dehydration reaction at high temperatures to form a bis-ether impurity.
-
Core Degradation: The pyrrolopyrimidine ring system, while aromatic, can be susceptible to decomposition under harsh thermal conditions, leading to a complex mixture of unidentifiable, often colored, impurities. Studies on similar heterocyclic compounds confirm their decomposition above specific temperature thresholds.[3][6]
The relationship between temperature and impurity formation can be visualized as a branching pathway where optimal conditions favor the desired product, while excessive heat opens up routes to side products.
Caption: Temperature control dictates reaction outcome.
Q3: What are the consequences of running the reaction at a temperature that is too low?
A: A reaction temperature that is too low will primarily result in a slow or stalled reaction. The main consequence is incomplete conversion of the starting materials. This presents two major challenges:
-
Low Yield: The overall yield of the desired product will be significantly reduced.
-
Purification Difficulty: The final crude product will be a mixture of the target molecule and unreacted starting materials. Depending on the polarity differences, separating these components via column chromatography can be challenging and may lead to product loss.
In some cases, a lower temperature might be used intentionally to improve selectivity and minimize byproducts, but this must be balanced with achieving an acceptable reaction time and conversion rate.
Q4: How can I experimentally determine the optimal reaction temperature for my specific setup?
A: A systematic temperature screening study is the most effective method. This involves running a series of small-scale, parallel reactions where only the temperature is varied. All other parameters (reagent stoichiometry, concentration, solvent, reaction time) must be kept constant to ensure a valid comparison.
We recommend monitoring the reaction progress and final purity using analytical techniques like TLC and HPLC.
Experimental Protocols
Protocol 1: Temperature Optimization Study
This protocol outlines a method for determining the optimal reaction temperature for the synthesis of this compound.
Objective: To identify the temperature that provides the best balance of reaction rate and product purity.
Methodology:
-
Setup: Prepare four identical small-scale reactions (e.g., 1 mmol scale) in parallel reaction vessels. Ensure each is equipped with a stirrer and condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: Charge each vessel with the starting material (e.g., the corresponding aldehyde or alkyne precursor), solvent (e.g., THF, DMSO), and other necessary reagents as defined by your chosen synthetic route.[7][8]
-
Temperature Control: Place each vessel in a pre-heated reaction block or oil bath set to a different temperature. We suggest the following range for screening:
-
Reaction 1: 60 °C
-
Reaction 2: 80 °C
-
Reaction 3: 100 °C[7]
-
Reaction 4: 120 °C
-
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Analyze by TLC or HPLC to assess the consumption of starting material and the formation of the product and any major impurities.
-
Endpoint: Continue the reactions for a fixed total duration (e.g., 12 or 24 hours).[7][8]
-
Work-up & Analysis: Upon completion, quench and work up each reaction identically. Isolate the crude product and determine the purity of each sample using HPLC analysis. If necessary, use LC-MS to identify the mass of major impurity peaks.
Protocol 2: Analytical Assessment of Purity
Objective: To quantitatively measure the purity of the crude product and identify key impurities.
A) High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: Inject a standardized concentration of your crude sample. Purity is determined by the area percentage of the main product peak relative to the total area of all peaks.
B) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is invaluable for confirming the structure of the desired product and can help identify impurities if they are present in significant quantities (>1-5%). Compare the spectrum of your crude product to a reference spectrum of the pure material.[7] The presence of unreacted aldehyde precursor would be indicated by a characteristic peak around 9.9 ppm.
Data Presentation & Interpretation
A well-designed temperature study will yield clear, actionable data. The results can be summarized to easily identify the optimal conditions.
Table 1: Example Data from a Temperature Optimization Study
| Reaction Temp. (°C) | Reaction Time (h) | Conversion (%) | Purity by HPLC (%) | Major Impurities Observed |
| 60 | 24 | 75% | 96% | Unreacted Starting Material |
| 80 | 18 | >99% | 98% | Minimal impurities |
| 100 | 12 | >99% | 91% | Aldehyde (3%), Degradation products (5%) |
| 120 | 8 | >99% | 78% | Significant degradation, multiple byproducts |
Data are hypothetical and for illustrative purposes.
Based on this example data, 80 °C represents the optimal temperature, providing high conversion and excellent purity in a reasonable timeframe.
Workflow for Temperature Optimization
The following diagram illustrates the logical flow of the optimization process described.
Caption: Systematic workflow for temperature optimization.
References
- 1. biotage.com [biotage.com]
- 2. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 3. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. echemi.com [echemi.com]
Technical Support Center: Synthesis of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
Welcome to the technical support guide for the synthesis of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol, a key intermediate in the development of various active pharmaceutical ingredients.[1][2] This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers and drug development professionals. Our focus is on the critical role of solvent selection, a parameter that profoundly influences reaction efficiency, impurity profiles, and overall success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and the pivotal role of solvents.
Q1: Why is solvent selection so critical in the synthesis of the pyrrolo[2,3-d]pyrimidine core?
A1: Solvent selection is paramount because it directly influences multiple reaction factors. The pyrrolo[2,3-d]pyrimidine core is often assembled through sequential nucleophilic substitution and cyclization reactions. The solvent must first ensure adequate solubility for all reactants, which are often polar.[3] Beyond solubility, the solvent's polarity and its ability (or inability) to form hydrogen bonds can dramatically alter the reactivity of nucleophiles and stabilize or destabilize key intermediates and transition states, thereby dictating the reaction pathway and rate.[4][5] An incorrect solvent can lead to failed reactions, low yields, or the formation of intractable side products.[6][7]
Q2: What are the primary synthetic routes and the typical solvents used?
A2: Two common strategies lead to the target molecule.
-
Linear Synthesis with Late-Stage Cyclization: This popular route involves building a functionalized pyrimidine precursor and then forming the fused pyrrole ring. A key step is the intramolecular cyclization of a precursor like 3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol. This reaction is often performed in polar aprotic solvents like Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO).[8][9][10]
-
Core Functionalization: This approach involves synthesizing the 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine core first and then introducing the methanol group at the C6 position. This often proceeds via a Vilsmeier-Haack formylation to create an aldehyde, followed by reduction. The Vilsmeier-Haack reaction itself uses N,N-Dimethylformamide (DMF) as both a reagent and solvent, though other inert solvents like dichloromethane can be used.[11][12]
Q3: What is the practical difference between using a polar protic vs. a polar aprotic solvent in this synthesis?
A3: The difference lies in their interaction with charged species, particularly anions (nucleophiles).
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can form strong hydrogen bonds. They solvate and stabilize both cations and anions effectively.[3][5] While they can stabilize charged transition states (good for SN1-type mechanisms), they can also form a "solvent cage" around anionic nucleophiles, reducing their reactivity and potentially hindering SN2-type cyclization steps.[13]
-
Polar Aprotic Solvents (e.g., THF, DMSO, DMF, acetonitrile) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[3] They solvate cations well through dipole-dipole interactions but leave anions relatively "naked" and highly reactive. This heightened nucleophilicity is often advantageous for the crucial bond-forming steps in pyrrolopyrimidine synthesis.
Q4: How does solvent choice specifically impact yield and purity?
A4: Solvent choice impacts yield by controlling the reaction rate and equilibrium position. A solvent that better stabilizes the transition state will lower the activation energy and increase the reaction rate, leading to higher conversion in a given time.[4] Purity is affected because solvents can influence reaction selectivity. For example, a less polar solvent might prevent a highly reactive intermediate from diffusing and reacting with other species, minimizing byproduct formation. Conversely, a high-boiling-point solvent like DMSO might require elevated temperatures that can lead to thermal degradation or alternative side reactions if not carefully controlled.[6]
Section 2: Troubleshooting Guides
This guide uses a problem-and-solution format to address specific experimental challenges.
Problem 1: Low yield during the TBAF-mediated intramolecular cyclization step.
-
Question: "I am attempting the cyclization of 3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol to form the target methanol using tetrabutylammonium fluoride (TBAF) in THF, as reported in the literature. My yields are consistently below 30%. What are the likely causes and solutions?"
-
Expert Analysis & Solution: This is a common issue often traced back to solvent and reagent quality.
-
Water Content in THF: The fluoride anion is a strong base, and its activity is severely hampered by water. TBAF is hygroscopic, and standard THF can contain significant water. Ensure you are using freshly distilled, anhydrous THF over molecular sieves.
-
TBAF Source and Form: TBAF is available as a solution in THF or as a solid hydrate. The 1.0M solution in THF is generally reliable.[9] If using the solid, ensure it is properly dried or that its water content is accounted for.
-
Temperature Control: While the reaction is often heated (e.g., to 60 °C), excessive temperatures in THF (boiling point ~66 °C) can lead to decomposition.[9] Ensure precise temperature control and monitor the reaction by TLC to avoid over-running it.
-
Alternative Solvent System: If anhydrous conditions are difficult to maintain, consider switching to a different solvent system. Although less common for this specific TBAF-mediated step, a more polar aprotic solvent like DMSO could potentially facilitate the reaction, but may require re-optimization of the catalyst and temperature.[8]
-
Problem 2: Formation of multiple byproducts during the oxidation of the C6-methanol to the C6-aldehyde/acid.
-
Question: "I have successfully synthesized the target methanol and am trying to oxidize it to the corresponding carboxylic acid using Oxone in DMF, but my TLC shows multiple spots and a low yield of the desired product. How can I improve this?"
-
Expert Analysis & Solution: The pyrrole ring is electron-rich and susceptible to over-oxidation or side reactions, especially under harsh conditions.
-
Solvent Reactivity: DMF is a good solvent for Oxone, but it is not entirely inert.[14] At elevated temperatures or with prolonged reaction times, side reactions involving the solvent can occur.
-
Control of Stoichiometry: Ensure the stoichiometry of Oxone is precise. An excess can lead to the formation of undesired chlorinated or hydroxylated byproducts on the electron-rich pyrrolopyrimidine core.
-
Temperature Management: This oxidation should typically be run at room temperature.[14] Excursions to higher temperatures can dramatically increase the rate of side reactions. Use an ice bath during the addition of Oxone to control any initial exotherm.
-
Alternative Oxidation System: Consider a milder, more selective oxidation system. For instance, a TEMPO/NaClO₂ system, which can be run in a biphasic solvent system or even in flow chemistry, has been shown to be effective for this specific transformation, offering better control and selectivity.[10]
-
Problem 3: Difficulty in product isolation and purification from high-boiling-point solvents.
-
Question: "My reaction in DMSO was successful, but I am struggling to remove the DMSO and purify my product. Rotary evaporation is slow, and my product seems to co-distill or decompose. What is a better workup procedure?"
-
Expert Analysis & Solution: Removing high-boiling-point polar aprotic solvents like DMSO or DMF is a classic challenge. The key is to use liquid-liquid extraction and precipitation techniques.
-
Aqueous Workup: After cooling the reaction mixture, dilute it significantly with water (at least 10-20 volumes). Your organic product will likely precipitate or can be extracted.
-
Extraction: Extract the diluted aqueous mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). The DMSO will preferentially stay in the aqueous layer. Perform multiple extractions (3x) to ensure complete recovery of the product.
-
Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution). This helps to remove the last traces of DMSO and water from the organic phase.
-
Anti-Solvent Precipitation: A highly effective method for final purification involves dissolving the crude residue in a minimal amount of a good solvent (e.g., hot 2-propanol) and then slowly adding a poor solvent (an "anti-solvent"), such as water, until the product precipitates.[9] This technique often yields clean, crystalline material.
-
Section 3: Data Summary & Experimental Protocols
Table 1: Solvent Effects on Key Synthetic Steps
| Reaction Step | Common Solvents | Typical Temp. | Key Advantages | Potential Issues & Troubleshooting | References |
| Intramolecular Cyclization | THF (Tetrahydrofuran) | 60 °C | Good solubility for reactants; compatible with TBAF catalyst. | Highly sensitive to water; low boiling point limits temperature range. Use anhydrous grade. | [9][10] |
| DMSO (Dimethyl sulfoxide) | 100 °C | High boiling point allows for higher reaction temperatures; excellent solvating power. | Difficult to remove during workup; potential for thermal degradation. Use aqueous extraction. | [8] | |
| Oxidation (Methanol to Acid) | DMF (N,N-Dimethylformamide) | Room Temp. | Effective solvent for oxidizing agents like Oxone. | Can participate in side reactions; difficult to remove. Consider milder TEMPO/NaClO₂ system. | [8][14] |
| Amide Coupling (Acid to Amide) | CH₂Cl₂ (Dichloromethane) | 0 °C to RT | Inert, volatile, and easy to remove. | Limited solubility for some polar starting materials. A co-solvent like DMF may be needed. | [8][15] |
Detailed Protocol: TBAF-Mediated Cyclization to Synthesize this compound
This protocol is adapted from established literature procedures and highlights best practices.[9][10]
Rationale: This procedure utilizes the strong, non-metallic base (F⁻ from TBAF) to deprotonate the alkyne, initiating an intramolecular nucleophilic attack to form the pyrrole ring. Anhydrous THF is chosen as the solvent because it is polar aprotic, effectively dissolving the reactants without hindering the nucleophilicity of the intermediates.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and reflux condenser, add the starting material, 3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, ~10 mL per gram of starting material) to the flask under a nitrogen atmosphere. Stir the mixture at room temperature until all solids are dissolved.
-
Reagent Addition: At 25-30 °C, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60 °C and maintain for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Workup & Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the resulting residue in a minimal amount of a suitable solvent like 2-propanol at 50 °C to obtain a clear solution.
-
Slowly add water (an anti-solvent, ~7-8 volumes relative to the 2-propanol) with vigorous stirring.
-
Continue stirring the resulting slurry for 4 hours at room temperature to ensure complete precipitation.
-
-
Purification:
-
Filter the precipitate using a Buchner funnel and wash the solid cake thoroughly with water.
-
Dry the solid under vacuum at 50 °C to a constant weight to yield the title compound. The product can be further purified by column chromatography if necessary.
-
Section 4: Visualization of Workflows
Diagram 1: General Synthetic Workflow
This diagram illustrates a common synthetic pathway to the target molecule, highlighting the key transformations where solvent choice is critical.
Caption: A common synthetic route to the target methanol and a key derivative.
Diagram 2: Solvent Selection Logic Tree
This decision tree provides a logical framework for selecting a solvent based on the specific reaction step.
Caption: A decision guide for solvent selection based on reaction mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. echemi.com [echemi.com]
- 10. Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide [cjph.com.cn]
- 11. ijpcbs.com [ijpcbs.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyriMidine-6-carboxylic acid | 1211443-58-1 [chemicalbook.com]
- 15. 2-Chloro-7-cyclopentyl-N,N-dimethyl-H-pyrrolo[2,3-d]pyrimidine-6-carboxamide synthesis - chemicalbook [chemicalbook.com]
preventing degradation of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol during storage
Welcome to the dedicated technical support guide for 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this key synthetic intermediate. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounding our recommendations in established principles of organic chemistry and pharmaceutical sciences.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which features a chlorinated pyrimidine ring, a pyrrole moiety, and a primary alcohol, this compound is susceptible to three main degradation pathways:
-
Hydrolysis: The chloro group on the pyrimidine ring is the most probable site for hydrolytic attack. This reaction is often catalyzed by acidic or basic conditions and can lead to the formation of the corresponding hydroxy-pyrimidine derivative. Chloropyrimidines are known to be sensitive to decomposition by hydrolysis[1].
-
Oxidation: The pyrrole ring and the primary alcohol (methanol group) are potential sites for oxidation. Pyrroles can be oxidized to various products, including pyrrolinones[2][3][4]. The primary alcohol can be oxidized first to an aldehyde and then to a carboxylic acid. Atmospheric oxygen, trace metal impurities, or peroxide contaminants in solvents can initiate these processes.
-
Photodegradation: Many heterocyclic compounds are sensitive to light. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions, leading to a complex mixture of byproducts. Photostability testing is a standard part of stress testing for new drug substances as outlined in ICH guidelines[5][6].
Troubleshooting Guide
Scenario 1: I observe a new, more polar impurity in my sample by HPLC analysis after a few weeks of storage in a standard laboratory freezer (-20°C). What could it be?
This is a common observation and likely points to either hydrolysis or oxidation.
Possible Cause & Troubleshooting Steps:
-
Hydrolysis of the Chloro Group: The replacement of the chloro group with a hydroxyl group would result in a more polar compound.
-
Verification: Use LC-MS to determine the mass of the impurity. The hydrolyzed product should have a molecular weight corresponding to the loss of chlorine and the addition of a hydroxyl group. .
-
Prevention:
-
Ensure the compound is stored in a scrupulously dry environment. Use containers with tight-fitting seals.
-
Consider storage in a desiccator, even within the freezer.
-
If the compound is stored in solution, use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen).
-
-
-
Oxidation of the Alcohol: Oxidation of the primary alcohol to the corresponding carboxylic acid would also significantly increase polarity.
-
Verification: Check the mass of the impurity by LC-MS. The carboxylic acid derivative will have a predictable mass change.
-
Prevention:
-
Purge containers with an inert gas before sealing to displace oxygen.
-
Use high-purity, peroxide-free solvents if storing in solution.
-
-
Scenario 2: My solid sample has developed a yellowish or brownish tint over time. Is this a cause for concern?
Yes, a change in color often indicates degradation.
Possible Cause & Troubleshooting Steps:
-
Oxidative Degradation of the Pyrrole Ring: Pyrrole and its derivatives are known to form colored polymeric materials upon oxidation, often initiated by air and light[7].
-
Verification:
-
Check the purity of the material using HPLC with a photodiode array (PDA) detector to see if new peaks have emerged.
-
Acquire a proton NMR spectrum. Broadening of signals or the appearance of baseline humps can indicate the formation of polymeric species.
-
-
Prevention:
-
Store the solid compound under an inert atmosphere (argon or nitrogen).
-
Protect the compound from light by using amber vials or by wrapping the container in aluminum foil.
-
Store at the recommended low temperature.
-
-
Scenario 3: I am performing a reaction in a protic solvent and see significant formation of a byproduct. What is happening?
Protic solvents, especially under elevated temperatures or non-neutral pH, can facilitate the degradation of your starting material.
Possible Cause & Troubleshooting Steps:
-
Solvolysis/Hydrolysis: The chloro group is likely being displaced by the solvent or by water present in the solvent.
-
Analysis: Before starting your reaction, run a control experiment where the compound is stirred in the solvent under the reaction conditions (temperature, time) without other reagents. Analyze the results by HPLC or LC-MS to quantify the extent of degradation.
-
Mitigation:
-
If possible, switch to an aprotic solvent.
-
If a protic solvent is necessary, ensure it is anhydrous.
-
Maintain a neutral pH if the reaction chemistry allows. Buffering the reaction mixture might be an option.
-
Lower the reaction temperature and extend the reaction time if feasible.
-
-
Recommended Storage Conditions & Handling Protocols
To minimize degradation and ensure the long-term integrity of this compound, we recommend the following storage and handling procedures.
| Parameter | Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all potential chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation. |
| Light | Protected from Light (Amber Vial) | Prevents photolytic degradation. |
| Moisture | Store in a desiccated environment | Minimizes the risk of hydrolysis of the sensitive chloro group. |
| Form | Solid | Storing the compound as a dry solid is preferable to storage in solution, as solvent interactions and impurities can accelerate degradation. |
Protocol for Long-Term Storage:
-
Aliquot: Upon receipt, if you do not plan to use the entire batch at once, aliquot the compound into smaller, single-use quantities in amber glass vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Inerting: Before sealing, flush each vial with a gentle stream of argon or nitrogen for 10-15 seconds.
-
Sealing: Use vials with PTFE-lined caps to ensure an airtight seal. For extra protection, wrap the cap and vial neck with Parafilm.
-
Storage: Place the sealed vials inside a desiccator cabinet or a sealed secondary container with desiccant. Store this assembly in a freezer at -20°C or below.
Visualizing Degradation & Stability Testing
Potential Degradation Pathways
The following diagram illustrates the likely primary degradation products.
Caption: Potential degradation pathways of the target compound.
Workflow for a Simple Stability Study
If you need to assess the stability of the compound under your specific experimental conditions, a forced degradation study can be invaluable. This helps in developing a stability-indicating analytical method[8][9].
Caption: Workflow for a forced degradation study.
References
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. scispace.com [scispace.com]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. ajrconline.org [ajrconline.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting forced degradation studies on 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol (CAS No. 1374639-77-6).[1] The content is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven insights. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific robustness.[2][3][4]
Section 1: Foundational Concepts & Initial Strategy
Q1: What is the primary goal of a forced degradation study for this specific molecule?
A forced degradation study, also known as stress testing, is a critical component of the drug development process.[5] For this compound, the primary objectives are:
-
To identify likely degradation products: By subjecting the molecule to extreme conditions, we can generate potential degradants that may form during manufacturing, storage, or administration.
-
To understand degradation pathways: This reveals the chemical vulnerabilities of the molecule, such as susceptibility to hydrolysis, oxidation, or photolysis.[2] This knowledge is invaluable for developing stable formulations and defining appropriate storage conditions.[4][5]
-
To develop and validate a stability-indicating analytical method: The core of a successful study is an analytical method (typically HPLC) that can accurately separate the parent drug from all its degradation products. This ensures that the method can reliably measure the drug's purity and potency over time.[2][4]
Q2: Before starting my experiments, what are the key structural features of this compound that I should consider?
Understanding the molecule's chemistry is fundamental to predicting its behavior under stress. Let's break down its key functional groups:
-
Pyrrolo[2,3-d]pyrimidine Core: This fused heterocyclic system is the molecule's backbone. The electron-rich pyrrole ring can be susceptible to oxidation. The pyrimidine ring is generally more stable but can be influenced by its substituents.
-
2-Chloro Substituent: The chlorine atom on the pyrimidine ring is a potential site for nucleophilic substitution, particularly hydrolysis under acidic or basic conditions. This could lead to the formation of a 2-hydroxy analog.
-
6-Methanol Group (-CH₂OH): This primary alcohol is a classic site for oxidation. Under oxidative stress, it can be converted first to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH).
-
7-Cyclopentyl Group: This saturated aliphatic ring is generally stable and unlikely to degrade under typical forced degradation conditions, except for extreme thermal stress.
Based on this analysis, we can anticipate degradation products arising from hydrolysis of the chloro group and oxidation of the methanol group.
Section 2: Experimental Design & Troubleshooting FAQs
Q3: What are the standard stress conditions I must apply according to ICH guidelines?
The ICH Q1A(R2) guideline provides the framework for stress testing.[2] The key conditions to investigate are acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress.[3][6] The goal is to achieve a target degradation of 5-20%.[2][6][7] Degradation below 5% may not be sufficient to demonstrate the method's resolving power, while degradation above 20% can lead to the formation of secondary degradants that complicate pathway elucidation.[7]
Q4: My acid/base hydrolysis shows no degradation at room temperature. What should I do?
This is a common scenario, especially for stable molecules. If no degradation is observed at room temperature after a reasonable period (e.g., 24 hours), you should increase the stress level.
Troubleshooting Steps:
-
Increase Temperature: Elevate the temperature in controlled increments (e.g., to 50-80°C).[7] Hydrolysis rates are often significantly temperature-dependent.[4]
-
Increase Stressor Concentration: If heating is insufficient or undesirable, consider cautiously increasing the acid or base concentration.
-
Extend Exposure Time: As a final variable, you can extend the duration of the study, but be mindful of project timelines.[7]
Pro-Tip: Always run a control sample of the drug in the same solvent without the stressor, kept at the same temperature, to rule out simple thermal degradation or solvent effects.
Q5: I'm seeing multiple peaks in my chromatogram after oxidative stress. How do I know which are relevant?
Oxidative degradation can be complex. Hydrogen peroxide is a common and recommended oxidizing agent.[8]
Troubleshooting & Interpretation:
-
Primary vs. Secondary Degradants: Analyze samples at multiple time points. Peaks that appear early and then decrease in area as new peaks emerge are likely primary degradants that are further degrading into secondary products.
-
Solvent Artifacts: Some organic solvents, like methanol, can generate reactive artifacts under certain stress conditions (e.g., photolysis).[5] Acetonitrile is often a preferred cosolvent for this reason.
-
Mass Balance: A critical self-validating check is to calculate the mass balance. The sum of the assay of the parent drug and the assays of all the degradation products should ideally be between 95% and 105% of the initial concentration. This confirms that all major degradants are being detected.
Q6: The photostability study is not showing any degradation. Are my conditions correct?
Photostability testing requires specific light exposure conditions. According to ICH Q1B, samples should be exposed to a minimum of 1.2 million lux-hours of visible light and 200 watt-hours per square meter of near-ultraviolet (UV) light.[3][7]
Troubleshooting Checklist:
-
Calibrated Light Chamber: Ensure your photostability chamber's light sources are calibrated and providing the correct intensity.
-
Control Sample: Expose a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions to isolate light-induced degradation from thermal effects.[4]
-
Physical State: Test the drug substance in both its solid state and in solution, as photodegradation can be highly dependent on the physical form.
Section 3: Protocols & Data Presentation
Workflow for a Forced Degradation Study
The following diagram illustrates the logical flow of a comprehensive forced degradation study.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ijcrt.org [ijcrt.org]
- 5. biomedres.us [biomedres.us]
- 6. youtube.com [youtube.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ajrconline.org [ajrconline.org]
Validation & Comparative
A Comparative Guide to the Analytical Methods for 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
Introduction: Understanding the Analytical Imperative
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol is a key pharmaceutical intermediate, recognized for its role in the synthesis of various active pharmaceutical ingredients (APIs), including potent anticancer and antiviral agents.[1][2] As with any component in the pharmaceutical manufacturing chain, rigorous analytical characterization is not merely a procedural step but a cornerstone of quality, safety, and efficacy. The ability to accurately quantify this intermediate, identify and control impurities, and understand its stability profile is paramount for regulatory compliance and the successful development of new therapies.
This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this compound. We will delve into the causality behind methodological choices, present comparative data, and provide field-proven protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Core Analytical Techniques: A Comparative Overview
The analytical strategy for a pharmaceutical intermediate like this compound hinges on a multi-technique approach to gain a holistic understanding of its identity, purity, and stability. The most powerful and commonly employed methods are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Primary Application | Strengths | Limitations |
| HPLC/UPLC (UV Detection) | Purity assessment, quantification of impurities, stability-indicating assays. | High precision and accuracy for quantification, robust and reliable, widely available. | Limited identification capabilities for unknown impurities, requires chromophoric analytes. |
| LC-MS | Impurity identification, structural elucidation of degradation products, reaction monitoring. | High sensitivity and selectivity, provides molecular weight information for definitive identification.[3] | Quantification can be more complex than HPLC-UV, matrix effects can cause ion suppression. |
| NMR Spectroscopy (¹H, ¹³C) | Unambiguous structural confirmation, characterization of starting materials and final product. | Provides detailed structural information, absolute method for structure elucidation.[4] | Lower sensitivity compared to MS, can be complex to interpret for mixtures. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability
For routine quality control and stability testing of this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice.[5][6] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[7]
Causality in Method Development:
The development of a robust, stability-indicating HPLC method is a systematic process.[8] The goal is to develop a method that can separate the main compound from any potential process-related impurities and degradation products that might emerge under stress conditions.[5][6]
-
Column Selection: A C18 stationary phase is the logical starting point due to the moderate hydrophobicity of the pyrrolopyrimidine core and the cyclopentyl group.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (like ammonium formate, which is MS-compatible) and an organic modifier (acetonitrile or methanol) is typically required.[9] A gradient is crucial to ensure that both more polar and less polar impurities are eluted and resolved within a reasonable timeframe.[10]
-
Detector Selection: The pyrrolo[2,3-d]pyrimidine core contains a chromophore, making UV detection a suitable and robust choice for quantification.
Workflow for HPLC Method Development
Caption: A typical workflow for developing a stability-indicating HPLC method.
Experimental Protocol: Stability-Indicating RP-HPLC Method
Objective: To determine the purity of this compound and separate it from potential degradation products.
1. Instrumentation and Materials:
-
HPLC or UPLC system with a UV/PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 4.5 with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Validation:
-
The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Definitive Identification
While HPLC-UV is excellent for quantification, it falls short when an unknown impurity is detected. This is where the power of Mass Spectrometry (MS) becomes indispensable.[3][11] By coupling an HPLC system to a mass spectrometer, we can obtain the molecular weight of eluting peaks, providing crucial information for structural elucidation.
Causality in LC-MS Analysis:
-
Ionization Source: For a molecule like this compound, Electrospray Ionization (ESI) in positive mode is the preferred technique. The nitrogen atoms in the pyrrolopyrimidine ring are readily protonated, leading to a strong [M+H]⁺ ion.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is highly advantageous.[11] These instruments provide highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity, significantly narrowing down the possibilities for its structure.
Forced Degradation Studies: Proactively Understanding Stability
Forced degradation, or stress testing, is a critical component of drug development and is mandated by regulatory bodies like the ICH.[10][12] These studies involve subjecting the drug intermediate to harsh conditions to accelerate its degradation.[13] The primary goals are to identify potential degradation products, understand degradation pathways, and demonstrate the specificity of the stability-indicating analytical method.[8]
ICH Q1A Recommended Stress Conditions:[14][15]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60 °C) | Hydrolysis of functional groups. |
| Base Hydrolysis | 0.1 M NaOH, heated (e.g., 60 °C) | Hydrolysis, potential ring opening. |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of susceptible moieties. |
| Thermal | Dry heat (e.g., 80 °C) | Thermally induced degradation. |
| Photolytic | Exposure to light (ICH Q1B guidelines) | Photodegradation. |
The aim is to achieve a target degradation of 5-20%.[13][14] If no degradation is observed under initial conditions, more strenuous conditions should be applied. Conversely, if the compound degrades too quickly, the conditions should be moderated.
Analytical Workflow for Forced Degradationdot
graph "Forced_Degradation_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_stress" { label="Stress Conditions"; bgcolor="#FCE8E6"; A [label="Acid Hydrolysis\n(0.1M HCl)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Base Hydrolysis\n(0.1M NaOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Oxidation\n(3% H2O2)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Thermal\n(80°C)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Photolytic\n(ICH Q1B)", fillcolor="#FFFFFF", fontcolor="#202124"]; }
F [label="Prepare Sample Solutions", fillcolor="#E8F0FE", fontcolor="#202124"]; G [label="Expose to Stress Conditions", fillcolor="#E8F0FE", fontcolor="#202124"]; H [label="Analyze by Stability-Indicating\nHPLC-UV/PDA", shape=parallelogram, fillcolor="#E6F4EA", fontcolor="#202124"]; I [label="Peak Purity & Mass Balance Check", shape=diamond, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"]; J [label="Analyze by LC-MS/HRMS for\nImpurity Identification", shape=parallelogram, fillcolor="#E6F4EA", fontcolor="#202124"]; K [label="Elucidate Degradation Pathway", fillcolor="#D1E3FF", fontcolor="#202124"];
F -> {A, B, C, D, E} [style=invis]; subgraph {rank=same; A; B; C; D; E;} {A, B, C, D, E} -> G [style=invis]; F -> G [minlen=2]; G -> H; H -> I; I -> J [label="Significant Degradation?"]; J -> K; }
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LC-MS for the identification of oxygen heterocyclic compounds in citrus essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. youtube.com [youtube.com]
HPLC analysis of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol purity
An In-Depth Comparative Guide to the Purity Analysis of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
Introduction
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] As with any component destined for pharmaceutical use, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can lead to unwanted side effects or reduce the therapeutic potency of the API. Consequently, regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous analytical testing to ensure the purity, identity, and quality of these intermediates.[3][4]
This guide provides a comprehensive examination of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will delve into the rationale behind method development, present a detailed experimental protocol, and objectively compare HPLC with alternative analytical techniques, supported by experimental data and authoritative references. The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select and implement the most appropriate analytical strategy for their specific needs.
Core Technique: Reversed-Phase HPLC for Purity Determination
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis.[5][6] Its widespread adoption is due to its high resolving power, sensitivity, and applicability to a broad range of non-volatile and thermally sensitive molecules like the pyrrolopyrimidine derivative . The technique separates compounds based on their differential partitioning between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[5]
A Validated HPLC Method for Purity Analysis
The development of a robust HPLC method requires a systematic approach to optimize the separation of the main compound from all potential impurities. The following method is designed for the effective purity analysis of this compound.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the cyclopentyl and pyrrolopyrimidine moieties, offering good separation of related substances.[6] |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 2.5 with Phosphoric Acid | A buffered mobile phase is critical for maintaining a consistent ionization state of the analyte and impurities, ensuring reproducible retention times and sharp peak shapes. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier that provides good elution strength and is UV transparent. |
| Gradient Elution | 0-5 min (30% B), 5-25 min (30% to 70% B), 25-30 min (70% B), 30-32 min (70% to 30% B), 32-40 min (30% B) | A gradient is essential to elute both early-eluting polar impurities and late-eluting non-polar impurities, while ensuring the main peak is well-resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for ensuring the reproducibility of retention times.[7] |
| Detection | UV-Vis Diode Array Detector (DAD) at 240 nm | The pyrrolopyrimidine core exhibits strong UV absorbance. A DAD allows for simultaneous monitoring at multiple wavelengths and peak purity assessment. |
| Injection Volume | 10 µL | A standard volume to ensure sharp peaks without overloading the column. |
| Diluent | Acetonitrile:Water (50:50, v/v) | This mixture ensures the solubility of the analyte and is compatible with the mobile phase. |
Identifying and Separating Key Impurities
A critical aspect of method development is identifying potential impurities. During the synthesis of the target molecule, one likely impurity is the over-oxidized product, 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid .[8][9][10] This impurity is more polar than the parent alcohol and would be expected to elute earlier. Other potential impurities include unreacted starting materials or by-products from the cyclization steps used in its synthesis.[11] The proposed gradient method is designed to effectively separate these and other unknown related substances from the main analyte peak.
Method Validation: The Cornerstone of Trustworthiness
For any analytical method to be considered reliable, it must undergo a rigorous validation process as outlined by ICH guidelines.[3][4] This ensures the method is suitable for its intended purpose.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that the main peak is free from co-eluting impurities using a Diode Array Detector.
-
Linearity & Range: The method should produce results that are directly proportional to the concentration of the analyte in the sample.[12] This is typically established across a range of 80% to 120% of the target concentration for the assay.[12]
-
Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests.[7] Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[3]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage.[7]
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is a powerful tool, other techniques offer unique advantages for specific analytical challenges. The choice of method should be based on the specific requirements of the analysis, such as the need for high throughput, absolute quantification, or analysis of volatile components.
Table 2: Comparison of Analytical Techniques for Purity Analysis
| Feature | HPLC | UPLC (Ultra-Performance LC) | GC-MS (Gas Chromatography-MS) | qNMR (Quantitative NMR) |
| Principle | Liquid-solid chromatography | High-pressure liquid-solid chromatography | Gas-solid chromatography with mass detection | Nuclear magnetic resonance spectroscopy |
| Resolution | Good to Excellent | Superior | Excellent (for volatiles) | Varies, can be complex |
| Analysis Speed | Moderate (20-60 min) | Fast (1-10 min) | Fast | Slow (>15 min per sample) |
| Sensitivity | High (ng-pg) | Very High (pg-fg) | Very High (for volatiles) | Low (µg-mg) |
| Sample Requirement | Soluble, non-volatile | Soluble, non-volatile | Volatile or derivable | Soluble |
| Quantitation | Relative (requires certified standard) | Relative (requires certified standard) | Relative (requires certified standard) | Absolute (primary method)[13] |
| Best For | Routine QC, stability testing, impurity profiling | High-throughput screening, complex mixture analysis | Residual solvents, volatile impurities | Purity of reference standards, structural elucidation |
In-Depth Comparison
-
HPLC vs. UPLC: Ultra-Performance Liquid Chromatography (UPLC) is a direct evolution of HPLC, utilizing columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher pressures. This results in significantly faster analysis times and superior resolution, allowing for better separation of closely eluting impurities. While UPLC offers a clear performance advantage, the initial capital investment is higher. It is best suited for high-throughput environments or for resolving particularly complex impurity profiles.
-
HPLC vs. GC-MS: The primary distinction lies in sample volatility. HPLC is ideal for non-volatile compounds like this compound. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds.[14] It would be an inappropriate technique for analyzing the purity of the main compound but is the required method for quantifying residual solvents (e.g., THF, isopropanol) that may be present from the synthesis.[13]
-
HPLC vs. qNMR: This comparison highlights a fundamental difference in quantitation. HPLC determines purity as a percentage of the total detected peak area, making it a relative method that relies on a highly pure reference standard for comparison. Quantitative Nuclear Magnetic Resonance (qNMR), on the other hand, is a primary analytical method that can determine the absolute purity of a substance without needing a reference standard of the same compound.[13] It achieves this by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity. However, qNMR suffers from significantly lower sensitivity than HPLC and is a more complex, time-consuming technique, making it better suited for the certification of primary reference materials rather than for routine quality control.
Experimental Workflow and Protocols
HPLC Analysis Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis process.
Caption: Workflow for HPLC purity analysis.
Step-by-Step HPLC Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Accurately weigh and dissolve a sufficient amount of Potassium Phosphate Monobasic in HPLC-grade water to make a 0.02 M solution. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Solution Preparation (e.g., 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (Acetonitrile:Water, 50:50) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.
-
-
Sample Solution Preparation (e.g., 0.5 mg/mL):
-
Prepare the sample solution in the same manner as the standard solution, using the sample to be tested.
-
-
Chromatographic System Setup and Execution:
-
Set up the HPLC system according to the parameters in Table 1 .
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 40 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the baseline is clean.
-
Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
-
Data Analysis:
-
Integrate all peaks in the sample chromatogram, disregarding peaks from the blank and any peaks below the LOQ.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Conclusion
The purity analysis of this compound is a critical step in ensuring the quality and safety of subsequent APIs. This guide has demonstrated that a well-developed and validated Reversed-Phase HPLC method stands as a robust, reliable, and regulatory-accepted technique for this purpose. It offers an excellent balance of resolution, sensitivity, and cost-effectiveness for routine quality control environments.
While advanced techniques like UPLC provide faster and higher-resolution separations, their necessity is dictated by throughput needs and sample complexity. GC-MS and qNMR are not direct replacements for HPLC in this context but serve complementary and essential roles: GC-MS for volatile impurity analysis and qNMR for the absolute purity determination of primary reference standards. Ultimately, the selection of an analytical technique must be a strategic decision, aligning the method's capabilities with the specific analytical objective at hand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ((2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol) | 药物中间体 | MCE [medchemexpress.cn]
- 3. pharmtech.com [pharmtech.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. zenodo.org [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. actascientific.com [actascientific.com]
- 8. 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyriMidine-6-carboxylic acid | 1211443-58-1 [chemicalbook.com]
- 9. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 10. 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | 1211443-58-1 [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
<
Introduction
In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol, a pharmaceutical intermediate for various active compounds, represents a class of heterocyclic compounds whose rigorous analysis is critical for ensuring the quality, safety, and efficacy of downstream products.[1][2][3] Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.
This guide provides an in-depth comparison of mass spectrometry-based workflows for the analysis of this compound. Drawing upon extensive field experience, we will explore the nuances of ionization techniques, the strategic selection of mass analyzers, and the power of tandem mass spectrometry to provide a comprehensive analytical strategy for researchers, scientists, and drug development professionals.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation of any successful analytical method.
| Property | Value | Source |
| Chemical Formula | C12H14ClN3O | [1][4] |
| Molecular Weight | 251.71 g/mol | [1][5] |
| Exact Mass | 251.0825 | Calculated |
| Structure |
Image of the chemical structure of this compound.
The presence of nitrogen atoms in the pyrrolopyrimidine core and the hydroxyl group in the methanol substituent suggests that this molecule is amenable to protonation, making it a suitable candidate for positive ion mode mass spectrometry.
Experimental Workflow: A Comparative Approach
The following diagram outlines a comprehensive workflow for the mass spectrometric analysis of the target compound, highlighting key decision points for technique selection.
Caption: A comprehensive workflow for the mass spectrometry analysis of this compound.
Part 1: Ionization Technique Comparison - ESI vs. APCI
The choice of ionization technique is critical and depends on the analyte's polarity and thermal stability.[6]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules.[6][7] It generates ions from a liquid solution by applying a high voltage, creating a fine spray of charged droplets.[7] Given the polar nature of the methanol group and the nitrogen heterocycle, ESI is expected to be highly efficient for this compound.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for less polar and more volatile compounds that are thermally stable.[6] It involves vaporizing the sample and then ionizing it through a corona discharge.[6][7] While potentially less efficient than ESI for this specific molecule due to its polarity, APCI can be a valuable alternative, especially if matrix effects are a concern in ESI.[6]
Experimental Protocol: Ionization Source Screening
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 methanol:water with 0.1% formic acid. The acid promotes protonation.
-
Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 10 µL/min.
-
ESI Analysis:
-
Set the capillary voltage to 3.5 kV.
-
Set the source temperature to 120°C.
-
Optimize nebulizer gas flow to achieve a stable spray.
-
Acquire full scan mass spectra in positive ion mode.
-
-
APCI Analysis:
-
Set the corona discharge current to 4 µA.
-
Set the vaporizer temperature to 350°C.
-
Optimize nebulizer gas flow.
-
Acquire full scan mass spectra in positive ion mode.
-
-
Data Comparison: Compare the signal intensity and signal-to-noise ratio of the protonated molecule, [M+H]+ (expected m/z 252.0900), between the two techniques.
Expected Results and Comparison
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale & Insights |
| Primary Ion | [M+H]+ | [M+H]+ | Both techniques are expected to produce the protonated molecule. |
| Adduct Formation | Potential for [M+Na]+, [M+K]+ | Less prone to adduct formation.[8] | ESI is more susceptible to the formation of adducts with salts present in the sample or mobile phase. |
| Sensitivity | Expected to be higher | Expected to be lower | The polarity of the analyte favors the ESI mechanism. |
| Matrix Effects | More susceptible | Generally less susceptible.[6] | The gas-phase nature of APCI reduces interference from non-volatile matrix components. |
Recommendation: For routine analysis and high sensitivity, ESI is the preferred ionization method for this compound. APCI serves as a valuable alternative for complex matrices or as a confirmatory technique.
Part 2: Mass Analyzer Comparison - Quadrupole vs. High-Resolution MS (TOF, Orbitrap)
The choice of mass analyzer dictates the resolution and mass accuracy of the measurement, which are critical for different analytical goals.[9]
-
Quadrupole Mass Analyzers: These are robust, cost-effective instruments that separate ions based on the stability of their trajectories in an oscillating electric field.[10] They provide unit mass resolution and are excellent for targeted quantification in single ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.[9][11]
-
High-Resolution Mass Spectrometry (HRMS) - TOF and Orbitrap:
-
Time-of-Flight (TOF): Measures the mass-to-charge ratio by determining the time it takes for an ion to travel a known distance. TOF analyzers offer high resolution, high mass accuracy, and fast scan speeds.[9]
-
Orbitrap: Traps ions in an electrostatic field and measures the frequency of their orbital motion, which is related to their m/z.[12] Orbitrap instruments provide very high resolution and excellent mass accuracy.[9][12]
-
HRMS is crucial for confirming the elemental composition of the analyte and for identifying unknown metabolites or impurities.[12]
Experimental Protocol: Accurate Mass Measurement
-
Instrumentation: Utilize an LC-MS system equipped with a Q-TOF or Q-Orbitrap mass spectrometer.
-
LC Separation (Optional but Recommended):
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
HRMS Acquisition:
-
Acquire data in full scan mode over a mass range of m/z 100-500.
-
Ensure the instrument is properly calibrated to achieve mass accuracy < 5 ppm.
-
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the protonated molecule (252.0900).
-
Determine the measured accurate mass and calculate the mass error in ppm.
-
Data Comparison and Interpretation
| Parameter | Quadrupole | Q-TOF | Q-Orbitrap |
| Resolution | ~2,000 | >20,000 | >70,000 |
| Mass Accuracy | N/A | < 5 ppm | < 3 ppm |
| Primary Application | Targeted Quantification | Qualitative & Quantitative Analysis | Qualitative & Quantitative Analysis |
| Cost | Lower | Higher | Highest |
Simulated HRMS Data:
| Ion | Theoretical m/z | Measured m/z | Mass Error (ppm) |
| [C12H15ClN3O]+ | 252.0900 | 252.0895 | -2.0 |
A low mass error provides high confidence in the elemental composition of the detected ion.
Part 3: Structural Elucidation by Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions.[13] Collision-Induced Dissociation (CID) is the most common fragmentation method, where the precursor ion's kinetic energy is increased, and it is collided with an inert gas.[13][14]
Experimental Protocol: MS/MS Analysis
-
Precursor Ion Selection: In the first stage of the mass spectrometer, isolate the protonated molecule ([M+H]+) at m/z 252.1.
-
Collision-Induced Dissociation (CID):
-
Introduce the isolated precursor ions into a collision cell filled with an inert gas (e.g., argon or nitrogen).
-
Apply a collision energy (typically 10-40 eV) to induce fragmentation. A ramped collision energy experiment is recommended to observe the full range of fragments.
-
-
Product Ion Analysis: Scan the third stage of the mass spectrometer to detect the fragment ions produced.
Predicted Fragmentation Pathway
The pyrrolopyrimidine core, the cyclopentyl group, and the methanol substituent provide several potential sites for fragmentation. The following diagram illustrates a plausible fragmentation pathway.
Caption: A predicted fragmentation pathway for the protonated molecule of this compound.
Interpretation of Key Fragments:
-
Loss of Water (H2O): The methanol group can readily lose a molecule of water, resulting in a fragment at m/z 234.1. This is a very common loss for alcohol-containing compounds.
-
Loss of the Cyclopentyl Group: Cleavage of the bond between the pyrrole nitrogen and the cyclopentyl group can lead to the loss of cyclopentene, resulting in a fragment at m/z 166.0.
-
Loss of the Methanol Group: Cleavage of the C-C bond between the pyrimidine ring and the methanol group can result in the loss of a hydroxymethyl radical, leading to a fragment at m/z 221.1.
The presence and relative abundance of these and other fragment ions provide a structural fingerprint of the molecule, enabling its unambiguous identification.
Conclusion and Recommendations
For the comprehensive mass spectrometric analysis of this compound, a multi-faceted approach is recommended:
-
For Routine Analysis and Quantification: A liquid chromatography system coupled with a quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode is a robust and cost-effective solution.
-
For Structural Confirmation and Impurity Profiling: A high-resolution mass spectrometer, such as a Q-TOF or Q-Orbitrap , is essential. The accurate mass measurement provides unequivocal confirmation of the elemental composition, while MS/MS analysis offers detailed structural information.
By judiciously selecting and combining these techniques, researchers can ensure the highest level of confidence in the identity and purity of this important pharmaceutical intermediate.
References
- 1. echemi.com [echemi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | C12H14ClN3O | CID 86693573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - Persee [pgeneral.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 14. Collision-Induced Dissociation - MagLab [nationalmaglab.org]
A Senior Application Scientist's Guide to the Characterization of Impurities in 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Unwanted chemicals, even in trace amounts, can significantly impact the therapeutic outcome and pose health risks to patients.[1] This guide provides an in-depth comparison of analytical methodologies for the characterization of impurities in 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol, a key intermediate in the synthesis of the CDK4/6 inhibitor, Ribociclib.[1] Understanding the impurity profile of this intermediate is paramount for ensuring the quality and safety of the final drug product.
This guide will delve into the likely process-related impurities based on common synthetic routes and compare the orthogonal analytical techniques essential for their detection, identification, and quantification. We will explore the "why" behind the choice of a specific technique, grounding our discussion in practical, field-proven insights.
Anticipating the Unknown: A Look at Potential Impurities
The first step in any impurity characterization is to understand the synthetic pathway to anticipate potential impurities. A common route to this compound involves the reduction of its corresponding carboxylic acid or aldehyde. A plausible synthetic sequence is outlined below:
Caption: Plausible synthetic pathway for the target molecule.
Based on this and other reported syntheses, we can anticipate several classes of impurities:
-
Starting Materials and Intermediates:
-
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: Incomplete reduction of the carboxylic acid precursor is a highly probable impurity.[2][3]
-
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxaldehyde: If the synthesis proceeds via the aldehyde, its incomplete reduction would lead to this impurity.[3]
-
5-bromo-2-chloro-N-cyclopentyl pyrimidine-4-amine: The initial starting material for the pyrrolo[2,3-d]pyrimidine core.[4]
-
-
By-products from Side Reactions:
-
Dimerization Products: Self-reaction of intermediates can lead to higher molecular weight impurities.
-
Over-reduction Products: While less common for the reduction of a carboxylic acid to an alcohol, aggressive reducing agents could potentially affect other functional groups.
-
Products of Incomplete Cyclization: If the pyrrole ring formation is not driven to completion, various acyclic precursors could be present.
-
-
Reagents and Catalysts:
-
Residual catalysts (e.g., Palladium or Nickel) and ligands.
-
Unreacted reducing agents and their by-products.
-
-
Degradation Products:
-
Forced degradation studies on the final API, Ribociclib, can provide insights into potential degradation pathways for its intermediates. Hydrolytic, oxidative, and photolytic stress can lead to the formation of various degradants.
-
A Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is non-negotiable for robust impurity profiling. No single technique is sufficient; instead, a combination of chromatographic separation and spectroscopic identification provides a self-validating system.
| Technique | Principle | Strengths for this Application | Limitations | Primary Role |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Differential partitioning of analytes between a stationary and mobile phase. | Excellent for separation of structurally similar compounds. Quantitative precision and accuracy. | Requires chromophores for detection. Co-elution can mask impurities. Limited structural information. | Separation & Quantification |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass-based detection. | Provides molecular weight information for each separated peak. High sensitivity.[5] | Ionization efficiency can vary significantly between compounds. Isomeric impurities may not be differentiated by mass alone. | Detection & Identification |
| High-Resolution Mass Spectrometry (HRMS) | A type of MS that measures mass with very high accuracy. | Allows for the determination of elemental composition, greatly aiding in the identification of unknown impurities. | Higher cost and complexity compared to standard MS. | Structural Elucidation |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, usually to fragment a selected ion. | Provides structural information through fragmentation patterns, helping to differentiate isomers and elucidate the structure of unknowns. | Interpretation of fragmentation spectra can be complex. | Structural Elucidation |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides definitive structural information, including connectivity and stereochemistry. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard for the impurity. | Relatively low sensitivity compared to MS. Requires isolation of the impurity for full characterization, though LC-NMR is an option. | Definitive Structure Confirmation & Quantification |
Experimental Protocols: A Practical Approach
The following protocols are designed as a starting point and should be optimized for the specific instrumentation and sample matrix.
Protocol 1: HPLC-UV Method for Separation and Quantification
This method is designed to separate the target molecule from its key potential impurity, the corresponding carboxylic acid.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.
Causality: The C18 column provides good retention for the moderately polar pyrrolo[2,3-d]pyrimidine core. The gradient elution is crucial to separate the more polar carboxylic acid impurity from the target alcohol, as well as any less polar by-products. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency for subsequent LC-MS analysis.
Caption: Workflow for HPLC-UV analysis.
Protocol 2: LC-MS/HRMS for Identification and Structural Elucidation
This protocol utilizes the separation from the HPLC method and adds the power of mass spectrometry for identification.
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions: Use the same HPLC conditions as in Protocol 1 to ensure correlation of UV and MS data.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Scan Mode:
-
Full Scan (MS1): Acquire data from m/z 100-1000 to detect all ions.
-
Data-Dependent MS/MS (MS2): Trigger fragmentation of the top 3-5 most intense ions from the full scan.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected m/z of the target molecule (C12H14ClN3O, [M+H]+ ≈ 252.0898) and potential impurities.
-
Determine the accurate mass of any detected impurities and use it to predict their elemental composition.
-
Analyze the MS/MS fragmentation patterns to confirm the structure or propose structures for unknown impurities.
-
Causality: Positive mode ESI is generally effective for nitrogen-containing heterocyclic compounds. HRMS is critical for differentiating between impurities with the same nominal mass but different elemental compositions. Data-dependent MS/MS provides structural information on the fly, without the need for prior knowledge of the impurities present.
Protocol 3: NMR for Definitive Structural Confirmation
For any significant unknown impurity (typically >0.1%), isolation followed by NMR analysis is the gold standard for structural elucidation.
-
Isolation: Use preparative HPLC with the same stationary and mobile phases as the analytical method to isolate the impurity of interest.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the isolated impurity (typically 1-5 mg) in a suitable deuterated solvent, such as DMSO-d6.
-
Experiments:
-
1D NMR: ¹H and ¹³C spectra.
-
2D NMR: COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
-
-
Data Interpretation: Assemble the structural fragments based on the correlation data to definitively identify the structure.
Causality: While MS provides clues, NMR provides unambiguous proof of structure by showing the exact connectivity of atoms. The combination of 2D NMR experiments allows for the complete assignment of all proton and carbon signals, leaving no ambiguity in the final structure. The ¹H NMR data for the target molecule in DMSO-d6 shows characteristic peaks at approximately 8.82 ppm (s, 1H, Ar-H), 6.55 ppm (s, 1H, Ar-H), and 4.67 ppm (d, 2H, -CH₂OH), among others.[6] Impurities will exhibit different chemical shifts and/or coupling patterns, allowing for their structural differentiation.
Conclusion: A Framework for Quality
The characterization of impurities in pharmaceutical intermediates like this compound is a rigorous but essential process. It demands a deep understanding of the synthetic chemistry involved and the strategic application of orthogonal analytical techniques. By combining the separation power of HPLC with the identification capabilities of MS and the definitive structural information from NMR, researchers can build a comprehensive impurity profile. This not only satisfies regulatory requirements but also ensures the quality, safety, and efficacy of the final life-saving medicines.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyriMidine-6-carboxylic acid | 1211443-58-1 [chemicalbook.com]
- 4. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 5. A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs [mdpi.com]
- 6. (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyriMidin-6-yl)Methanol | 1374639-77-6 [chemicalbook.com]
comparing copper vs. palladium catalysts for pyrrolopyrimidine synthesis efficiency
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyrrolopyrimidine core is of significant interest due to its prevalence in a wide array of biologically active compounds. The strategic choice of catalyst is paramount in optimizing the synthesis of these valuable molecules. This guide provides an in-depth, objective comparison of copper and palladium catalysts for the synthesis of pyrrolopyrimidines, supported by experimental data and field-proven insights.
Introduction: The Significance of Pyrrolopyrimidines
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are bicyclic aromatic compounds that are isosteric to purines. This structural similarity allows them to interact with biological targets that recognize purines, leading to a broad spectrum of pharmacological activities. Consequently, the pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, antivirals, and anti-cancer agents. The efficient construction of this heterocyclic system is, therefore, a critical endeavor in the development of new therapeutics.
Catalytic Approaches to Pyrrolopyrimidine Synthesis: A Tale of Two Metals
The construction of the pyrrolopyrimidine ring system often involves the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Transition metal catalysis has emerged as the most powerful tool for forging these connections with high efficiency and selectivity. Historically, palladium has been the dominant force in cross-coupling reactions. However, in recent years, copper has risen as a viable and often advantageous alternative. This guide will dissect the nuances of both catalytic systems in the context of pyrrolopyrimidine synthesis.
The Workhorse: Palladium-Catalyzed Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, have been extensively employed for the synthesis and functionalization of pyrrolopyrimidines.[1][2][3] The versatility and high reactivity of palladium catalysts have made them a reliable choice for constructing complex molecular architectures.
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, for instance, a Suzuki coupling to introduce a substituent at the C4 position of a chloropyrrolopyrimidine, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized Palladium(0) Catalytic Cycle for Suzuki Coupling.
The primary advantage of palladium catalysts lies in their high turnover numbers and broad substrate scope. However, the high cost and potential toxicity of palladium are significant drawbacks, particularly for large-scale synthesis in the pharmaceutical industry.[4]
The Challenger: Copper-Catalyzed Synthesis
Copper catalysis has emerged as a cost-effective and more environmentally benign alternative to palladium for the synthesis of N-heterocycles.[4] Copper-catalyzed reactions, such as the Ullmann condensation and Sonogashira-type couplings, have been successfully applied to the synthesis of pyrrolopyrimidines, often with comparable or even superior results to their palladium-catalyzed counterparts.[4][5]
The catalytic cycle for a copper-catalyzed C-N bond formation, a key step in many pyrrolopyrimidine syntheses, is believed to proceed through a Cu(I)/Cu(III) cycle.
Caption: Proposed Copper(I)/Copper(III) Catalytic Cycle for C-N Coupling.
The lower cost and toxicity of copper are compelling reasons for its adoption.[4] Furthermore, in some instances, copper catalysts have demonstrated higher efficiency and better functional group tolerance.[4]
Head-to-Head Comparison: Performance in Pyrrolopyrimidine Synthesis
To provide a clear, data-driven comparison, the following table summarizes key performance indicators for copper and palladium catalysts in representative pyrrolopyrimidine syntheses.
| Parameter | Copper Catalyst System | Palladium Catalyst System | Field Insights & Causality |
| Reaction Type | Sonogashira/Cyclization | Suzuki Coupling | Both catalysts are effective for key bond-forming reactions in pyrrolopyrimidine synthesis. |
| Typical Catalyst | CuI / 6-methylpicolinic acid | Pd(dppf)Cl₂ | The choice of ligand is crucial for stabilizing the catalyst and promoting the desired reactivity. |
| Catalyst Loading | 5-10 mol% | 1-5 mol% | Palladium catalysts often exhibit higher turnover numbers, allowing for lower catalyst loadings. |
| Reaction Temperature | 80-120 °C | 80-110 °C | Both systems generally require elevated temperatures to drive the reaction to completion. |
| Reaction Time | 12-48 hours | 2-24 hours | Palladium-catalyzed reactions are often faster due to the higher reactivity of the catalyst. |
| Typical Yield | 70-95% | 75-98% | Both catalysts can provide excellent yields, with palladium often having a slight edge in reported cases. |
| Cost | Low | High | Copper is significantly more abundant and less expensive than palladium, a major factor for scale-up. |
| Toxicity | Low | High | Palladium is a heavy metal with higher toxicity concerns, requiring more stringent purification of the final product. |
| Substrate Scope | Good to Excellent | Excellent | Palladium catalysts generally have a broader demonstrated substrate scope for complex molecules. |
Experimental Protocols: Representative Syntheses
To illustrate the practical application of these catalysts, detailed step-by-step methodologies for the synthesis of a pyrrolo[2,3-d]pyrimidine core are provided below.
Copper-Catalyzed Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative
This protocol describes a copper-catalyzed Sonogashira coupling followed by intramolecular cyclization.
References
- 1. Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pyrrolo[2,3-d]pyrimidines by Copper-Mediated Carbomagnesiations of N-Sulfonyl Ynamides and Application to the Preparation of Rigidin A and a 7-Azaserotonin Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
performance of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol vs. other Ribociclib intermediates
This guide provides an in-depth comparison of the performance of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol and its derivatives against other key intermediates in the synthesis of Ribociclib, a selective cyclin-dependent kinase 4/6 inhibitor.[1] This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform strategic decisions in the synthesis of this critical active pharmaceutical ingredient (API).
Introduction to Ribociclib and its Synthetic Landscape
Ribociclib (Kisqali®) is an essential therapeutic agent for certain types of breast cancer.[2][3] Its core structure is a 7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine moiety linked to a substituted pyridine ring. The efficiency and commercial viability of Ribociclib production are heavily influenced by the chosen synthetic route and the performance of the key intermediates within that pathway.[2][4] Various synthetic strategies have been developed, each with its own set of intermediates, advantages, and challenges.[4][5] This guide will focus on a comparative analysis of these intermediates to provide a clear understanding of their respective merits.
Core Intermediates and Synthetic Strategies
The synthesis of Ribociclib generally involves the formation of the pyrrolo[2,3-d]pyrimidine core, followed by its coupling with the aminopyridine side chain. A pivotal intermediate in many synthetic routes is 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide , which is derived from precursors such as This compound .[6]
The primary divergence in synthetic strategies often lies in the method of constructing the pyrrolo[2,3-d]pyrimidine ring system. Early methods relied on palladium-catalyzed reactions like the Sonogashira coupling, which, while effective, can be costly for large-scale production.[4] To address this, alternative, more cost-effective methods using copper catalysis have been developed.[4][7] Furthermore, innovative routes aim to reduce the number of steps, avoid hazardous reagents, and eliminate the need for chromatographic purification.[8][9]
Comparative Performance of Key Intermediates
The "performance" of an intermediate in a synthetic route can be evaluated based on several factors: the yield and purity of the subsequent reaction product, the complexity and cost of the synthesis of the intermediate itself, and its stability and handling characteristics.
The 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine Platform
This family of intermediates, including the 6-methanol, 6-carboxylic acid, and 6-carboxamide derivatives, is central to many well-established Ribociclib syntheses.
-
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid : This intermediate is typically synthesized from the corresponding 6-carboxaldehyde. An oxidation reaction using Oxone in DMF can produce the carboxylic acid in high yield (e.g., 85%).[10]
-
2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide : This is a direct precursor to the final coupling step with the aminopyridine side chain. It can be prepared from the carboxylic acid via an amidation reaction. One reported method using EDCI and dimethylamine in DMF achieves a 92% yield after column chromatography.[11]
-
(2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol : While not always isolated, this intermediate can be formed en route to the carboxylic acid or carboxamide. Its direct use in subsequent steps is less commonly reported in the reviewed literature.
The primary advantage of this platform is its well-documented and versatile nature, allowing for various modifications and optimizations.
Alternative Synthetic Intermediates and Routes
To improve efficiency and reduce costs, several alternative synthetic routes with different key intermediates have been explored.
-
Copper-Catalyzed Synthesis of Pyrrolo[2,3-d]pyrimidines : One innovative approach avoids the costly palladium-catalyzed Sonogashira coupling by employing a copper-catalyzed coupling reaction. This method can lead to the synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide with overall yields of 31-42% over two different routes.[7] This represents a significant improvement in terms of reagent cost and environmental impact.[7]
-
Convergent Synthetic Routes : Some strategies employ a convergent approach where the pyrrolo[2,3-d]pyrimidine moiety and the substituted pyridine moiety are synthesized separately and then coupled.[4] This can lead to higher overall yields and easier purification of the final product.
-
Novel Intermediate-Based Syntheses : Patents have disclosed novel intermediates that streamline the synthesis. For example, one route involves the condensation of a novel intermediate with N-(5-(1-piperazino)-2-piperidyl]guanidine, which is described as being viable for commercial production due to the availability of raw materials and a simpler process.[2][12]
Performance Data Summary
The following table summarizes the available performance data for key intermediates and their synthetic transformations.
| Intermediate/Reaction | Reagents and Conditions | Yield (%) | Purity/Purification | Reference |
| Synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | Oxone, DMF, room temperature, 6 hours | 85 | Precipitated solid, collected by filtration | [10] |
| Synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | EDCI, dimethylamine, triethylamine, DMF, 20-25°C, 6-8 hours | 92 | Column chromatography | [11] |
| Copper-Catalyzed Synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | CuCl, 6-methylpicolinic acid, NaI, K2CO3, propargyl alcohol, DMSO, 100°C, 48 hours | 31-42 (overall) | Not specified | [7] |
| Buchwald Coupling for Ribociclib Synthesis | Pd2(dba)3, BINAP, Sodium tert-butoxide, dioxane, 100°C, 1 hour (microwave) | 36 | Column chromatography | [2] |
Experimental Protocols
Synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid[10]
-
Dissolve 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxaldehyde (2.69 g, 11 mmol) in DMF.
-
Add Oxone (7.2 g, 12 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Upon completion of the reaction, add water to precipitate the product.
-
Collect the resulting yellow solid, 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, by filtration. (Yield: 2.69 g, 85%).
Synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide[11]
-
To a three-necked flask, add 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (26.57 g, 100 mmol) and N,N-dimethylformamide (133 mL).
-
Cool the mixture to 0-5 °C with stirring.
-
Add EDCI (23.00 g, 120 mmol) and a tetrahydrofuran solution of dimethylamine (2.0 M, 75 mL, 150 mmol).
-
Add triethylamine (20.24 g, 200 mmol) dropwise.
-
Stir the mixture at 20-25 °C for 6-8 hours.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic phases with water and brine, then dry over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to yield 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (26.93 g, 92% yield).
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Synthesis of a key Ribociclib intermediate.
Caption: Comparison of synthetic strategies for the core structure.
Conclusion
The selection of an optimal synthetic route for Ribociclib is a multifactorial decision that balances yield, purity, cost, safety, and environmental impact. While the pathway involving This compound and its derivatives is well-established and high-yielding in specific steps, alternative routes employing copper catalysis or other novel intermediates present compelling advantages for large-scale, commercially viable production. These newer methods often offer improved cost-effectiveness and a more favorable environmental profile.[4][7]
For researchers and drug development professionals, a thorough evaluation of these different synthetic strategies is crucial. The choice of key intermediates will significantly impact the overall efficiency and economics of the Ribociclib manufacturing process. Future research will likely continue to focus on developing even more streamlined, cost-effective, and sustainable synthetic routes to this important anticancer drug.
References
- 1. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. worldscientific.com [worldscientific.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. US10723739B2 - Processes for the preparation of Ribociclib and intermediates thereof - Google Patents [patents.google.com]
- 9. New synthesis method of ribociclib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 10. 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyriMidine-6-carboxylic acid | 1211443-58-1 [chemicalbook.com]
- 11. 2-Chloro-7-cyclopentyl-N,N-dimethyl-H-pyrrolo[2,3-d]pyrimidine-6-carboxamide synthesis - chemicalbook [chemicalbook.com]
- 12. US20180093950A1 - Ribociclib intermediate and preparation method therefor - Google Patents [patents.google.com]
A Comparative Guide to Developing a Stability-Indicating HPLC Method for 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
This guide provides an in-depth, comparative analysis for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol. This compound is a critical intermediate in the synthesis of various pharmacologically active molecules, including kinase inhibitors used in oncology.[1][2][3] The purity of this intermediate is paramount, as any impurities or degradants can carry through to the final Active Pharmaceutical Ingredient (API), potentially affecting its safety and efficacy.
A stability-indicating analytical method is one that can accurately and selectively quantify the decrease of the drug substance content over time while also separating and detecting any significant degradation products.[4][5] The development of such a method is a mandatory requirement by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the quality and shelf-life of pharmaceutical products.[4][6] This guide will compare two distinct reversed-phase HPLC (RP-HPLC) approaches, explaining the scientific rationale behind the selection of columns and mobile phases and presenting a comprehensive validation strategy based on ICH Q2(R2) guidelines.[4]
The Scientific Imperative: Forced Degradation
Before developing the separation method, it is crucial to intentionally degrade the analyte under stressed conditions. This process, known as forced degradation or stress testing, helps to generate potential degradation products and provides the necessary samples to prove the method's specificity.[5][7] The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%, which is sufficient to produce and detect the degradants.[8]
Forced degradation studies for this compound were designed to probe its susceptibility to hydrolysis, oxidation, and thermal and photolytic stress.[9][10]
-
Acid/Base Hydrolysis: Investigates susceptibility to pH-dependent degradation. The pyrrolopyrimidine core and the chloro-substituent are potential sites for hydrolysis.
-
Oxidative Degradation: The primary alcohol (-CH₂OH) group is a likely target for oxidation.
-
Thermal Degradation: Assesses the molecule's stability at elevated temperatures.
-
Photolytic Degradation: Evaluates sensitivity to light exposure, which is critical for determining storage and handling requirements.
Below is a workflow outlining the logical progression from stress testing to a fully validated method.
Caption: Workflow for Stability-Indicating Method Development.
Comparative Method Development
The core of this guide is the comparison of two RP-HPLC methods using different column chemistries to achieve optimal separation of the parent peak from all generated degradation products. The use of a photodiode array (PDA) detector is essential for continuously monitoring peak purity and selecting the most appropriate detection wavelength.[7]
Method A: The Industry Standard (C18 Column)
The C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobic interactions. Given the moderate polarity of the target analyte, a C18 column is a logical starting point.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Rationale: The buffered aqueous mobile phase controls the ionization state of the molecule, ensuring reproducible retention. Acetonitrile is a common organic modifier that provides good peak shape and low UV cutoff.
Method B: An Alternative Selectivity (Phenyl-Hexyl Column)
A Phenyl-Hexyl column offers a different separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic pyrrolopyrimidine ring of the analyte and its degradants. This can lead to unique selectivity and improved resolution for closely eluting peaks.
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Rationale: Formic acid is a volatile mobile phase modifier, making this method compatible with mass spectrometry (LC-MS) for potential identification of unknown degradants. It provides a different selectivity profile compared to a phosphate buffer.
Comparative Data and Performance
For a method to be deemed stability-indicating, it must demonstrate baseline resolution (Rs > 2) between the parent peak and the nearest eluting degradation product. The following table summarizes hypothetical but realistic performance data for the two methods when analyzing a stressed sample (e.g., acid hydrolysis).
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Commentary |
| Analyte Retention Time (min) | 8.5 | 9.2 | Both methods show good retention of the analyte. |
| Degradant 1 (D1) RT (min) | 7.9 | 7.5 | D1 is likely a more polar degradant. |
| Degradant 2 (D2) RT (min) | 8.3 | 9.8 | Method B shows significantly different selectivity for D2. |
| Resolution (Analyte / D1) | 2.5 | 4.1 | Both are acceptable, but Method B provides superior separation. |
| Resolution (Analyte / D2) | 1.4 | 2.8 | Critical: Method A fails to resolve the analyte from D2. Method B provides excellent resolution. |
| Peak Tailing Factor (Analyte) | 1.1 | 1.2 | Both methods produce symmetrical peaks. |
| Peak Purity (Analyte) | Fail | Pass | PDA analysis confirms co-elution in Method A, while the analyte peak is pure in Method B. |
Based on this comparative data, Method B is clearly superior . It successfully separates the critical degradation product (D2) from the parent analyte, a requirement that Method A failed to meet. The alternative selectivity of the Phenyl-Hexyl column was instrumental in achieving this separation. Therefore, Method B is selected for full validation.
The hypothetical degradation pathway below illustrates how the analyte might break down under stress, forming products with different polarities that must be separated chromatographically.
Caption: Hypothetical Analyte Degradation Pathway.
Method Validation Protocol (ICH Q2)
The chosen method (Method B) must be rigorously validated to demonstrate its suitability for its intended purpose.[11] The validation protocol includes the following tests:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][12] This is demonstrated by analyzing stressed samples and showing that all degradation product peaks are resolved from the analyte peak. Peak purity analysis via PDA detector is essential.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 80-120% of the target concentration for the assay.[11]
-
Accuracy: The closeness of test results to the true value. It is determined by applying the method to samples with known concentrations (e.g., spiked placebo) and expressing the results as percent recovery.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Precision between laboratories (not typically required for submission but good practice).
-
-
Range: The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).[13] This provides an indication of its reliability during normal usage.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 105°C in a hot air oven for 48 hours. Dissolve in the stock solution solvent.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and cool white fluorescent light in a photostability chamber for 7 days.
-
Analysis: Dilute all stressed samples to a final concentration of approximately 100 µg/mL and analyze using the selected HPLC method.
Protocol 2: Validated HPLC Method (Method B)
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-40 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: PDA at 275 nm (or optimal wavelength determined by UV scan).
Conclusion
This guide demonstrates that a systematic approach to HPLC method development, incorporating a comparative evaluation of different column selectivities, is essential for creating a truly robust and reliable stability-indicating method. While a standard C18 column is a reasonable starting point, it may not always provide the necessary resolution for all degradation products. In this case study, the Phenyl-Hexyl column (Method B) offered superior selectivity due to its mixed-mode interactions, enabling the critical separation of a co-eluting degradant. The subsequent validation of this method according to ICH guidelines ensures its suitability for quality control and stability testing, ultimately safeguarding the quality of the final drug product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lookchem.com [lookchem.com]
- 3. Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide [cjph.com.cn]
- 4. database.ich.org [database.ich.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. hmrlabs.com [hmrlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. ijpsm.com [ijpsm.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. database.ich.org [database.ich.org]
A Researcher's Guide to Reference Standards for 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol and Its Impurities
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This guide provides an in-depth comparison of reference standards for 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] We will explore the significance of high-quality reference standards, delve into the common impurities associated with this compound, and present a framework for their effective comparison and selection.
The Critical Role of Reference Standards
In pharmaceutical analysis, reference standards are the bedrock of accuracy and reliability.[3][4] They are highly characterized materials used to confirm the identity, purity, and strength of drug substances and products.[4][5] The use of well-qualified reference standards is not merely a matter of good practice; it is a regulatory expectation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international organizations such as the World Health Organization (WHO) and the International Council for Harmonisation (ICH) provide guidelines for the establishment and use of reference standards.[6][7]
A reference standard serves as a benchmark against which an unknown sample is compared. Therefore, its own purity and characterization are of utmost importance. For a pivotal intermediate like this compound, the quality of the reference standard directly impacts the quality of the final API.
Understanding the Impurity Landscape
Impurities in a drug substance can arise from various sources, including the manufacturing process, degradation of the substance, or interaction with packaging materials. For this compound, potential impurities can be broadly categorized as:
-
Process-related impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route. For instance, the synthesis of the related compound, 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, involves starting materials like 5-bromo-2-chloro-N-cyclopentyl pyrimidine-4-amine and reagents such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), which could potentially carry over or lead to side reactions.[8]
-
Degradation products: These can form due to exposure to light, heat, or reactive substances during storage or handling.
-
Contaminants: These are extraneous materials that may be introduced into the substance.
A common precursor and potential impurity is the corresponding carboxylic acid, 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.[9][10][11] Another related substance that could be a process impurity is 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide.[12][13]
Below is a diagram illustrating the chemical structures of the main compound and a key potential impurity.
Figure 1: Chemical relationship between the target compound and a key impurity.
Comparative Analysis of Commercially Available Reference Standards
Selecting a suitable reference standard requires careful consideration of several factors. While a comprehensive market survey is dynamic, the following table provides a framework for comparing potential suppliers. It is crucial to request a Certificate of Analysis (CoA) from any vendor to assess the quality of their material.[14]
| Supplier Category | Purity Claim | Characterization Data Provided (Typical) | Certification | Traceability |
| Pharmacopeial Standards (e.g., USP) | High Purity (Assay value provided) | Extensive (NMR, MS, HPLC, IR, TGA, etc.)[14] | Pharmacopeial (e.g., USP)[5] | Primary Standard |
| Commercial Suppliers (Specialized in Reference Standards) | Typically >98% | Comprehensive (NMR, MS, HPLC) | Often ISO 9001, may be produced under cGMP | Traceable to in-house characterized primary standards |
| Chemical Reagent Suppliers | Varies (e.g., >95%)[15] | May be limited (e.g., NMR and MS only) | Generally not certified for pharmaceutical reference use | May not be formally established |
Note: The availability of a pharmacopeial standard should always be the first choice. In its absence, a well-characterized standard from a reputable commercial supplier is a viable alternative.
Experimental Protocols for Qualification of Reference Standards
It is a good practice to perform an in-house verification of any new reference standard. The following are representative protocols for the analytical techniques commonly used for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the reference standard and to identify and quantify any impurities.
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the reference standard in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 0.5 mg/mL.
Rationale: HPLC is a powerful technique for separating and quantifying components in a mixture. The use of a C18 column and a gradient mobile phase allows for the effective separation of the main compound from potential impurities with different polarities.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Objective: To identify the chemical structures of any detected impurities.
Methodology:
-
LC System: An HPLC or UPLC system coupled to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Chromatographic conditions: Similar to the HPLC method described above.
Rationale: LC-MS provides mass-to-charge ratio information for the separated components, which is invaluable for elucidating their molecular formulas and structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of the reference standard.
Methodology:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Experiments: ¹H NMR and ¹³C NMR.
Rationale: NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structural confirmation. The expected ¹H NMR and ¹³C NMR data for this compound can be found in the literature.[16]
Figure 2: A typical workflow for the in-house qualification of a reference standard.
Conclusion and Recommendations
The selection and proper use of reference standards for this compound and its impurities are fundamental to ensuring the quality and consistency of analytical data in pharmaceutical development.
Key Recommendations:
-
Prioritize Pharmacopeial Standards: Whenever available, pharmacopeial reference standards (e.g., from USP) should be the primary choice.
-
Thoroughly Vet Commercial Suppliers: When a pharmacopeial standard is not available, choose a reputable commercial supplier that provides a comprehensive Certificate of Analysis with detailed characterization data.
-
Perform In-house Verification: Independently verify the identity and purity of any new reference standard using appropriate analytical techniques such as HPLC, LC-MS, and NMR.
-
Proper Handling and Storage: Adhere to the storage conditions specified by the supplier to maintain the integrity of the reference standard over time.
By following these guidelines, researchers can have a high degree of confidence in their analytical results, which is essential for the successful development of safe and effective medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ((2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol) | 药物中间体 | MCE [medchemexpress.cn]
- 3. gmpsop.com [gmpsop.com]
- 4. veeprho.com [veeprho.com]
- 5. USP Reference Standards [usp.org]
- 6. mriglobal.org [mriglobal.org]
- 7. who.int [who.int]
- 8. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 9. 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyriMidine-6-carboxylic acid | 1211443-58-1 [chemicalbook.com]
- 10. 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | 1211443-58-1 [sigmaaldrich.com]
- 11. chemscene.com [chemscene.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. 2-chloro-7-cyclopentyl-N Manufacturers and Suppliers from Mumbai [moltuslab.com]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. virtuouslifescience.com [virtuouslifescience.com]
- 16. echemi.com [echemi.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
For researchers and scientists in drug development, the responsible management of chemical intermediates is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol, a substituted pyrrolopyrimidine. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, the following procedures are based on its chemical structure, available hazard data, and established best practices for analogous chlorinated heterocyclic compounds.[1]
The fundamental principle is to treat this compound as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[2] Adherence to local, state, and federal regulations is mandatory.[3][4]
Hazard Assessment and Personal Protective Equipment (PPE)
The first step in safe disposal is understanding the potential hazards. The core structure, a 7H-pyrrolo[2,3-d]pyrimidine, is known to have biological activity, and related compounds exhibit various toxicities.[5][6] Specifically, GHS information for this compound indicates it is harmful if swallowed.[7] A closely related compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is classified as toxic if swallowed, in contact with skin, or if inhaled.[8][9] Therefore, a cautious approach is required.
Before handling the compound for disposal, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent contact with eyes, which can cause serious irritation.[5][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin absorption; related compounds are toxic upon skin contact.[1][8] |
| Protective Clothing | A lab coat or chemical-resistant apron. | To protect against accidental spills and skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | To avoid inhalation of any dust or aerosols.[8][10] |
Waste Segregation and Container Management
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[3] This compound must be managed as a chlorinated organic hazardous waste.
Step-by-Step Segregation Protocol:
-
Designate a Waste Stream: This compound belongs to the halogenated organic solid waste stream. Do not mix it with non-halogenated solvents, acids, bases, or oxidizers.[11]
-
Select an Appropriate Container:
-
Labeling: As soon as the first quantity of waste is added, the container must be labeled.[13] The label must include:
The disposal workflow is a critical process governed by safety and regulatory compliance, starting from hazard identification to final removal by a certified vendor.
Caption: Chemical Waste Disposal Workflow
On-Site Storage and Accumulation
Hazardous waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being collected by your institution's Environmental Health and Safety (EHS) department.[12][13]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[10]
-
Containment: Store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.[11]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[12]
-
Quantity Limits: Be aware of the volume limits for SAAs as defined by the EPA and your institution.
Spill Management
Accidental spills must be managed immediately and treated as hazardous waste.[2]
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[1]
-
Contain: For a solid spill, carefully sweep or scoop the material to avoid generating dust.[1]
-
Collect: Use an inert absorbent material (e.g., vermiculite, sand) for any dissolved material. Place all contaminated materials, including used PPE, into a separate, clearly labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[1][2]
Final Disposal Procedure
The final disposal of chemical waste is a highly regulated process that must be managed by professionals.
-
Request Pickup: Once your waste container is full or you have no further need to accumulate this waste, contact your institution's EHS department to schedule a pickup.[12]
-
Transportation: Do not attempt to transport the waste yourself. Your EHS department will handle the transfer to a central accumulation facility.
-
Manifesting: The waste will be collected by a licensed hazardous waste disposal contractor. This transfer is tracked using a hazardous waste manifest system from "cradle to grave" to ensure it reaches a permitted Treatment, Storage, and Disposal Facility (TSDF).[14][15]
-
Treatment Method: For chlorinated organic compounds like this, high-temperature incineration in a specialized facility is a common and effective disposal method.[13] This process is designed to destroy the hazardous components and scrub harmful combustion byproducts.
By adhering to this structured disposal protocol, laboratory professionals can ensure a safe working environment, protect the ecosystem, and maintain full compliance with all regulatory standards.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. sustainable-markets.com [sustainable-markets.com]
- 5. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemical-label.com [chemical-label.com]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
This guide provides essential safety and logistical information for researchers and drug development professionals working with 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol (CAS No: 1374639-77-6).[1][2] As a Senior Application Scientist, the following protocols are designed to ensure both personal safety and experimental integrity by explaining the rationale behind each procedural step. This document is intended to supplement, not replace, a thorough review of any available Safety Data Sheet (SDS) and your institution's specific safety protocols.
Understanding the Compound: A Risk-Based Approach
Key Structural Features and Potential Hazards:
-
Chlorinated Pyrimidine Core: Halogenated organic compounds can be toxic and may pose environmental hazards.[6] Thermal decomposition of such compounds can release toxic gases like hydrogen chloride and phosgene.[7]
-
Pyrrolo[2,3-d]pyrimidine Scaffold: This is a common motif in pharmacologically active molecules. While not inherently toxic, the overall molecule's bioactivity warrants a cautious approach.
-
Methanol Group: The presence of a primary alcohol functional group may present additional reactivity concerns, particularly with strong oxidizing or reducing agents.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and preparing solutions | - Nitrile or neoprene gloves (double-gloving recommended)- Safety glasses with side shields or safety goggles- Lab coat | Prevents skin and eye contact with the solid compound or solutions. Double-gloving provides an extra barrier against potential tears or contamination. |
| Running reactions and work-up | - Chemical-resistant gloves (e.g., Viton™ or butyl rubber over nitrile)- Chemical splash goggles- Face shield- Chemical-resistant apron over a lab coat | Offers enhanced protection against splashes of solvents and reagents. A face shield protects the entire face from unexpected reactions. |
| Handling large quantities (>10g) or performing distillations | - All PPE from "Running reactions and work-up"- Respiratory protection (e.g., a properly fitted respirator with organic vapor cartridges) | In situations with a higher risk of aerosol or vapor generation, respiratory protection is essential to prevent inhalation of the compound or solvent vapors. |
A Note on Glove Selection: The choice of glove material is critical. Always consult the glove manufacturer's compatibility chart for the specific solvents being used in your procedure. For chlorinated solvents, multi-layered glove systems are often recommended.[8][9]
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous chemicals. All handling of this compound should be performed in a certified chemical fume hood to ensure adequate ventilation and containment of any vapors or dust.
Experimental Workflow in a Fume Hood
References
- 1. echemi.com [echemi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 8. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 9. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
